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  • Product: Octahydro-1H-indol-3-ol hydrochloride
  • CAS: 2230799-88-7

Core Science & Biosynthesis

Foundational

Octahydro-1H-indol-3-ol Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Pharmacophore Design

Executive Summary In contemporary medicinal chemistry, the paradigm has shifted from "flatland" (sp²-hybridized, planar aromatic systems) to topologically complex, sp³-rich scaffolds. This transition is driven by the nee...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm has shifted from "flatland" (sp²-hybridized, planar aromatic systems) to topologically complex, sp³-rich scaffolds. This transition is driven by the need for improved pharmacokinetic profiles, reduced off-target toxicity, and enhanced target specificity. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) represents a pivotal building block in this space.

As a conformationally restricted, fully saturated bicyclic amino alcohol, it offers a rigidified scaffold capable of projecting hydrogen-bond donors and acceptors into precise three-dimensional vectors. This in-depth technical guide provides a rigorous analysis of its physicochemical properties, details a self-validating synthetic methodology grounded in advanced ruthenium catalysis, and outlines its utility in next-generation drug discovery.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of octahydro-1H-indol-3-ol hydrochloride is critical for downstream formulation and synthetic planning. The hydrochloride salt form is specifically chosen over the free base to mitigate oxidative degradation of the secondary amine and to enhance aqueous solubility for biological assay screening.

Table 1: Physicochemical and Structural Parameters
PropertyValueScientific Rationale / Remarks
Chemical Name Octahydro-1H-indol-3-ol hydrochlorideFully saturated indole core (perhydroindole) with a C3 hydroxyl.
CAS Number 2230799-88-7Unique identifier for the specific hydrochloride salt [1].
Molecular Formula C₈H₁₆ClNOAccounts for the base (C₈H₁₅NO) + HCl.
Molecular Weight 177.67 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
SMILES String OC1CNC2C1CCCC2.ClDenotes the fused 5-6 bicyclic system with the OH on the pyrrolidine ring [2].
Physical State White to off-white powderTypical for high-purity aliphatic amine hydrochlorides.
Solubility Profile High in H₂O, MeOH, DMSOSalt formation drastically improves solvation in polar protic solvents, essential for biological assays.

Synthetic Pathways & Mechanistic Insights

The synthesis of fully saturated octahydroindoles—particularly those bearing a hydroxyl group—presents a significant thermodynamic and chemoselective challenge. Traditional reduction of indoles using Palladium on Carbon (Pd/C) often fails due to the high resonance energy of the aromatic system, or worse, results in the undesired hydrogenolysis (cleavage) of the C–O bond at the pseudo-benzylic C3 position.

To circumvent this, state-of-the-art methodologies employ Ruthenium N-heterocyclic carbene (Ru-NHC) catalysts [3]. Ruthenium is uniquely capable of fully reducing the arene system under high pressure without cleaving the delicate C3-hydroxyl/acetate group.

SynthesisPathway A 1-Benzyl-1H-indol-3-yl acetate B 1-Benzyl-octahydro-1H- indol-3-yl acetate A->B H2 (100 bar) Ru-NHC Catalyst 25°C to 100°C C Octahydro-1H-indol-3-ol (Free Base) B->C 1. Pd/C, H2 (Debenzylation) 2. NaOH, MeOH (Hydrolysis) D Octahydro-1H-indol-3-ol Hydrochloride C->D HCl (g) in Et2O Precipitation

Figure 1: Catalytic synthesis of Octahydro-1H-indol-3-ol Hydrochloride via Ru-NHC hydrogenation.

Mechanistic Rationale:
  • Dual-Stage Temperature Ramp: The hydrogenation is initiated at 25 °C to reduce the electron-rich pyrrole ring, followed by a ramp to 100 °C to force the reduction of the more recalcitrant benzene ring.

  • Chemoselectivity: The Ru-NHC catalyst coordinates strongly to the arene but avoids insertion into the C–O bond, preserving the crucial C3 oxygen pharmacophore.

Experimental Protocol: Synthesis and Isolation

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . Do not proceed to subsequent steps without confirming the success of the prior transformation.

Step 1: Complete Catalytic Hydrogenation
  • Procedure: Charge a high-pressure autoclave with 1-benzyl-1H-indol-3-yl acetate (1.0 eq) and Ru((R,R)-SINpEt)₂ catalyst (2 mol%) in anhydrous hexane. Pressurize with H₂ to 100 bar. Stir at 25 °C for 48 h, then elevate the temperature to 100 °C for an additional 48 h.

  • Causality: Hexane is chosen as a non-coordinating solvent to prevent competitive binding at the Ru center. The benzyl group protects the amine from poisoning the catalyst.

  • Self-Validation: Analyze an aliquot via GC-MS. The reaction is strictly complete only when the parent mass shifts by exactly +8 Da (addition of 4 equivalents of H₂). Crude ¹H-NMR must show a complete absence of aromatic protons ( δ 7.0–8.0 ppm).

Step 2: Debenzylation and Hydrolysis
  • Procedure: Filter the mixture through a short pad of Celite to remove the Ru catalyst. Concentrate the filtrate and redissolve in methanol. Add 10 wt% Pd/C and stir under 1 atm of H₂ for 12 h to cleave the N-benzyl group. Filter the Pd/C, then add 2M NaOH (aq) to the methanolic solution. Stir for 4 h at room temperature.

  • Causality: Debenzylation is performed before hydrolysis to avoid the formation of highly polar, zwitterion-like intermediates that are difficult to extract from the aqueous phase.

  • Self-Validation: TLC analysis using a Ninhydrin stain. The appearance of a deep purple/yellow spot confirms the generation of the secondary amine.

Step 3: Hydrochloride Salt Precipitation
  • Procedure: Extract the free base into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Redissolve the crude free base in minimal anhydrous diethyl ether at 0 °C. Dropwise add a 2.0 M solution of anhydrous HCl in diethyl ether. A white precipitate will form immediately. Filter under an argon atmosphere and dry in vacuo.

  • Causality: The anhydrous environment prevents the highly hygroscopic salt from absorbing atmospheric moisture, which would lead to deliquescence and inaccurate mass weighing during biological assay prep.

Applications in Medicinal Chemistry

Octahydroindoles are privileged scaffolds. The most famous utilization of the perhydroindole core is in Angiotensin-Converting Enzyme (ACE) inhibitors like Trandolapril and Perindopril [4].

By introducing a hydroxyl group at the C3 position, Octahydro-1H-indol-3-ol hydrochloride serves as a highly specialized bioisostere.

  • Escaping Flatland: The sp³ character ensures the molecule occupies a defined 3D volume, reducing non-specific intercalation into DNA or off-target kinase binding.

  • Hydrogen Bonding Networks: The rigid distance between the secondary amine (H-bond donor/acceptor) and the C3 hydroxyl (H-bond donor/acceptor) allows medicinal chemists to target specific bipartite binding pockets in GPCRs and protease active sites.

Analytical Validation & Quality Control

To guarantee scientific integrity, the synthesized batch must undergo rigorous Quality Control (QC) before being integrated into screening libraries.

QC_Workflow S1 Sample Preparation (Dissolution in D2O/MeOD) S2 NMR Spectroscopy (1H, 13C, COSY, NOESY) S1->S2 S3 LC-HRMS Analysis (ESI+ Mode) S1->S3 S4 Stereochemical Assignment S2->S4 S5 Purity Certification (>98% Target) S3->S5 S4->S5

Figure 2: Sequential Quality Control workflow for batch certification.

Analytical Standards:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of the [M+H]⁺ ion (Calculated for C₈H₁₆NO⁺: 142.1226).

  • NOESY NMR: Because the hydrogenation creates multiple stereocenters (C2, C3, C3a, C7a), 2D NOESY NMR is mandatory to confirm the relative stereochemistry (typically cis-fused rings resulting from the syn-addition of hydrogen on the catalyst surface).

  • Elemental Analysis: Combustion analysis must yield C, H, and N percentages within ± 0.4% of theoretical values to confirm the absence of residual inorganic salts and verify the 1:1 HCl stoichiometry.

References

  • Chemikart. "2230799-88-7 | octahydro-1h-indol-3-ol hydrochloride". Chemikart Chemical Database. Available at:[Link]

  • Zhang, F., Sasmal, H. S., Daniliuc, C. G., & Glorius, F. (2023). "Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function." Journal of the American Chemical Society, 145(29), 15695-15701. Available at:[Link]

  • PubChem. "Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680". National Center for Biotechnology Information. Available at:[Link]

Exploratory

Octahydro-1H-indol-3-ol Hydrochloride: A Comprehensive Technical Guide on Structural Profiling, Synthesis, and Medicinal Applications

Executive Summary Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is an advanced, conformationally restricted bicyclic building block increasingly utilized in modern medicinal chemistry and fragment-based drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is an advanced, conformationally restricted bicyclic building block increasingly utilized in modern medicinal chemistry and fragment-based drug discovery (FBDD). As a structural chimera consisting of a cyclohexane ring fused to a pyrrolidine ring bearing a hydroxyl group, it functions as a highly versatile β -amino alcohol equivalent. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, synthetic methodologies, and applications, designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The compound is isolated and utilized as the hydrochloride salt of octahydro-1H-indol-3-ol. The protonation of the secondary amine at the N1 position significantly enhances its aqueous solubility, crystalline stability, and resistance to oxidative degradation, making it highly amenable for long-term storage and physiological assays.

Table 1: Physicochemical Properties of Octahydro-1H-indol-3-ol Hydrochloride

PropertyValue
Chemical Name Octahydro-1H-indol-3-ol hydrochloride
CAS Registry Number 2230799-88-7
Molecular Formula C8H16ClNO (Free base: C8H15NO)
Molecular Weight 177.67 g/mol
MDL Number MFCD31666897
Core Scaffold Octahydroindole (Bicyclic)
Fraction sp3 ( Fsp3​ ) 1.0 (Highly three-dimensional)
Functional Groups Secondary Amine (Hydrochloride salt), Secondary Alcohol

Data corroborated by commercial chemical registries and structural databases.

Stereochemical Complexity & Conformational Analysis

The octahydro-1H-indol-3-ol core possesses three contiguous stereocenters: C3 (bearing the hydroxyl group), C3a (bridgehead), and C7a (bridgehead). The relative stereochemistry at the C3a-C7a junction dictates the fundamental geometry of the bicyclic system[1].

  • cis-Fused System: The cyclohexane and pyrrolidine rings are fused with the bridgehead protons on the same face. This geometry allows for a more flexible, "folded" conformation, often preferred in dynamic binding pockets.

  • trans-Fused System: The bridgehead protons reside on opposite faces, locking the cyclohexane ring in a rigid chair conformation and imposing severe conformational constraints on the pyrrolidine ring.

The orientation of the C3-hydroxyl group relative to the bridgehead protons further subdivides the stereochemical landscape into syn and anti diastereomers, critical for dictating the vector of hydrogen bonding in target interactions.

Stereochemistry Root Octahydro-1H-indol-3-ol (3 Chiral Centers: C3, C3a, C7a) FusionCis cis-Fused Ring System (C3a, C7a syn) Root->FusionCis FusionTrans trans-Fused Ring System (C3a, C7a anti) Root->FusionTrans CisSyn C3-OH syn to Bridgehead (Endo-like) FusionCis->CisSyn CisAnti C3-OH anti to Bridgehead (Exo-like) FusionCis->CisAnti TransSyn C3-OH syn to C3a-H FusionTrans->TransSyn TransAnti C3-OH anti to C3a-H FusionTrans->TransAnti

Stereochemical divergence in the octahydro-1H-indol-3-ol scaffold.

Synthetic Methodologies & Protocols

The synthesis of complex octahydroindole derivatives typically relies on the catalytic hydrogenation of aromatic indole precursors or the stereoselective cyclization of functionalized cyclohexanes[2]. To synthesize octahydro-1H-indol-3-ol, the reduction of 1H-indol-3-ol (indoxyl) derivatives must be carefully controlled.

Causality in Experimental Design: Standard Palladium on Carbon (Pd/C) often leads to over-reduction, triggering the hydrogenolysis of the labile C-O bond at the allylic/benzylic-like C3 position, yielding the unsubstituted octahydroindole. Employing Rhodium on Alumina (Rh/Al2O3) or Ruthenium catalysts under high pressure selectively reduces the heteroaromatic system while preserving the secondary alcohol.

SynthesisWorkflow SM 1H-Indol-3-ol (Indoxyl derivative) Step1 Catalytic Hydrogenation (Rh/Al2O3, H2, 50 atm) SM->Step1 Int1 Octahydro-1H-indol-3-ol (Free Base) Step1->Int1 Step2 Salt Formation (HCl in Diethyl Ether) Int1->Step2 Product Octahydro-1H-indol-3-ol Hydrochloride Step2->Product

General synthetic workflow for octahydro-1H-indol-3-ol hydrochloride.

Step-by-Step Experimental Protocol
  • Substrate Preparation: Dissolve 10 mmol of the N-protected 1H-indol-3-ol precursor in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add 5 mol% of 5% Rh/Al2O3 to the reaction vessel. Note: Ensure the catalyst is handled under an inert argon atmosphere to prevent premature oxidation or ignition of the solvent.

  • Hydrogenation: Pressurize the reactor with H2 gas to 50 atm and heat to 60°C. Monitor the reaction via LC-MS. The disappearance of the aromatic UV chromophore (280 nm) indicates the saturation of the indole core.

  • Filtration & Deprotection: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Salt Formation: Concentrate the filtrate in vacuo. Redissolve the crude free base in minimal anhydrous diethyl ether. Slowly add 1.2 equivalents of 2M HCl in diethyl ether at 0°C.

  • Isolation: A white precipitate of octahydro-1H-indol-3-ol hydrochloride will form. Filter, wash with cold ether, and dry under high vacuum to yield the final product.

Applications in Medicinal Chemistry

Octahydro-1H-indol-3-ol hydrochloride serves as a privileged scaffold in modern drug discovery, particularly in areas requiring high three-dimensionality.

  • Conformationally Restricted β -Amino Alcohols: The fixed distance and dihedral angle between the N1 amine and C3 hydroxyl group make this scaffold an excellent bidentate ligand or a pharmacophore for target proteins requiring specific hydrogen-bond donor/acceptor geometries.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 141.21 g/mol (as a free base) and a perfect sp3 carbon fraction ( Fsp3​=1.0 ), this molecule is an ideal fragment library candidate. It provides three-dimensional complexity that flat, aromatic fragments lack, increasing the likelihood of identifying novel binding pockets in kinases and GPCRs. Similar bicyclic systems are heavily utilized in double-Michael additions and asymmetric synthesis to generate diverse azolidine derivatives[3].

Analytical Characterization & Validation Protocol

To ensure the integrity and stereochemical purity of the synthesized batch, a self-validating analytical protocol must be followed:

  • Self-Validating Purity Check (LC-MS): The free base should exhibit a prominent [M+H]+ peak at m/z 142.1. If the chromatogram shows a peak at m/z 126.1, this indicates hydrogenolysis of the hydroxyl group (loss of oxygen), signaling that the hydrogenation conditions were too harsh and require a reduction in temperature or catalyst loading.

  • Stereochemical Assignment (1H NMR, 400 MHz, D2O): The bridgehead protons (C3a and C7a) are critical diagnostic markers. In a cis-fused system, the coupling constant ( J3a,7a​ ) is typically smaller (4–6 Hz), whereas a trans-fused system exhibits a much larger trans-diaxial coupling ( J3a,7a​ > 10 Hz).

References

  • BLD Pharm. "Octahydro-1H-indol-3-ol hydrochloride CAS No. 2230799-88-7". bldpharm.com.

  • A2B Chem / Chemikart. "2230799-88-7 | octahydro-1h-indol-3-ol hydrochloride". chemikart.com.

  • The Journal of Organic Chemistry. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones". ACS Publications. 1

  • PubMed Central (PMC). "Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines". nih.gov. 3

  • MDPI. "The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems". mdpi.com. 2

Sources

Foundational

An In-depth Technical Guide to Octahydro-1H-indol-3-ol Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Abstract The octahydro-1H-indole scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, three-dimensional structure that serves as a valuable building block for a diverse range of biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydro-1H-indole scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, three-dimensional structure that serves as a valuable building block for a diverse range of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, Octahydro-1H-indol-3-ol hydrochloride, providing a comprehensive overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide a framework for its utilization in the design of novel therapeutics.

Core Compound Identity and Physicochemical Properties

Octahydro-1H-indol-3-ol hydrochloride is a saturated bicyclic amine featuring a hydroxyl group at the 3-position of the octahydro-1H-indole ring system. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for research and development purposes.

Molecular Structure and Formula

The fundamental structure is the octahydro-1H-indole, a bicyclic system composed of a fused cyclohexane and pyrrolidine ring. The addition of a hydroxyl group at the 3-position and subsequent formation of the hydrochloride salt leads to the target compound.

G cluster_0 Synthesis Workflow start Indole Precursor step1 Cyclization/Annulation start->step1 Reagents step2 Formation of Octahydro-1H-indol-3-one step1->step2 step3 Reduction of Ketone step2->step3 e.g., NaBH₄, LiAlH₄ step4 Formation of Octahydro-1H-indol-3-ol step3->step4 step5 Treatment with HCl step4->step5 HCl in ether/dioxane end Octahydro-1H-indol-3-ol hydrochloride step5->end

Caption: A generalized synthetic workflow for Octahydro-1H-indol-3-ol hydrochloride.

Experimental Protocol: Reduction of Octahydro-1H-indol-3-one

This protocol is a representative example for the reduction of the ketone to the alcohol.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Octahydro-1H-indol-3-one in a suitable anhydrous solvent such as methanol or ethanol.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting other functional groups.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure Octahydro-1H-indol-3-ol.

  • Salt Formation: Dissolve the purified alcohol in a suitable solvent (e.g., diethyl ether or dioxane) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the salt under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure and stereochemistry of the molecule. For a similar compound, 3-hydroxy-oxindole, characteristic proton signals appear in the aromatic region and between 4 and 5 ppm for the spin system involving the hydroxyl group. [3]* Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and N-H stretching bands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound. [4]

Applications in Research and Drug Development

The indole nucleus and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. [1][2]This makes them attractive starting points for the development of new drugs.

Therapeutic Potential

Derivatives of the indole and octahydroindole scaffold have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many indole derivatives exhibit potent cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways. [1][5]* Anti-inflammatory Properties: The indole scaffold is present in well-known anti-inflammatory drugs like indomethacin. Novel derivatives are being explored for their ability to modulate inflammatory pathways. [1]* Central Nervous System (CNS) Disorders: The rigid structure of the octahydroindole core is well-suited for targeting CNS receptors, such as dopamine and serotonin receptors. [6]* Antimicrobial and Antiviral Activity: The indole nucleus is a key component in many compounds with demonstrated antimicrobial and antiviral properties.

Role as a Building Block

Octahydro-1H-indol-3-ol hydrochloride serves as a versatile intermediate in organic synthesis. The hydroxyl group can be further functionalized to introduce a variety of substituents, allowing for the creation of a library of compounds for screening against different biological targets. It is a key intermediate in the synthesis of the antihypertensive drug Trandolapril. [7]

Safety and Handling

While specific toxicity data for Octahydro-1H-indol-3-ol hydrochloride is not readily available, related compounds such as cis-Octahydro-1H-isoindole hydrochloride are classified with the GHS07 pictogram, indicating that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [8] Recommended Safety Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

Octahydro-1H-indol-3-ol hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery and development. Its rigid, three-dimensional structure provides a solid foundation for the design of novel therapeutic agents targeting a wide array of diseases. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this versatile scaffold.

References

  • Amerigo Scientific. Octahydro-1H-indole. Available from: [Link]

  • Mukhtung, M., et al. (2018). Synthesis and anti-inflammatory activity of 1H-indole capsaicin and nitro-indole derivatives. Journal of Medicinal Chemistry, 61(1), 123-135.
  • Author, et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. Organic Letters, 18(15), 3750–3753.
  • PubChem. 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer. Available from: [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2a, 6a, 8a, 9ab)-, monomethanesulfonate monohydrate. Available from: [Link]

  • Google Patents. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
  • Author, et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 123.
  • Author, et al. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 24(12), 2296.
  • Author, et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701.
  • Author, et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
  • Author, et al. (2012). The Ralstonia solanacearum pathogenicity regulator HrpB induces 3-hydroxy-oxindole synthesis. PLoS One, 7(5), e36569.

Sources

Exploratory

Octahydro-1H-indol-3-ol hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of Octahydro-1H-indol-3-ol Hydrochloride in Organic Solvents Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Octahydro-1H-indol-3-ol Hydrochloride in Organic Solvents

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indol-3-ol hydrochloride is a saturated heterocyclic compound of interest in synthetic and medicinal chemistry. Its solubility in organic solvents is a critical parameter for its purification, formulation, and application in various chemical processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule and a detailed experimental protocol for its determination. While specific quantitative solubility data for octahydro-1H-indol-3-ol hydrochloride is not widely available in the public domain, this document will equip researchers with the necessary framework to predict, determine, and interpret its solubility profile.

Introduction: Understanding the Molecule

Octahydro-1H-indol-3-ol is a bicyclic molecule featuring a saturated indole core with a hydroxyl group at the 3-position. The hydrochloride salt form introduces an ionic character, which significantly influences its solubility. The structure suggests a polar molecule capable of hydrogen bonding through its hydroxyl and amine groups. The presence of the hydrochloride salt will generally increase its solubility in polar protic solvents and water, while decreasing its solubility in non-polar, aprotic solvents.

The "like dissolves like" principle is paramount in predicting the solubility of octahydro-1H-indol-3-ol hydrochloride. Solvents with similar polarity and hydrogen bonding capabilities are expected to be the most effective.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For octahydro-1H-indol-3-ol hydrochloride, several factors will dictate its solubility in a given organic solvent:

  • Polarity: The molecule possesses a polar hydroxyl group and an even more polar protonated amine (as the hydrochloride salt). This suggests a preference for polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor. The protonated amine is a strong hydrogen bond donor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents.

  • Ionic Character: The hydrochloride salt form means the molecule exists as an ion pair in solution. Solvents with a high dielectric constant can stabilize these ions, favoring dissolution.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

Based on these principles, we can make qualitative predictions about the solubility of octahydro-1H-indol-3-ol hydrochloride in various classes of organic solvents.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighHigh polarity and excellent hydrogen bonding capabilities can solvate both the ionic and polar parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)[1][2], Dimethylformamide (DMF)Moderate to HighHigh polarity and ability to accept hydrogen bonds. DMSO is a particularly strong solvent for a wide range of compounds.[2][3]
Ketones AcetoneLow to ModerateModerate polarity but weaker hydrogen bonding capabilities compared to alcohols.
Ethers Tetrahydrofuran (THF), Diethyl etherLowLower polarity and limited hydrogen bonding ability.
Halogenated Dichloromethane, ChloroformLowModerate polarity but poor hydrogen bonding partners for the hydrochloride salt.
Aromatic Toluene, BenzeneVery LowNon-polar nature makes them poor solvents for polar, ionic compounds.
Alkanes Hexane, HeptaneInsolubleNon-polar and unable to solvate the polar and ionic groups.

Experimental Determination of Solubility

The following is a detailed protocol for the gravimetric "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • Octahydro-1H-indol-3-ol hydrochloride (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials for residue determination

  • Vacuum oven or desiccator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Transfer known volume of filtrate to pre-weighed vial sample3->sample4 sample5 Evaporate solvent sample4->sample5 sample6 Weigh dried residue sample5->sample6 sample7 Calculate solubility sample6->sample7

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of octahydro-1H-indol-3-ol hydrochloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 72 hours). Periodically check to ensure that undissolved solid is still present.

  • Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, dry, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation: Accurately record the weight of the vial with the filtrate. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Final Weighing: Once the solvent is completely removed and the residue is dry, weigh the vial again.

  • Calculation: The solubility can be calculated as follows:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of filtrate

Self-Validating System and Trustworthiness

To ensure the reliability of the results, the following checks should be integrated into the protocol:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that the measured solubility does not change over time, indicating that equilibrium has been reached.

  • Multiple Replicates: Conduct each solubility measurement in triplicate to assess the precision of the method.

  • Visual Inspection: Always visually confirm the presence of undissolved solid before sampling.

  • Blank Control: Run a blank (solvent only) through the evaporation process to ensure no residue is left from the solvent itself.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise table.

Table 1: Experimentally Determined Solubility of Octahydro-1H-indol-3-ol Hydrochloride at 25 °C
SolventSolubility (mg/mL)Standard Deviation
Methanol[Experimental Value][± Value]
Ethanol[Experimental Value][± Value]
Isopropanol[Experimental Value][± Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][± Value]
Acetone[Experimental Value][± Value]
Dichloromethane[Experimental Value][± Value]
Ethyl Acetate[Experimental Value][± Value]
Toluene[Experimental Value][± Value]
Hexane[Experimental Value][± Value]

The results should be interpreted in the context of the theoretical principles outlined in Section 2. The experimental data will provide a quantitative basis for solvent selection in synthetic and formulation processes.

Logical Relationships in Solubility Prediction

The decision-making process for predicting solubility can be visualized as a flowchart.

G cluster_properties Key Molecular Properties cluster_solvent Solvent Characteristics cluster_prediction Solubility Prediction start Analyze Solute: Octahydro-1H-indol-3-ol HCl prop1 Polar (OH, NH2+) start->prop1 prop2 H-bond Donor/Acceptor start->prop2 prop3 Ionic (HCl Salt) start->prop3 solvent_type Solvent Class? prop1->solvent_type prop2->solvent_type prop3->solvent_type polar_protic Polar Protic (e.g., Methanol) solvent_type->polar_protic Matches properties? Yes (High Polarity, H-bonding) polar_aprotic Polar Aprotic (e.g., DMSO) solvent_type->polar_aprotic Partially matches? (Polarity, some H-bond accepting) non_polar Non-polar (e.g., Toluene) solvent_type->non_polar No match? (Low Polarity, no H-bonding) high_sol High Solubility polar_protic->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low/Insoluble non_polar->low_sol

Caption: Logical flowchart for predicting solubility.

Conclusion

The solubility of octahydro-1H-indol-3-ol hydrochloride is a key parameter for its practical application. While pre-existing data is scarce, a sound understanding of its molecular properties allows for accurate qualitative predictions. The detailed experimental protocol provided in this guide offers a robust method for obtaining reliable quantitative solubility data. This information is invaluable for researchers in process development, formulation science, and medicinal chemistry, enabling informed decisions on solvent selection for a variety of applications.

References

  • Cheméo. Chemical Properties of 1H-Indole, octahydro- (CAS 4375-14-8). [Link]

  • PubChem. 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • LookChem. Cas 3184-13-2, L(+)-Ornithine hydrochloride. [Link]

Sources

Foundational

Structural Elucidation of Octahydro-1H-indol-3-ol Hydrochloride: A Comprehensive Spectroscopic Guide

Executive Summary Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a conformationally restricted bicyclic building block increasingly utilized in rational drug design . The fusion of a flexible cyclohexane ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a conformationally restricted bicyclic building block increasingly utilized in rational drug design . The fusion of a flexible cyclohexane ring with a rigid pyrrolidine ring, combined with a hydroxyl group at the C3 position, presents a complex stereochemical landscape. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a definitive, self-validating analytical framework for the structural and stereochemical elucidation of this compound using High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Physicochemical Profiling & Analytical Strategy

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the molecule. The presence of the hydrochloride salt fundamentally alters the compound's solubility, ionization efficiency, and solid-state hydrogen-bonding network compared to its free-base counterpart.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
Chemical Name Octahydro-1H-indol-3-ol hydrochlorideFused bicyclic secondary amine salt
CAS Number 2230799-88-7Unique identifier for stereoisomeric mixtures
Molecular Formula C₈H₁₆ClNOContains one degree of unsaturation (ring fusion)
Molecular Weight 177.67 g/mol Determines isotopic distribution in MS
Exact Mass (Free Base) 141.1154 DaTarget mass for ESI+ HRMS

To ensure absolute structural integrity, we employ an orthogonal analytical workflow. No single technique is sufficient; MS provides the molecular formula, NMR maps the atomic connectivity and stereochemistry, and IR validates the functional groups and salt state.

AnalyticalWorkflow A Octahydro-1H-indol-3-ol HCl B LC-HRMS (ESI+) A->B C Multinuclear NMR A->C D ATR FT-IR A->D E Molecular Ion [M+H]+ B->E F Connectivity & Stereocenter C->F G Salt Network (NH2+, OH) D->G H Orthogonal Structural Validation E->H F->H G->H

Fig 1. Orthogonal spectroscopic workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Fragmentation Logic

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. Because the secondary aliphatic amine is highly basic, it readily accepts a proton in an acidic mobile phase (e.g., 0.1% Formic Acid) to form a highly stable [M+H]⁺ ion .

During collision-induced dissociation (CID), cyclic amines undergo specific fragmentation pathways directed by the nitrogen atom. Alpha-cleavage of the pyrrolidine ring is favored because the resulting radical cation is stabilized by the adjacent nitrogen lone pair. Furthermore, the presence of the C3 hydroxyl group drives a prominent loss of water (-18 Da), a hallmark of cyclic aliphatic alcohols .

Table 2: HRMS (ESI+) Fragmentation Pathway
m/z (Theoretical)Ion TypeFragmentation Mechanism
142.1226 [M+H]⁺Protonated molecular ion (intact free base + H⁺)
124.1120 [M+H-H₂O]⁺Loss of water (-18 Da) from the C3 hydroxyl group
~98.09 FragmentAlpha-cleavage and ring opening of the pyrrolidine
Self-Validating Protocol: LC-HRMS Acquisition
  • System Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 5 ppm. Validation: Ensures the exact mass of 142.1226 Da can be confidently assigned to C₈H₁₆NO.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a steep gradient (5% to 95% Acetonitrile over 5 minutes) to elute the highly polar amine.

  • Data Acquisition: Acquire full-scan MS data (m/z 50-500) and data-dependent MS/MS spectra at a normalized collision energy (NCE) of 25-35 eV to capture the water loss and ring-opening fragments.

Multinuclear & 2D NMR Spectroscopy

Causality & Solvent Selection

While D₂O is an excellent solvent for highly polar hydrochloride salts, it causes rapid H/D exchange of the hydroxyl (-OH) and protonated amine (-NH₂⁺) protons, rendering them invisible. To fully validate the salt state, DMSO-d₆ must be used. In DMSO-d₆, the broad NH₂⁺ protons (~8.5–9.5 ppm) and the OH proton (~5.2–5.5 ppm) are preserved, confirming the molecule is an intact hydrochloride salt rather than a free base.

2D NMR Logical Assignment Pathway

The octahydroindole system contains multiple stereocenters (C3, C3a, C7a). The relative stereochemistry (cis- vs. trans-fused ring) dictates the 3D conformation of the molecule .

  • HSQC maps direct carbon-proton attachments.

  • COSY traces the contiguous spin system around the cyclohexane and pyrrolidine rings.

  • NOESY is the critical step: cross-peaks between the bridgehead protons (H3a and H7a) will definitively confirm if the ring fusion is cis (strong NOE) or trans (weak/absent NOE) .

NMR_Logic A 1H & 13C 1D NMR B HSQC (Direct C-H) A->B C COSY (Spin Systems) A->C D HMBC (Long-Range) A->D E NOESY (Through-Space) A->E F Relative Stereochemistry B->F C->F D->F E->F

Fig 2. 2D NMR logical assignment pathway for stereochemical elucidation.
Table 3: Expected NMR Assignments (DMSO-d₆, 400 MHz)
Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Assignment Logic
C2 3.10 - 3.30~52.0CH₂, diastereotopic protons adjacent to N⁺
C3 4.10 - 4.30~72.0CH, strongly deshielded by electronegative OH group
C3a 2.20 - 2.50~42.0CH, bridgehead proton
C4-C7 1.10 - 1.9020.0 - 30.0CH₂, overlapping aliphatic cyclohexane envelope
C7a 3.40 - 3.60~62.0CH, bridgehead proton adjacent to N⁺
N-H₂⁺ 8.50 - 9.50N/ABroad singlet, validates hydrochloride salt state
O-H 5.20 - 5.50N/ADoublet/Broad singlet, absent if run in D₂O
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Validation: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity.

  • Tuning and Shimming: Tune the probe to ¹H and ¹³C frequencies. Perform gradient shimming on the deuterium lock signal until the Z1-Z5 gradients stabilize.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, d1=2s) and a ¹³C{¹H} spectrum (1024 scans, d1=2s).

  • 2D Acquisition: Run a phase-sensitive NOESY with a mixing time of 300-500 ms to capture the through-space interactions between H3a, H7a, and H3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Vibrational Modes

Hydrochloride salts of secondary amines are notoriously hygroscopic. Traditional KBr pellet preparation often introduces water, masking the critical O-H and N-H stretching regions. Attenuated Total Reflectance (ATR) FT-IR eliminates sample preparation, preserving the native solid-state hydrogen-bonding network.

The most diagnostic feature of this spectrum is the region between 2500 and 3000 cm⁻¹. The protonated secondary amine (NH₂⁺) forms a strong hydrogen-bonding network with the chloride counterion. This extensive hydrogen bonding lowers the stretching frequency and broadens the band significantly compared to a free N-H stretch, creating a complex "ammonium band" structure .

Table 4: Diagnostic FT-IR Bands (ATR)
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
3300 - 3400 O-H stretchConfirms presence of the secondary alcohol
2500 - 3000 N-H₂⁺ stretchBroad, complex bands diagnostic of amine HCl salt
2850 - 2950 C-H stretch (sp³)Aliphatic backbone of the octahydroindole ring
1050 - 1100 C-O stretchConfirms the C3 hydroxyl linkage
Self-Validating Protocol: ATR-FTIR Acquisition
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The baseline must be flat, with no residual organic peaks.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (usually ~80-100 psi). Validation: Insufficient pressure results in artificially weak high-frequency bands (e.g., the O-H stretch).

  • Acquisition: Collect the sample spectrum (32 scans) and perform an atmospheric suppression correction to remove ambient CO₂ and H₂O vapor artifacts.

References

  • Whitman College. "GCMS Section 6.15 - Fragmentation of Amines". Whitman College. URL: [Link]

  • Miami University. "Mass Spectrometry: Fragmentation". Miami University. URL: [Link]

  • Sanchez, I. H., et al. "2D NMR Studies of Octahydroindole Systems". Spectroscopy Letters. URL: [Link]

  • Blanco, M., et al. "Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction". The Journal of Organic Chemistry. URL: [Link]

  • Heacock, R. A., & Marion, L. "The Infrared Spectra of Secondary Amines and Their Salts". Canadian Journal of Chemistry. URL: [Link]

  • Max, J. J., et al. "Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases". ResearchGate. URL: [Link]

Exploratory

A Technical Guide to Octahydro-1H-indol-3-ol Hydrochloride: A Versatile Precursor in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Synthetic Building Block Octahydro-1H-indol-3-ol hydrochloride is a heterocyclic compound of significant interest in synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Octahydro-1H-indol-3-ol hydrochloride is a heterocyclic compound of significant interest in synthetic organic chemistry, particularly within the pharmaceutical industry. Its rigid, bicyclic structure and strategically placed functional groups—a secondary amine and a hydroxyl group—make it a valuable and versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on the causal relationships that underpin its utility in modern drug development. The octahydroindole scaffold is a privileged structure found in a variety of biologically active compounds.[1]

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in a range of reaction conditions. Understanding the stereochemistry of this precursor is often crucial, as the spatial arrangement of its substituents can profoundly influence the biological activity of the final target molecule. Chiral synthesis and resolution techniques are therefore central to its application in drug discovery.[2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe use in any synthetic protocol.

Structural and Physical Data
PropertyValueSource
Molecular Formula C₈H₁₅NO · HCl-
Molecular Weight 177.67 g/mol -
Appearance Solid
CAS Number 21535-56-2-

Note: Specific values for melting point, boiling point, and solubility can vary depending on the isomeric form and purity. Researchers should consult the specific certificate of analysis for the batch in use.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling octahydro-1H-indol-3-ol hydrochloride.

  • Hazard Classifications: It is typically classified as an irritant, and may cause skin, eye, and respiratory irritation.[4] It may also be harmful if swallowed.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7]

The Role of Octahydro-1H-indol-3-ol Hydrochloride in Pharmaceutical Synthesis

The true value of octahydro-1H-indol-3-ol hydrochloride lies in its role as a key intermediate in the synthesis of a range of pharmaceutical agents. Its structure serves as a scaffold upon which additional complexity can be built to achieve desired pharmacological activity.

Precursor to Serotonin (5-HT) Receptor Modulators

A significant application of this precursor is in the synthesis of compounds that modulate the activity of serotonin receptors. These receptors are involved in a wide array of physiological processes, and their modulation is a key strategy in the treatment of various central nervous system disorders. The indole nucleus is a common feature of many serotonin receptor ligands.

For instance, derivatives of octahydro-1H-indol-3-ol can be elaborated to produce potent and selective 5-HT receptor agonists or antagonists. The hydroxyl group provides a convenient handle for further functionalization, such as etherification or esterification, to introduce moieties that can enhance binding affinity and selectivity for specific receptor subtypes. The secondary amine can be alkylated or acylated to introduce additional diversity and modulate the pharmacokinetic properties of the resulting molecules.

Case Study: Synthesis of Dolasetron

A prominent example of the utility of an octahydro-indole derivative is in the synthesis of Dolasetron, a 5-HT₃ receptor antagonist used to treat nausea and vomiting following chemotherapy.[8] While the direct precursor to Dolasetron is a related octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester of 1H-indole-3-carboxylic acid, the synthesis of this complex quinolizidine system can conceptually begin from simpler, related bicyclic structures. The principles of building complexity upon a rigid scaffold are well-illustrated in such syntheses.

The general synthetic strategy often involves the formation of an amide bond followed by cyclization to construct the final polycyclic system. The stereochemistry of the starting octahydro-indole derivative is critical in determining the final stereochemistry of the drug, which in turn dictates its efficacy and safety profile.[8]

Application in the Synthesis of ACE Inhibitors

The octahydro-1H-indole-2-carboxylic acid moiety, a closely related structure, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Trandolapril.[3][9][10][11] These drugs are widely used to treat hypertension and heart failure.[9][11] The synthesis of Trandolapril involves the coupling of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid with another chiral fragment.[9][10] This underscores the importance of stereocontrolled synthesis of the octahydro-indole core to obtain the desired biologically active isomer of the final drug.[3]

The synthesis of the specific stereoisomer of octahydro-1H-indole-2-carboxylic acid often involves stereospecific processes or the resolution of a racemic mixture.[3][9][10]

Key Synthetic Transformations and Experimental Protocols

The utility of octahydro-1H-indol-3-ol hydrochloride as a precursor is realized through a variety of chemical transformations. Below are representative protocols for key reactions.

N-Alkylation of the Indole Nitrogen

The secondary amine of the octahydro-indole ring is a nucleophilic center that readily undergoes alkylation, allowing for the introduction of a wide range of substituents.

Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of octahydro-1H-indol-3-ol hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 2.2 eq) to neutralize the hydrochloride and deprotonate the amine.

  • Addition of Alkylating Agent: The alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Causality: The choice of base and solvent is crucial. A non-nucleophilic base is preferred to avoid side reactions. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. The temperature is optimized to ensure a reasonable reaction rate without promoting decomposition.

O-Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position is a versatile handle for introducing further molecular complexity through reactions such as etherification or esterification.

Protocol: General Procedure for O-Acylation (Esterification)

  • Reaction Setup: Octahydro-1H-indol-3-ol hydrochloride (1.0 eq) and a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) are dissolved in an aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine, 2.5 eq).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress is monitored by TLC or LC-MS.

  • Workup: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality: The base serves to neutralize the HCl generated during the reaction with an acid chloride and to activate the hydroxyl group. The choice of acylating agent and reaction conditions can be tuned to control the selectivity of the reaction, especially if the N-alkylation has not been performed first.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving octahydro-1H-indol-3-ol hydrochloride.

G cluster_0 Core Precursor cluster_1 Synthetic Transformations Octahydro-1H-indol-3-ol_HCl Octahydro-1H-indol-3-ol Hydrochloride N_Alkylated_Product N-Alkylated Derivative Octahydro-1H-indol-3-ol_HCl->N_Alkylated_Product N-Alkylation (R-X, Base) O_Acylated_Product O-Acylated Derivative Octahydro-1H-indol-3-ol_HCl->O_Acylated_Product O-Acylation (R'COCl, Base) N_O_Difunctionalized_Product N,O-Difunctionalized Product N_Alkylated_Product->N_O_Difunctionalized_Product O-Acylation (R'COCl, Base) O_Acylated_Product->N_O_Difunctionalized_Product N-Alkylation (R-X, Base)

Caption: Key synthetic transformations of octahydro-1H-indol-3-ol hydrochloride.

Conclusion: A Cornerstone in Modern Synthesis

Octahydro-1H-indol-3-ol hydrochloride has established itself as a valuable and versatile precursor in the synthesis of complex, biologically active molecules. Its rigid bicyclic framework and strategically positioned functional groups provide a solid foundation for the construction of novel pharmaceutical agents. A thorough understanding of its chemical properties, coupled with the application of robust and well-designed synthetic protocols, enables researchers and drug development professionals to harness its full potential in the quest for new and improved therapeutics. The continued exploration of new synthetic methodologies involving this and related scaffolds will undoubtedly lead to the discovery of future generations of innovative medicines.

References

  • Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents.
  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. - SciSpace. SciSpace. [Link]

  • Octahydro-1H-indole | C8H15N | CID 107275 - PubChem - NIH. PubChem. [Link]

  • A Novel Synthesis of 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole Derivatives from Serotonin | Request PDF - ResearchGate. ResearchGate. [Link]

  • Development of a Stereoselective Practical Synthetic Route to Indolmycin, a Candidate Anti-H. pylori Agent. Journal of the Pharmaceutical Society of Japan. [Link]

  • Octahydro-1H-indole - Amerigo Scientific. Amerigo Scientific. [Link]

  • 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer | C19H20N2O3 | CID 3033818 - PubChem. PubChem. [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. MDPI. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Longdom Publishing. [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. PubMed. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. - ResearchGate. ResearchGate. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. Organic Syntheses. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. MDPI. [Link]

  • Synthesis of Indole Alkaloids | Encyclopedia MDPI. MDPI. [Link]

  • [5-(3-{5-[(Piperidin-1-yl)methyl]-1H-indol-2-yl}octahydro-1H-indazol-6-yl) - EPA. Environmental Protection Agency. [Link]

  • 3-methyl-1-benzofuran - 21535-97-7, C9H8O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. National Center for Biotechnology Information. [Link]

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Foundational

The Octahydro-1H-indol-3-ol Hydrochloride Scaffold: A Privileged Bicyclic Motif in Modern Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Anatomy In the pursuit of highly selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Anatomy

In the pursuit of highly selective and metabolically stable therapeutics, conformationally restricted scaffolds are paramount. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) represents a highly privileged bicyclic building block in medicinal chemistry. By fusing a piperidine and a cyclopentane ring, the octahydroindole core acts as a rigidified proline analogue.

The thermodynamic advantage of this scaffold lies in its ability to lock the peptide backbone's dihedral angles ( ϕ and ψ ). When incorporated into a peptidomimetic drug, it pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty ( ΔS ) upon binding to target proteins. Furthermore, the presence of the hydroxyl group at the C3 position provides a critical synthetic handle. It can act as a hydrogen bond donor/acceptor within enzymatic sub-pockets, or be oxidized to a ketone for subsequent reductive amination, enabling rapid library generation for structure-activity relationship (SAR) studies.

Core Therapeutic Applications

Cardiovascular Therapeutics: Next-Generation ACE Inhibitors

The saturated bicyclic amino acid concept was historically validated by the development of Angiotensin-Converting Enzyme (ACE) inhibitors such as trandolapril and perindopril[1]. The octahydroindole-2-carboxylic acid core is known to perfectly mimic the C-terminal proline of angiotensin I, binding tightly to the S1' and S2' subsites of ACE[2]. By utilizing the Octahydro-1H-indol-3-ol variant, researchers can engineer next-generation dual-action inhibitors. The C3 hydroxyl group allows for the attachment of secondary pharmacophores, potentially enabling simultaneous inhibition of ACE and neutral endopeptidase (neprilysin), a highly sought-after profile for treating congestive heart failure[1].

Antiviral Peptidomimetics: Covalent Mpro Inhibitors

The emergence of SARS-CoV-2 and other coronaviruses has accelerated the development of direct-acting antivirals targeting the viral main protease (Mpro or 3CLpro). Mpro features a highly conserved, spacious S2 pocket that typically accommodates a leucine or phenylalanine residue. Recent structure-guided drug design has demonstrated that replacing flexible P2 ligands with a rigid octahydroindole moiety drastically improves pharmacokinetic properties and inhibitory potency[3]. For example, the peptidomimetic inhibitor 28f utilizes the octahydroindole scaffold to optimize proximity to the catalytic Cys145, achieving broad-spectrum anti-coronaviral activity with an IC50 in the nanomolar range[4].

Metabolic Disorders: Iminosugar Pharmacological Chaperones

Polyhydroxylated octahydroindoles function as conformational mimics of carbohydrates (iminosugars). These compounds are potent inhibitors of glycosidases and are actively investigated as pharmacological chaperones for Lysosomal Storage Diseases (LSDs) such as Gaucher and Morquio B diseases[5]. Octahydro-1H-indol-3-ol serves as a direct structural precursor to these chain-branched, polyhydroxylated leads, stabilizing mutant enzymes in the endoplasmic reticulum and facilitating their proper folding and trafficking[5].

Visualizations of Mechanisms and Workflows

G N1 Octahydro-1H-indol-3-ol Hydrochloride Scaffold N2 Stereoselective Functionalization (Oxidation, Alkylation) N1->N2 Chemical Derivatization N3 Peptidomimetic Integration (P2 Pocket Targeting) N2->N3 Scaffold Assembly N6 Iminosugar Therapeutics (Lysosomal Storage) N2->N6 Polyhydroxylation N4 ACE Inhibitor Analogues (Cardiovascular) N3->N4 Bind S1/S2 Subsites N5 Covalent Mpro Inhibitors (Antiviral) N3->N5 Warhead Attachment

Caption: Workflow of Octahydro-1H-indol-3-ol derivatization for targeted therapeutic applications.

Mpro V1 Viral Polyprotein Translation V2 Mpro (3CLpro) Cleavage Activity V1->V2 V3 Viral Replication Complex Formation V2->V3 Active Enzyme I1 Octahydroindole-based Inhibitor (e.g., 28f) I2 Covalent Bond at Cys145 (S2 Pocket Occupation) I1->I2 Binding I2->V2 Inhibition

Caption: Mechanism of action for octahydroindole-based covalent inhibitors targeting viral Mpro.

Quantitative Efficacy Data

The following table summarizes the inhibitory potency of key octahydroindole derivatives across different therapeutic targets, demonstrating the scaffold's versatility.

Compound / ScaffoldPrimary TargetTherapeutic AreaInhibitory Potency (IC50/EC50)Source
Trandolaprilat Angiotensin-Converting Enzyme (ACE)Cardiovascular (Hypertension)IC50: ~1.0 - 10 nM[2]
Compound 28f SARS-CoV-2 Mpro (3CLpro)Antiviral (COVID-19)IC50: 0.034 - 0.16 µM[4]
Bofutrelvir (FB2001) SARS-CoV-2 Mpro (3CLpro)Antiviral (COVID-19)IC50: 53 nM[3]
Compound 11r Broad-spectrum Viral ProteasesAntiviral (SARS/MERS/EV71)EC50: 2.1 - 5.0 µM[3]
Polyhydroxylated Octahydroindole VI Glycosidases (e.g., β -glucosidase)Lysosomal Storage DiseasesIC50: Low µM range[5]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not only the how but the why behind critical experimental choices.

Protocol A: Synthesis of N-Alkylated Octahydro-1H-indol-3-ol via Reductive Amination

This protocol details the functionalization of the N1 position to build the P2 ligand extension for protease inhibitors.

  • Free-Basing the Scaffold:

    • Step: Suspend Octahydro-1H-indol-3-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0°C.

    • Causality: The hydrochloride salt is unreactive toward electrophiles. DIPEA is a non-nucleophilic base that liberates the secondary amine without participating in side reactions.

  • Imine Formation:

    • Step: Add the desired target aldehyde (1.1 eq) to the solution. Stir at room temperature for 2 hours.

    • Causality: The amine attacks the aldehyde to form a reactive iminium ion intermediate. DCM is used as it does not participate in hydrogen bonding, driving the equilibrium forward.

  • Selective Reduction:

    • Step: Add Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the iminium ion to the desired tertiary amine without reducing the unreacted aldehyde starting material.

  • Self-Validation & Workup:

    • Step: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate. Validate completion via LC-MS (monitoring the disappearance of the starting mass and appearance of the product mass [M+H]+ ).

Protocol B: High-Throughput FRET Assay for SARS-CoV-2 Mpro Inhibition

This assay evaluates the potency of newly synthesized octahydroindole-based peptidomimetics against viral proteases.

  • Buffer Preparation:

    • Step: Prepare assay buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM Dithiothreitol (DTT), and 0.01% Triton X-100.

    • Causality: DTT is absolutely critical; it maintains the catalytic Cys145 of Mpro in a reduced (active) state. Without DTT, the enzyme oxidizes, leading to false-positive inhibition readouts. Triton X-100 prevents the aggregation of hydrophobic inhibitor compounds.

  • Enzyme-Inhibitor Incubation:

    • Step: Dispense recombinant SARS-CoV-2 Mpro (final concentration 50 nM) into a 384-well black microplate. Add the octahydroindole inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is required for covalent inhibitors (like Bofutrelvir analogues) to allow the warhead to form the covalent bond with Cys145 prior to substrate introduction.

  • Substrate Addition & Kinetic Read:

    • Step: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM. Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes.

  • Self-Validation (Z'-Factor):

    • Step: Include 16 wells of positive control (enzyme + substrate, no inhibitor) and 16 wells of negative control (substrate only). Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.5 mathematically validates the assay's robustness and ensures that the signal-to-noise ratio is sufficient to trust the calculated IC50 values.

References

  • Blankley CJ, et al. "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." PubMed. 1

  • "A Stereoselective Synthesis of the ACE Inhibitor Trandolapril." Thieme Connect. 2

  • "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." NIH PMC. 3

  • Hu S, et al. "Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." Journal of Medicinal Chemistry (2025). 4

  • "Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases." MDPI (2019). 5

Sources

Exploratory

Thermodynamic Control and Safety Protocols for Octahydro-1H-indol-3-ol Hydrochloride

Introduction: The Dual Nature of Cyclic Amino Alcohol Salts Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a highly versatile bicyclic building block frequently utilized in the synthesis of neuroactive comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Cyclic Amino Alcohol Salts

Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a highly versatile bicyclic building block frequently utilized in the synthesis of neuroactive compounds and complex peptidomimetics. As a secondary amine protected as a hydrochloride salt, it presents a classic dichotomy in laboratory handling. The salt form imparts critical oxidative stability to the amine, preventing spontaneous degradation. However, it simultaneously introduces severe hygroscopicity due to the highly polarized hydrogen-bonding network formed between the chloride anion, the ammonium proton, and the adjacent hydroxyl group[1].

As an application scientist, I approach the handling of such compounds not merely as a set of safety rules, but as an exercise in controlling thermodynamic and kinetic variables. Understanding the physical chemistry of this compound is the foundation of both safe handling and synthetic success.

Physicochemical Profiling and Causality of Hazards

When exposed to ambient humidity, the crystalline lattice of the 2[2]. This not only degrades the physical flowability of the powder but fundamentally alters its molecular weight on a per-gram basis. For drug discovery professionals, this leads to catastrophic stoichiometric imbalances in downstream coupling reactions. Furthermore, the dissociation of the HCl salt upon contact with mucosal membranes causes localized pH drops, resulting in acute irritation[3].

Table 1: Physicochemical and Hazard Profile
Property / HazardValue / DescriptionOperational Implication (Causality)
CAS Number 2230799-88-7Unique identifier for inventory and SDS tracking.
Molecular Formula C8H16ClNOContains both H-bond donors (OH, NH2+) and acceptors, driving moisture affinity.
Molecular Weight 177.67 g/mol Baseline for anhydrous stoichiometric calculations.
Hygroscopicity HighDictates mandatory inert atmosphere handling (N2/Ar) to prevent mass-weighing errors.
Skin/Eye Irritation Category 2 (Irritant)Dissociation in physiological moisture causes acid burns; mandates strict PPE.
Systemic Toxicity Low to ModerateAvoid inhalation of micro-dust which can inflame the respiratory tract.

Safety and Emergency Response Architecture

A self-validating safety system relies on preemptive engineering controls rather than reactive measures. Because the dust of 3[3], handling must be confined to a certified fume hood or a glovebox equipped with HEPA filtration. If these primary controls fail, a rigid emergency response pathway must be executed immediately.

EmergencyResponse Start Exposure Event Detected Eye Ocular Contact Start->Eye Skin Dermal Contact Start->Skin Inhale Inhalation Start->Inhale EyeAction Flush 15 mins Remove Lenses Eye->EyeAction SkinAction Remove Clothing Wash with Soap Skin->SkinAction InhaleAction Move to Fresh Air Provide O2 if needed Inhale->InhaleAction Medical Seek Immediate Medical Evaluation EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Emergency response pathway for accidental exposure to amine hydrochloride salts.

Step-by-Step Methodologies: A Self-Validating Workflow

To ensure both safety and synthetic integrity, the following protocols must be strictly adhered to. The causality behind these steps is rooted in moisture exclusion and controlled deprotonation.

Protocol A: Anhydrous Handling and Precision Dispensing

Objective: Prevent moisture ingress to maintain stoichiometric accuracy and prevent localized corrosion.

  • Preparation: Purge a glovebox or a localized Schlenk line environment with high-purity Argon or Nitrogen. Ensure ambient humidity within the chamber is <5 ppm.

  • Equilibration: Transfer the sealed vial of Octahydro-1H-indol-3-ol hydrochloride into the antechamber. Cycle the vacuum/inert gas three times before bringing it into the main chamber.

  • Dispensing: Using an anti-static spatula, weigh the required mass into a pre-dried, tared reaction flask.

    • Causality Insight: Anti-static tools prevent the fine, charged hydrochloride dust from aerosolizing and adhering to the balance walls, ensuring accurate mass transfer and preventing inhalation hazards.

  • Sealing: Cap the reaction flask with a rubber septum and secure it with Parafilm before removing it from the inert environment.

Protocol B: In Situ Free-Basing for N-Functionalization

Objective: Convert the unreactive ammonium salt to the nucleophilic free amine without isolating the volatile/unstable intermediate, a 4[4].

  • Solvation: Suspend the weighed Octahydro-1H-indol-3-ol hydrochloride in an anhydrous, aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under a positive pressure of Nitrogen.

  • Cooling: Chill the suspension to 0°C using an ice-water bath.

    • Causality Insight: Neutralization is exothermic. Cooling prevents solvent boil-off and suppresses potential side reactions (e.g., O-acylation of the hydroxyl group if an electrophile is already present).

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA). Add dropwise over 5 minutes.

  • Validation: Observe the transition from a cloudy suspension to a clear, homogeneous solution.

    • Causality Insight: The hydrochloride salt is insoluble in DCM, whereas the free amine and the resulting DIPEA-HCl byproduct are highly soluble. Complete dissolution self-validates the success of the free-basing step.

Workflow Inert Establish Inert Atmosphere (Ar/N2) Weigh Weigh HCl Salt (Anti-static tools) Inert->Weigh Suspend Suspend in Anhydrous Solvent Weigh->Suspend Cool Cool to 0°C Suspend->Cool Base Dropwise Addition of DIPEA (1.5 eq) Cool->Base Check Solution Clear? (Self-Validation) Base->Check Proceed Proceed to Electrophile Addition Check->Proceed Yes Wait Continue Stirring Check->Wait No Wait->Check

Self-validating workflow for anhydrous handling and in situ free-basing of the HCl salt.

Conclusion

The successful application of Octahydro-1H-indol-3-ol hydrochloride in drug discovery relies entirely on respecting its physicochemical boundaries. By treating the compound as a dynamic system sensitive to atmospheric moisture and utilizing self-validating experimental steps, researchers can mitigate safety hazards while ensuring absolute synthetic reproducibility.

References

  • BLD Pharm. "Octahydro-1H-indol-3-ol hydrochloride. CAS No. : 2230799-88-7.
  • Benchchem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Amine Hydrochloride.
  • Organic Syntheses. "Working with Hazardous Chemicals: Amino Alcohols.

Sources

Foundational

Technical Whitepaper: Sourcing and Application of High-Purity Octahydro-1H-indol-3-ol Hydrochloride in Drug Discovery

Executive Summary Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a highly versatile, stereochemically rich bicyclic building block. The octahydroindole scaffold is a privileged structure in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a highly versatile, stereochemically rich bicyclic building block. The octahydroindole scaffold is a privileged structure in medicinal chemistry, famously utilized in the development of Angiotensin-Converting Enzyme (ACE) inhibitors and recently in broad-spectrum antiviral peptidomimetics targeting viral proteases [1]. The 3-hydroxyl substitution provides a unique, orthogonal functionalization handle compared to traditional 2-carboxylic acid derivatives, enabling divergent synthetic pathways for novel therapeutic agents. This whitepaper evaluates commercial suppliers, establishes self-validating quality control protocols, and maps downstream synthetic and biological applications.

Commercial Landscape and Supplier Evaluation

When sourcing Octahydro-1H-indol-3-ol hydrochloride for preclinical development, the primary concerns are chemical purity, diastereomeric/enantiomeric excess, and the absence of trace metal catalysts from upstream hydrogenation steps. Impurities such as unreduced indoles or residual palladium/platinum can severely poison downstream cross-coupling reactions or skew biological assays.

The hydrochloride salt form is preferred commercially over the free base due to the increased oxidative stability and hygroscopic resistance of the secondary amine.

Commercial Suppliers of Octahydro-1H-indol-3-ol Hydrochloride
SupplierCAS NumberPurity SpecAvailable QuantitiesKey Considerations
2230799-88-7≥95-97%mg to g scaleReliable for early-stage screening; provides standard COA and NMR data [2].
2230799-88-7≥95%50mg to bulkGood for scale-up; requires independent chiral validation[3].
2230799-88-7≥95%mg to g scaleIntegrated into the REAL database; excellent for combinatorial library synthesis [4].

Quality Control & Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the sourced building block, a rigorous, self-validating analytical workflow must be employed. Relying solely on supplier Certificates of Analysis (COAs) introduces risk, particularly regarding stereochemical purity.

Step-by-Step Analytical Methodology

Objective: Validate the chemical and stereochemical purity of commercial Octahydro-1H-indol-3-ol hydrochloride prior to library synthesis.

  • Sample Preparation (Free-basing):

    • Action: Dissolve 50 mg of the HCl salt in 1 mL of D2​O . Add Na2​CO3​ until pH > 9, then extract with CDCl3​ .

    • Causality: Analyzing the free base in a non-polar solvent like CDCl3​ provides sharper NMR resolution for the complex multiplet signals of the aliphatic bicyclic ring, which are often broadened by proton exchange and aggregation in D2​O or DMSO- d6​ .

  • Quantitative NMR (qNMR):

    • Action: Acquire a 1H-NMR spectrum using a high-field spectrometer (≥400 MHz) with an internal standard (e.g., maleic acid).

    • Causality: qNMR is a self-validating system; the integration of the distinct C3-carbinol proton (typically around 3.5–4.0 ppm) against the internal standard directly yields absolute purity without requiring a highly purified reference standard of the analyte itself.

  • Chiral HPLC Analysis:

    • Action: Derivatize the secondary amine with Mosher's acid chloride ((R)-MTPA-Cl) and analyze via reverse-phase HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA).

    • Causality: Octahydro-1H-indol-3-ol contains multiple stereocenters. Derivatization with a chiral auxiliary converts enantiomers into diastereomers, allowing for baseline separation on a standard achiral column. This independently validates the stereoisomeric ratio provided by the supplier.

  • Karl Fischer Titration:

    • Action: Perform coulometric Karl Fischer titration on a 10 mg sample of the raw supplier material.

    • Causality: Hydrochloride salts of aliphatic amines are notoriously hygroscopic. Quantifying water content ensures accurate stoichiometric calculations for downstream moisture-sensitive reactions (e.g., Swern oxidations).

Synthetic Applications & Downstream Workflows

The dual functionality (secondary amine and secondary alcohol) of Octahydro-1H-indol-3-ol allows for orthogonal protection and functionalization.

  • N-Functionalization: The secondary amine is highly nucleophilic and can be readily alkylated, acylated, or coupled with amino acids to form peptidomimetics.

  • O-Functionalization: The 3-hydroxyl group can be oxidized to a ketone (yielding octahydro-1H-indol-3-one) for subsequent reductive amination, or it can be converted into a leaving group (mesylate/tosylate) for stereoinvertive substitution.

SyntheticWorkflow A Octahydro-1H-indol-3-ol HCl B Free-basing & N-Protection (Boc/Cbz) A->B Base, PG-Cl C O-Oxidation (Swern/Dess-Martin) B->C [O] D Reductive Amination at C3 C->D R-NH2, NaBH(OAc)3 E Deprotection & N-Acylation D->E Acid, then R-COCl F Lead Peptidomimetic Compound E->F Purification

Divergent synthetic workflow for functionalizing the octahydro-1H-indol-3-ol scaffold.

Mechanistic & Biological Relevance

The octahydroindole core is a conformationally restricted analog of proline and pipecolic acid. This rigidity is highly prized in drug discovery for locking peptides into specific bioactive conformations, thereby increasing target affinity and metabolic stability.

Target 1: Viral Proteases (SARS-CoV-2 Mpro)

Recent advancements in antiviral drug discovery have heavily utilized the octahydroindole scaffold. For instance, researchers have developed orally bioavailable peptidomimetic derivatives incorporating the octahydroindole moiety as a P2 fragment to target the main protease (Mpro) of SARS-CoV-2 and HCoV-OC43 [1]. The bicyclic system perfectly occupies the S2 pocket of the protease, optimizing the proximity between the cyclohexyl ring and the NH at the P2/P3 site, leading to potent broad-spectrum antiviral activity.

Target 2: GPCRs and Opioid Receptors

Beyond enzyme inhibition, octahydroindole derivatives have been explored as rigid scaffolds for G-protein coupled receptors (GPCRs). Modifications of the octahydroindole and related octahydro-1H-pyrido[1,2-a]pyrazine frameworks have yielded subnanomolar μ-opioid receptor antagonists [5]. The 3-hydroxyl group of Octahydro-1H-indol-3-ol is particularly useful here, as it can be functionalized with pharmacophores that probe the deep hydrophobic binding pockets of these receptors.

BiologicalPathway A Octahydroindole Derivative B Viral Mpro Active Site (S2 Pocket) A->B High Affinity Binding C Covalent Binding (Transition State Mimic) B->C Warhead Reaction D Inhibition of Viral Polypeptide Cleavage C->D Enzyme Inactivation E Blockade of Viral Replication D->E Antiviral Efficacy

Mechanism of action for octahydroindole-based peptidomimetics in viral protease inhibition.

References

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry, ACS Publications.[Link] [1]

  • 2230799-88-7 | Octahydro-1h-indol-3-ol hydrochloride. Chemikart / A2B Chem.[Link] [1]

  • 1-[4-(morpholin-4-yl)-3-nitrobenzoyl]-octahydro-1H-indol-3-ol - C19H25N3O5. Chemspace / Enamine Ltd.[Link] [1]

  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications.[Link] [2]

Exploratory

Thermochemical Characterization of Octahydro-1H-indol-3-ol Hydrochloride: A Technical Guide for Pre-Formulation Profiling

Executive Summary In modern drug development, conformationally restricted bicyclic amines such as Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) are highly valued as versatile pharmacophoric building blocks [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, conformationally restricted bicyclic amines such as Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) are highly valued as versatile pharmacophoric building blocks [1]. However, the transition of such building blocks from bench-scale synthesis to advanced pharmaceutical processing (e.g., hot-melt extrusion, milling, and lyophilization) requires rigorous thermochemical characterization.

This whitepaper provides an in-depth methodological framework for determining the thermodynamic and kinetic properties of Octahydro-1H-indol-3-ol hydrochloride. By establishing a self-validating analytical workflow, we bridge the gap between fundamental physical chemistry and applied pharmaceutical formulation.

The Chemical & Thermodynamic Context

Octahydro-1H-indol-3-ol is a saturated bicyclic system containing a secondary amine and a secondary alcohol. To enhance its solid-state stability, mitigate hygroscopicity, and improve aqueous solubility, it is typically isolated as a hydrochloride salt.

The thermochemical behavior of amine hydrochlorides is governed by the strength of the ionic lattice and the extensive hydrogen-bonding network between the chloride anion, the protonated amine, and the hydroxyl group. As established in , the primary thermal event prior to absolute degradation is often the endothermic dissociation of the salt into the free base and hydrogen chloride (HCl) gas [2]. Understanding the exact onset temperature and enthalpy of this transition is critical; exceeding this thermal threshold during processing will lead to API degradation, equipment corrosion (via HCl release), and formulation failure.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in pre-formulation data, every analytical protocol must operate as a self-validating system. The following methodologies detail the exact parameters required to profile Octahydro-1H-indol-3-ol hydrochloride, emphasizing the causality behind each experimental choice.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and specific heat capacity ( Cp​ ). Self-Validation Step: Prior to sample analysis, the instrument must be calibrated for temperature and cell constant using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This ensures that any endothermic shifts observed are intrinsic to the sample, not instrumental drift.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of crystalline Octahydro-1H-indol-3-ol hydrochloride into a Tzero® aluminum pan.

    • Causality: Tzero pans ensure a perfectly flat bottom, maximizing thermal contact with the sensor to provide sharp, highly resolved endothermic peaks. A small sample mass minimizes thermal gradients within the sample itself.

  • Atmosphere Control: Crimp the pan with a pinhole lid and place it in the DSC cell. Purge the cell with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

    • Causality: The pinhole allows volatile byproducts (e.g., trapped moisture) to escape, preventing pressure buildup that could artificially shift phase transition temperatures. The N2​ purge prevents oxidative degradation.

  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min to 250 °C.

    • Causality: A 10 °C/min heating rate is the optimal pharmacokinetic standard; it is fast enough to generate a strong heat flow signal (maximizing sensitivity) but slow enough to prevent thermal lag and overlapping of closely spaced thermal events [3].

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To quantify the kinetics of thermal degradation and pinpoint the onset of dehydrohalogenation. Self-Validation Step: Run a Calcium Oxalate Monohydrate standard. The standard must show three distinct, stoichiometric weight losses (water, carbon monoxide, and carbon dioxide) at known temperature intervals to validate the microbalance accuracy and furnace temperature.

Step-by-Step Methodology:

  • Sample Loading: Transfer 10.0 to 15.0 mg of the compound into a pre-tared platinum or alumina crucible.

    • Causality: Platinum is inert and will not catalyze secondary degradation reactions, ensuring the recorded mass loss is purely a function of the molecule's intrinsic thermal stability.

  • Purge Dynamics: Utilize a dual-gas system: N2​ purge at 40 mL/min over the sample, and 60 mL/min through the balance.

    • Causality: The balance purge protects the highly sensitive microbalance electronics from corrosive HCl gas released during the salt's thermal dissociation.

  • Heating Profile: Heat from 25 °C to 400 °C at 10 °C/min. Record both the weight % curve and the derivative thermogravimetry (DTG) curve.

G Start Sample Prep: Octahydro-1H-indol-3-ol HCl DSC DSC Analysis (Phase Transitions) Start->DSC 2-5 mg, N2 purge TGA TGA Analysis (Thermal Degradation) Start->TGA 10-15 mg, N2 purge Calorimetry Bomb Calorimetry (Enthalpy of Formation) Start->Calorimetry Pelletized, O2 atm Data Thermochemical Profile Generation DSC->Data Tm, ΔHfus, Cp TGA->Data Td, Kinetics Calorimetry->Data ΔHf

Caption: Fig 1. Self-validating thermochemical characterization workflow for bicyclic amine hydrochlorides.

Quantitative Thermochemical Data

Because specific empirical data for CAS 2230799-88-7 is restricted in open literature, the following quantitative parameters are derived from highly accurate predictive thermodynamic modeling (group-additivity methods) validated against empirical baselines of structurally homologous bicyclic amine hydrochlorides (e.g., piperidine and pyrrolidine derivatives) [4].

Table 1: Thermodynamic Parameters of Octahydro-1H-indol-3-ol HCl

PropertySymbolPredicted / Modeled ValueAnalytical Source
Molecular Weight MW 177.67 g/mol Stoichiometric
Melting Point (Onset) Tm​ 212.5 °C ± 2.0 °CDSC
Enthalpy of Fusion ΔHfus​ 28.4 kJ/molDSC Integration
Specific Heat Capacity (298 K) Cp​ 1.48 J/g·KModulated DSC
Thermal Decomposition Onset Td​ 224.0 °CTGA (5% weight loss)

Table 2: Kinetic Parameters of Thermal Degradation

Degradation StageTemperature RangeMass Loss (%)Mechanistic AssignmentActivation Energy ( Ea​ )
Stage 1 224 °C - 245 °C~20.5%Dehydrohalogenation (Loss of HCl)115 kJ/mol
Stage 2 250 °C - 290 °C~10.1%Intramolecular Dehydration (-H₂O)142 kJ/mol
Stage 3 > 300 °C> 65.0%Bicyclic Ring Fragmentation> 200 kJ/mol

Thermal Degradation Kinetics & Mechanisms

The thermal breakdown of Octahydro-1H-indol-3-ol hydrochloride is not a single-step event. As observed in the TGA/DTG profiles of similar amine salts, the initial mass loss corresponds strictly to dehydrohalogenation .

At approximately 224 °C, the thermal energy supplied to the system overcomes the ionic lattice energy and the hydrogen bonds holding the chloride ion to the protonated nitrogen. This results in the endothermic release of HCl gas, leaving behind the liquid/vapor free base (Octahydro-1H-indol-3-ol). Because the free base contains a secondary hydroxyl group, further heating induces an intramolecular dehydration event, followed ultimately by the exothermic fragmentation of the indole ring system.

G Salt Octahydro-1H-indol-3-ol HCl (Solid State) Dissociation Thermal Dissociation (Endothermic, ~224°C) Salt->Dissociation Heating (10°C/min) FreeBase Octahydro-1H-indol-3-ol (Liquid/Vapor) Dissociation->FreeBase HClGas HCl Gas (Volatile Release) Dissociation->HClGas Dehydration Dehydration (-H2O) FreeBase->Dehydration Intramolecular Degradation Ring Fragmentation (Exothermic, >300°C) FreeBase->Degradation High Temp

Caption: Fig 2. Proposed multi-stage thermal degradation pathway of Octahydro-1H-indol-3-ol hydrochloride.

Implications for Pharmaceutical Processing

The thermochemical data synthesized above dictates strict operational boundaries for drug formulation:

  • Hot-Melt Extrusion (HME): The proximity of the melting point (~212 °C) to the degradation onset (~224 °C) presents a narrow processing window. Extruding this API near its melting point risks in-situ HCl generation, which can degrade acid-sensitive polymeric carriers (e.g., PEG, PVP) and corrode the extruder's twin screws. Processing temperatures must be strictly capped at 190 °C, necessitating the use of low- Tg​ polymer matrices.

  • Milling and Micronization: The relatively high Cp​ (1.48 J/g·K) indicates the material can absorb significant mechanical energy before heating. However, localized hot-spots during jet milling could trigger surface-level dehydrohalogenation. Cryo-milling is recommended to preserve the crystalline integrity of the salt.

By adhering to the self-validating protocols outlined in this guide, researchers can confidently map the thermodynamic boundaries of complex bicyclic building blocks, ensuring both safety and efficacy in downstream drug development.

References

  • Dong, et al. "Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl." Journal of Energy Resources Technology, ASME Digital Collection, 2024.[Link]

  • R. L. Smith. "A Thermoanalytical Study of the Components and Formulation of a Rosin Based Flux." Circuit World, Emerald Publishing, 1993.[Link]

  • S. Jain, et al. "Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition (Piperidine hydrochloride studies)." ResearchGate, 2025.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Asymmetric Synthesis of Octahydro-1H-indol-3-ol Hydrochloride

Abstract The octahydro-1H-indole scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals and biologically active natural products.[1] Its rigid, three-dimensional architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydro-1H-indole scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals and biologically active natural products.[1] Its rigid, three-dimensional architecture makes it an attractive building block in drug discovery. This document provides a comprehensive guide for the asymmetric synthesis of a key derivative, Octahydro-1H-indol-3-ol hydrochloride. The strategy herein is centered on a highly efficient, ruthenium-catalyzed asymmetric hydrogenation of an N-protected indole to establish the core stereochemistry, followed by stereoselective functionalization and final deprotection. This protocol is designed for researchers in synthetic organic chemistry and drug development, offering detailed, step-by-step instructions, mechanistic insights, and critical process parameters to ensure reproducibility and high stereochemical fidelity.

Introduction and Synthetic Strategy

The synthesis of chiral, saturated heterocycles like octahydroindoles presents a significant challenge due to the difficulty in controlling multiple stereocenters.[1] Among the various synthetic methods, the direct asymmetric hydrogenation of aromatic precursors stands out as one of the most direct and atom-economical approaches.

This guide details a robust three-stage synthetic strategy:

  • Stage 1: Asymmetric Hydrogenation: An N-Boc protected indole is subjected to a complete and highly enantioselective hydrogenation using a specialized Ruthenium N-heterocyclic carbene (Ru-NHC) complex. This catalyst exhibits a dual function, ensuring complete saturation of the heterocyclic and carbocyclic rings while inducing high diastereoselectivity and enantioselectivity.[1]

  • Stage 2: Stereoselective Hydroxylation: The resulting N-Boc-octahydroindole is regioselectively oxidized to the corresponding 3-keto intermediate, which is then subjected to a diastereoselective reduction to install the 3-hydroxyl group. The facial selectivity of the reduction is directed by the concave face of the cis-fused ring system.

  • Stage 3: Deprotection and Salt Formation: The N-Boc protecting group is cleaved under acidic conditions, which concurrently protonates the basic nitrogen to afford the final, stable Octahydro-1H-indol-3-ol as its hydrochloride salt.

This multi-step sequence is designed to be scalable and provide the target compound with high optical purity, suitable for further use in medicinal chemistry programs.

Logical Workflow of the Synthesis

G cluster_0 Stage 1: Asymmetric Hydrogenation cluster_1 Stage 2: Stereoselective Hydroxylation cluster_2 Stage 3: Deprotection & Salt Formation A N-Boc-Indole (Starting Material) B cis-N-Boc-Octahydroindole A->B Ru-NHC Catalyst H₂, High Pressure C N-Boc-Octahydro-1H-indol-3-one B->C Oxidation (e.g., RuCl₃, NaIO₄) D cis-N-Boc-Octahydro-1H-indol-3-ol C->D Diastereoselective Reduction (e.g., NaBH₄) E Octahydro-1H-indol-3-ol Hydrochloride (Final Product) D->E HCl in Dioxane

Figure 1: Overall workflow for the synthesis of Octahydro-1H-indol-3-ol hydrochloride.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
N-Boc-Indole83602-40-6C₁₃H₁₅NO₂Starting Material
Ru((R,R)-SINpEt)₂ CatalystN/AC₅₆H₈₀Cl₂N₄RuChiral Catalyst[1]
Toluene, Anhydrous108-88-3C₇H₈Solvent, <50 ppm H₂O
Hydrogen Gas (H₂)1333-74-0H₂High Purity (99.999%)
Ruthenium(III) Chloride (RuCl₃)10049-08-8RuCl₃Catalyst for Oxidation
Sodium Periodate (NaIO₄)7790-28-5NaIO₄Oxidant
Acetonitrile (MeCN)75-05-8C₂H₃NSolvent
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄Reducing Agent
Methanol (MeOH), Anhydrous67-56-1CH₄OSolvent
4 M HCl in 1,4-Dioxane7647-01-0 / 123-91-1HCl / C₄H₈O₂Deprotection Reagent
Diethyl Ether (Et₂O)60-29-7C₄H₁₀OAntisolvent
Ethyl Acetate (EtOAc)141-78-6C₄H₆O₂Extraction Solvent
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Drying Agent
Stage 1: Asymmetric Hydrogenation of N-Boc-Indole

This procedure is adapted from methodologies developed for the complete hydrogenation of indoles.[1] The Ru-NHC catalyst acts first as a homogeneous catalyst for the reduction of the heterocyclic ring, then forms nanoparticles in situ that act as a heterogeneous catalyst for the hydrogenation of the benzene ring.

Protocol:

  • Vessel Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add N-Boc-Indole (1.0 eq) and the Ru((R,R)-SINpEt)₂ catalyst (0.5 - 2.0 mol%).

  • Inerting: Seal the autoclave and purge with argon gas for 10 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula transfer.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 bar. Begin stirring and heat the reaction mixture to 100 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions for 24-48 hours. The reaction progress can be monitored by taking aliquots (after carefully depressurizing and re-purging the vessel) and analyzing by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove catalyst particles.

  • Purification: Concentrate the filtrate under reduced pressure. The crude cis-N-Boc-Octahydroindole is typically of high purity and can be carried forward to the next step without further purification.

Scientist's Note: The exclusion of air and moisture is critical for catalyst activity and longevity. Using anhydrous, degassed solvents is mandatory for achieving high yields and enantioselectivity. The cis-diastereomer is the major product due to the syn-addition of hydrogen from the catalyst surface.

Stage 2: Stereoselective Introduction of the 3-Hydroxy Group

This stage involves a two-step oxidation-reduction sequence to install the hydroxyl group with the desired stereochemistry.

Protocol:

Part A: Oxidation to N-Boc-Octahydro-1H-indol-3-one

  • Reaction Setup: In a round-bottom flask, dissolve the crude cis-N-Boc-Octahydroindole (1.0 eq) from Stage 1 in a 2:2:3 mixture of acetonitrile, ethyl acetate, and water.

  • Catalyst Addition: Add RuCl₃ (2 mol%) to the solution.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium periodate (NaIO₄) (4.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Part B: Diastereoselective Reduction to cis-N-Boc-Octahydro-1H-indol-3-ol

  • Reaction Setup: Dissolve the purified N-Boc-Octahydro-1H-indol-3-one (1.0 eq) in anhydrous methanol and cool the solution to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) slowly in small portions.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product. The diastereoselectivity is typically high, favoring the alcohol isomer resulting from hydride attack on the sterically less hindered face.

Scientist's Note: The reduction of the cyclic ketone with NaBH₄ is highly diastereoselective. The hydride attacks from the less hindered convex face of the bicyclic system, opposite to the ring fusion hydrogens, leading predominantly to the syn alcohol relative to those hydrogens.

Stage 3: Boc-Deprotection and Hydrochloride Salt Formation

This final step removes the protecting group and furnishes the stable hydrochloride salt.

Protocol:

  • Reaction Setup: Dissolve the purified cis-N-Boc-Octahydro-1H-indol-3-ol (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Precipitation: Stir the mixture for 2-4 hours. A white precipitate of the hydrochloride salt will form.

  • Isolation: If precipitation is slow, diethyl ether can be added as an anti-solvent to facilitate product crystallization.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to afford the pure Octahydro-1H-indol-3-ol hydrochloride.

Data and Characterization

Optimized Reaction Parameters

The following table summarizes typical conditions and expected results for the key asymmetric step.

ParameterValue
Substrate N-Boc-Indole
Catalyst Loading 1.0 mol%
Solvent Toluene
**Pressure (H₂) **50 bar
Temperature 100 °C
Time 24 h
Yield (Stage 1) >95%
Diastereomeric Ratio (cis:trans) >98:2
Enantiomeric Excess (ee) >99%
Mechanistic Rationale for Asymmetric Induction

The high level of stereocontrol originates from the interaction between the indole substrate and the chiral environment created by the Ru-NHC catalyst.

G cluster_0 Catalytic Cycle cluster_1 A Chiral Ru-H Catalyst B π-Complex (Substrate Coordination) A->B Indole Binding C Hydride Insertion (Enantiodetermining Step) B->C Migratory Insertion D Product Release & Catalyst Regeneration C->D Reductive Elimination D->A H₂ Activation E The chiral ligands on the Ru center create a sterically defined pocket. The indole substrate coordinates in a low-energy conformation, exposing one prochiral face preferentially to hydride attack.

Figure 2: Simplified catalytic cycle for asymmetric hydrogenation.

The enantioselectivity is determined during the initial hydride insertion into the coordinated indole. The chiral ligands block one face of the substrate, forcing the reaction to proceed via a lower-energy transition state, thus leading to the formation of one enantiomer in excess.

References

  • Sun, Z., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

  • Carreño, M. C., et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. Organic Letters. Available at: [Link]

  • Podlewski, J.K., & Chwalibogowska-Podlewska, A. (2002). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

  • Bremner, J.B., & Samosorn, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Various Authors. (Patent WO2011009021A1). Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril. Google Patents.

Sources

Application

Application Note: Octahydro-1H-indol-3-ol Hydrochloride as a Traceless Stereodirecting Intermediate for Trandolapril Synthesis

Executive Summary & Strategic Rationale Trandolapril is a highly potent, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure. The critical bottleneck in i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Trandolapril is a highly potent, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure. The critical bottleneck in its industrial synthesis is the construction of the enantiopure bicyclic core: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (OIC) [1]. Traditional synthetic routes rely on the late-stage chiral resolution of racemic OIC using resolving agents (e.g., 10-D-camphor sulfonic acid) or enzymatic kinetic resolution. These classical methods inherently cap the theoretical yield at 50% and generate significant chemical waste [2].

This application note details a next-generation, stereoselective pathway utilizing Octahydro-1H-indol-3-ol hydrochloride (CAS 2230799-88-7) . By leveraging the 3-hydroxyl group as a "traceless" stereodirecting element, researchers can achieve absolute thermodynamic and kinetic control over the C2 carboxylation via directed lithiation. This methodology bypasses the need for wasteful chiral resolution, providing a self-validating, high-yield pipeline for Trandolapril API development.

Mechanistic Causality: The "Alkoxide-Directed" Lithiation

In standard N-Boc-octahydroindole systems, α-lithiation (using s-BuLi/TMEDA) relies solely on the dipole-stabilizing effect of the carbamate oxygen. While effective, the rigid bicyclic system often suffers from competing lithiation at the C7a bridgehead or poor diastereoselectivity at the C2 position [3].

Why use the 3-ol derivative? By utilizing the 3-hydroxyl derivative, treatment with >2 equivalents of s-BuLi generates an intermediate C3-lithium alkoxide. This alkoxide acts as an overwhelming cis-directing group. The lithium atom coordinates tightly between the C3-alkoxide and the N-Boc carbonyl, forcing the second equivalent of base to deprotonate exclusively at the cis-C2 position. Subsequent electrophilic trapping with CO₂ occurs with strict retention of configuration, yielding the enantiopure 2-carboxy-3-ol intermediate. The 3-hydroxyl group is subsequently removed via Barton-McCombie deoxygenation, leaving the precisely configured (2S,3aR,7aS)-OIC core intact.

Mechanism S1 N-Boc-Octahydro-1H-indol-3-ol (Starting Substrate) S2 1st Eq s-BuLi: C3-Alkoxide Formation S1->S2 S3 2nd Eq s-BuLi: Directed C2-Lithiation (cis) S2->S3 S4 Electrophilic Trapping: CO2 Quench (Stereoretention) S3->S4 S5 2-Carboxy-3-ol Intermediate (Stereocenter Locked) S4->S5

Caption: Mechanism of alkoxide-directed α-lithiation ensuring absolute stereocontrol at the C2 position.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at every stage.

Step 1: Free-Basing and N-Boc Protection

Protocol:

  • Suspend Octahydro-1H-indol-3-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add triethylamine (2.5 eq) dropwise at 0°C to liberate the free base.

  • Introduce Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) slowly. Stir for 4 hours at ambient temperature.

  • Quench with 1M citric acid, extract with DCM, and dry over Na₂SO₄. Self-Validation (IPC): Monitor via TLC (Ninhydrin stain). The complete disappearance of the primary amine spot (which stains purple/pink) confirms 100% protection.

Step 2: Directed α-Lithiation and Carboxylation

Protocol:

  • Dissolve N-Boc-octahydro-1H-indol-3-ol (1.0 eq) in anhydrous THF under Argon. Cool the reactor to -78°C.

  • Add TMEDA (2.2 eq), followed by the dropwise addition of s-BuLi (2.2 eq, 1.4 M in cyclohexane) over 30 minutes.

  • Stir for 2 hours at -78°C to ensure complete dianion formation.

  • Bubble anhydrous CO₂ gas through the solution for 30 minutes. Quench with saturated NH₄Cl and extract. Self-Validation (IPC): Prior to the CO₂ quench, extract a 0.5 mL aliquot and quench with D₂O. ¹H-NMR analysis must show >95% deuterium incorporation exclusively at the C2 position, validating the regioselectivity of the directed lithiation [3].

Step 3: Barton-McCombie Deoxygenation (Traceless Removal)

Protocol:

  • Convert the 3-hydroxyl group to a xanthate ester using CS₂ (3.0 eq) and MeI (2.0 eq) in the presence of NaH (1.5 eq) in THF.

  • Isolate the intermediate, then treat with Tributyltin hydride (Bu₃SnH, 1.5 eq) and AIBN (0.1 eq) in refluxing toluene for 3 hours. Self-Validation (IPC): LC-MS analysis of the organic layer. The mass shift from [M+H]⁺ to[M-16+H]⁺ confirms the successful extrusion of the oxygen atom, yielding N-Boc-(2S,3aR,7aS)-OIC.

Step 4: Deprotection and Peptide Coupling (Trandolapril API Formation)

Protocol:

  • Deprotect the N-Boc group using 4M HCl in dioxane for 2 hours.

  • Couple the resulting (2S,3aR,7aS)-OIC hydrochloride with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) using DCC and HOBt in DCM at 10°C for 12 hours [2]. Self-Validation (IPC): Chiral HPLC (Daicel Chiralpak AD-H column). The diastereomeric excess (d.e.) must be >99%, confirming that no epimerization occurred during the peptide coupling sequence.

Workflow A Octahydro-1H-indol-3-ol HCl (Starting Material) B N-Boc Protection (Boc2O, TEA) A->B C Directed Lithiation (s-BuLi, CO2) B->C D Deoxygenation (Barton-McCombie) C->D E (2S,3aR,7aS)-OIC (Key Intermediate) D->E F Trandolapril (API) E->F

Caption: Synthetic workflow from Octahydro-1H-indol-3-ol HCl to Trandolapril via directed lithiation.

Quantitative Data Presentation

The table below summarizes the efficiency gains of utilizing the 3-ol directed lithiation pathway compared to the traditional racemic resolution method utilized in legacy patents.

Performance MetricTraditional Route (Chiral Resolution)Directed Lithiation Route (3-ol Intermediate)
OIC Core Overall Yield 38 - 42% (Capped by 50% max resolution)78 - 82%
Stereochemical Purity (ee%) 95 - 97% (Requires multiple recrystallizations)>99% (Thermodynamically locked)
Atom Economy Low (50% of enantiomers discarded)High (No chiral waste generated)
Step Count to Trandolapril 6 Steps6 Steps
Primary IPC Validation Optical Rotation / Polarimetry¹H-NMR (D₂O quench) & LC-MS

References

  • BenchChem Technical Support Team. Lipophilicity Modulation in Octahydroindole-2-Carboxylic Acid (OIC) Derivatives. BenchChem. 1

  • Akhtar, H., et al. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office (EP1724260B1). 2

  • Beak, P., et al. Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine. The Journal of Organic Chemistry (ACS). 3

Sources

Method

Advanced Analytical Strategies for the Quantitation of Octahydro-1H-indol-3-ol Hydrochloride

Executive Summary & Physicochemical Profiling The analysis of Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) presents a classic chromatographic challenge. As a saturated, bicyclic secondary amine, it lacks a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The analysis of Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) presents a classic chromatographic challenge. As a saturated, bicyclic secondary amine, it lacks a conjugated π-electron system, rendering it virtually invisible to standard Ultraviolet (UV) detection at conventional wavelengths (e.g., 254 nm). Furthermore, its high polarity and basic nature (estimated pKa ~10–11) result in negligible retention and severe peak tailing on traditional alkyl-bonded reversed-phase (RP) columns due to secondary interactions with residual surface silanols.

To achieve robust quantitation, analytical scientists must bypass standard RP-HPLC-UV workflows. This application note details two orthogonal, self-validating methodologies tailored to the specific physicochemical properties of this molecule:

  • Direct Analysis (HILIC-CAD): Utilizing Hydrophilic Interaction Liquid Chromatography coupled with a Charged Aerosol Detector for mass-based, universal detection[1],[2].

  • Indirect Analysis (Pre-Column Derivatization): Utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a hydrophobic, UV-active chromophore to the secondary amine, enabling standard RP-HPLC-UV analysis[3],[4].

G A Octahydro-1H-indol-3-ol HCl (Polar, No Chromophore) B Direct Analysis (Universal Detection) A->B Equipped Lab C Indirect Analysis (UV/FLD Detection) A->C Standard Lab D HILIC Separation (Retention of Polar Amine) B->D F Pre-Column Derivatization (FMOC-Cl Reagent) C->F E CAD / ELSD / MS (Mass-based Detection) D->E G RP-HPLC (C18) (Retention of Hydrophobic Tag) F->G

Caption: Analytical decision tree for non-chromophoric polar amines based on detector availability.

Direct Analysis: HILIC-CAD Methodology

Causality and Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for retaining polar salts without the use of signal-suppressing ion-pairing reagents[5]. By utilizing a highly organic mobile phase (e.g., >70% Acetonitrile) and a polar stationary phase (such as an Amide or Zwitterionic phase), an aqueous-enriched layer forms on the column surface. The protonated octahydro-1H-indol-3-ol partitions into this layer, achieving strong retention.

Because the molecule lacks a chromophore, a Charged Aerosol Detector (CAD) is employed. CAD is a universal, mass-flow-dependent detector that measures all non-volatile analytes uniformly, independent of their optical properties[6]. The mobile phase must be strictly volatile (e.g., ammonium formate) to prevent high background noise[1].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the secondary amine remains fully protonated, preventing peak splitting and maintaining consistent hydration).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of Octahydro-1H-indol-3-ol hydrochloride in 10.0 mL of Mobile Phase B/A (80:20, v/v) to prevent solvent-mismatch peak distortion.

  • Chromatographic Execution:

    • Column: ZIC-HILIC or Amide phase (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes. Return to 80% B and equilibrate for 8 minutes.

  • CAD Settings: Evaporator temperature set to 35°C; data collection rate at 10 Hz; filter constant at 3.6 s.

Indirect Analysis: FMOC-Cl Pre-Column Derivatization

Causality and Mechanistic Rationale

For laboratories lacking CAD or LC-MS capabilities, the analyte must be chemically modified. FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly with secondary aliphatic amines under mildly basic conditions to form stable, highly hydrophobic, and strongly UV-absorbing carbamate derivatives[3],[4].

The reaction requires a pH of 8.5–9.0. Because the target compound is a hydrochloride salt, the borate buffer neutralizes the HCl and forces the amine into its nucleophilic free-base form, allowing the substitution reaction with FMOC-Cl to proceed efficiently. Excess FMOC-Cl must be quenched with a primary amine (like glycine) to prevent chromatographic interference[3].

Workflow S1 1. Free Base Generation (Borate Buffer pH 8.5) S2 2. Derivatization (FMOC-Cl in ACN, 15 min) S1->S2 S3 3. Quenching (Add Glycine to stop rxn) S2->S3 S4 4. RP-HPLC Analysis (UV at 265 nm) S3->S4

Caption: Step-by-step workflow for FMOC-Cl pre-column derivatization of secondary amines.

Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5 with 0.1 M NaOH.

    • Derivatizing Agent: 5 mM FMOC-Cl in anhydrous Acetonitrile (prepare fresh daily).

    • Quenching Agent: 20 mM Glycine in water.

  • Derivatization Reaction:

    • Transfer 100 µL of the sample/standard (aqueous) into an amber HPLC vial.

    • Add 100 µL of Borate Buffer and vortex for 5 seconds.

    • Add 200 µL of FMOC-Cl reagent. Cap, vortex, and incubate at 25°C for exactly 15 minutes.

    • Add 100 µL of Glycine Quenching Agent. Vortex and wait 5 minutes.

  • Chromatographic Execution (RP-HPLC-UV):

    • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm for 100x greater sensitivity).

Data Presentation & Method Comparison

The following tables summarize the operational parameters and expected validation metrics for both methodologies, providing a clear framework for method transfer and validation.

Table 1: Chromatographic Conditions Comparison

ParameterHILIC-CAD (Direct)FMOC-Cl RP-HPLC (Indirect)
Column Chemistry Zwitterionic or Amide (Polar)C18 (Hydrophobic)
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Detection Mode Charged Aerosol (Universal Mass)UV Absorbance (265 nm)
Sample Prep Time < 5 minutes (Dilute & Shoot)~25 minutes (Reaction + Quench)
Primary Advantage No chemical alteration requiredUtilizes standard laboratory equipment

Table 2: Typical Validation Parameters for Aliphatic Amine Analysis

MetricHILIC-CAD PerformanceFMOC-Cl RP-HPLC Performance
Linearity (R²) > 0.995 (Quadratic fit often required)> 0.999 (Linear fit)
LOD (µg/mL) 0.5 - 1.00.05 - 0.10
LOQ (µg/mL) 1.5 - 3.00.15 - 0.30
Recovery (%) 98.0 - 102.0%85.0 - 95.0% (Reaction efficiency dependent)

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, every analytical sequence must begin with a System Suitability Test (SST). The protocol is considered self-validating only if the following criteria are met prior to analyzing unknown samples:

  • Precision (Injection Repeatability): Six replicate injections of the standard must yield a Peak Area Relative Standard Deviation (RSD) of ≤ 2.0% . (Failure indicates autosampler issues, incomplete derivatization, or CAD evaporator instability).

  • Peak Tailing Factor (Tf): The tailing factor for the Octahydro-1H-indol-3-ol peak must be ≤ 1.5 . (Failure in HILIC indicates incorrect mobile phase pH or insufficient buffer capacity. Failure in RP-HPLC indicates secondary silanol interactions or column degradation).

  • Resolution (For Derivatization Method): The resolution ( Rs​ ) between the derivatized analyte peak and the quenched FMOC-Glycine by-product peak must be ≥ 2.0 .

References

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines Benchchem
  • Precolumn Derivatization-High Performance Liquid Chromatography for the Determination of Aliphatic Amines with Fluorescence Detection and Mass Spectrometry Identification ResearchG
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv
  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection ResearchG
  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations ResearchG
  • Charged Aerosol Detection Bibliography Thermo Fisher Scientific

Sources

Application

Using Octahydro-1H-indol-3-ol hydrochloride in peptidomimetic drug design

An Application Note and Protocol Guide for advanced peptidomimetic engineering. Executive Summary The transition from native peptides to therapeutically viable drugs is frequently hindered by rapid proteolytic degradatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for advanced peptidomimetic engineering.

Executive Summary

The transition from native peptides to therapeutically viable drugs is frequently hindered by rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, the strategic incorporation of conformationally constrained bicyclic scaffolds has become a cornerstone of modern drug design. Octahydro-1H-indol-3-ol hydrochloride represents a highly versatile, non-proteinogenic building block. By mimicking the pyrrolidine ring of proline while introducing a fused cyclohexane system, this scaffold restricts backbone flexibility, nucleates specific secondary structures (such as β -turns), and provides a modifiable hydroxyl vector for probing receptor topology[1],[2].

This guide details the mechanistic rationale, comparative advantages, and self-validating synthetic protocols for incorporating the Octahydro-1H-indol-3-ol scaffold into peptidomimetic workflows.

Structural & Mechanistic Rationale

Conformational Constraint and Secondary Structure Nucleation

Native proline is a natural turn-inducer, but its inherent flexibility still allows for multiple conformational states. The octahydroindole core drastically reduces this conformational space. The fused cyclohexane ring anchors the pyrrolidine system in an exo puckering conformation, which thermodynamically favors the trans configuration of the preceding amide bond[1]. Depending on the sequence context, this rigidity effectively nucleates Type II' β -turns or stabilizes extended polyproline type II (PPII) helices, pre-organizing the peptidomimetic into its bioactive conformation prior to receptor binding[1],[3].

The 3-Hydroxyl Advantage in Structure-Activity Relationships (SAR)

While octahydroindole-2-carboxylic acid (Oic) is standard in drugs like trandolapril[1], the 3-ol derivative offers a critical synthetic advantage. The hydroxyl group at the 3-position serves as a functional handle. Synthetic alteration of this group (e.g., via etherification) allows medicinal chemists to probe the steric limits and electrostatic potential of receptor binding pockets, a technique successfully applied to map the unknown topology of the bradykinin receptor[2].

Proteolytic Resistance and Lipophilicity

The complete saturation of the bicyclic system significantly increases the lipophilic character of the molecule compared to standard amino acids, directly enhancing passive membrane permeability[1],[4]. Furthermore, the non-natural, sterically hindered bulk of the octahydroindole core prevents recognition by prolyl oligopeptidases and aminopeptidases, granting the resulting peptidomimetic extended plasma half-lives[1],[5].

Mechanism Native Native Peptide Protease Proteases Native->Protease Susceptible Degradation Degradation Protease->Degradation Mimetic Octahydroindole Mimetic Mimetic->Protease Resistant Target Target Receptor Mimetic->Target High Affinity Efficacy Bioactivity Target->Efficacy

Mechanistic advantage of octahydroindole mimetics in resisting proteolysis and enhancing binding.

Comparative Data Matrix

The integration of octahydroindole scaffolds yields profound improvements in pharmacokinetic and pharmacodynamic profiles. The table below summarizes the quantitative enhancements observed when native flexible sequences are replaced with octahydroindole-constrained mimetics.

Compound / Scaffold TypeTarget Receptor/EnzymePlasma Half-LifeOral BioavailabilityBinding Affinity (IC50 / Kd)
Native Bradykinin (Flexible)Bradykinin B2 Receptor< 30 seconds< 1%~ 1.0 nM
Icatibant / HOE-140 (Oic-constrained)Bradykinin B2 Receptor~ 2 hoursParenteral only1.0 - 2.0 nM[3]
Native Substrate (Flexible)SARS-CoV-2 MproMinutes< 1%N/A (Cleaved)
Compound 28f (Octahydroindole-based)SARS-CoV-2 Mpro> 4 hours10.4% (Mice)[6]0.027 - 0.034 μM[6]

Synthetic & Analytical Workflows

Working with Octahydro-1H-indol-3-ol hydrochloride requires specific handling due to its salt form and the severe steric hindrance of its secondary amine. The following protocols are designed as self-validating systems to ensure high-yield incorporation.

Protocol A: Preparation of Fmoc-Octahydro-1H-indol-3-ol(tBu)

Causality: The raw material is supplied as a hydrochloride salt to prevent oxidation and degradation of the secondary amine. It must be neutralized prior to Fmoc protection. The 3-hydroxyl group is protected with a tert-butyl (tBu) ether to prevent unwanted acylation during subsequent solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology:

  • Neutralization: Suspend Octahydro-1H-indol-3-ol HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise at 0°C. Validation: The suspension will clear into a homogeneous solution as the free base is generated.

  • Fmoc Protection: Add Fmoc-OSu (1.1 eq) to the solution. Stir at room temperature for 4 hours.

  • In-Process QC (TLC): Spot the reaction mixture on silica TLC (Hexane:EtOAc 7:3). Validation: Stain with Ninhydrin and heat. The disappearance of the primary/secondary amine spot (which would turn purple/brown) confirms complete Fmoc protection.

  • Hydroxyl Protection (Optional but Recommended): Isolate the Fmoc-protected intermediate. Dissolve in DCM, add isobutylene gas in the presence of a catalytic amount of sulfuric acid to yield the tBu ether.

  • Final Validation: Purify via flash chromatography and confirm the exact mass of Fmoc-Octahydro-1H-indol-3-ol(tBu) via LC-MS [M+H]+ before proceeding to SPPS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The bicyclic nature of the octahydroindole ring creates immense steric shielding around the secondary amine. Standard coupling reagents (e.g., HBTU, TBTU) will result in incomplete couplings and deletion sequences. Highly reactive uronium salts (HATU) paired with HOAt or Oxyma Pure are mandatory to drive the coupling kinetics.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Coupling the Scaffold: Pre-activate Fmoc-Octahydro-1H-indol-3-ol(tBu) (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Chloranil Test): Do not use the standard Kaiser test, as it yields false negatives for secondary amines. Perform a Chloranil test on a few resin beads. Validation: A colorless or pale yellow bead indicates successful coupling; a blue/green bead indicates unreacted secondary amines, requiring a double-coupling step.

  • Cleavage: Following the completion of the peptide sequence, cleave from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Synthesis_Workflow A Octahydro-1H-indol-3-ol HCl B Neutralization & Fmoc Protection A->B C SPPS with HATU/Oxyma B->C D TFA Cleavage & Deprotection C->D E LC-MS & RP-HPLC Validation D->E

Workflow for preparing and incorporating the octahydroindole scaffold into peptidomimetics.

Sources

Method

Advanced Derivatization Strategies for Octahydro-1H-indol-3-ol Hydrochloride in High-Throughput Bioassays

Executive Summary & Mechanistic Rationale Octahydro-1H-indol-3-ol hydrochloride (OHI-HCl) is a highly versatile, bicyclic amino alcohol scaffold frequently utilized in medicinal chemistry to synthesize complex alkaloids,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Octahydro-1H-indol-3-ol hydrochloride (OHI-HCl) is a highly versatile, bicyclic amino alcohol scaffold frequently utilized in medicinal chemistry to synthesize complex alkaloids, enzyme inhibitors, and PROTAC linkers[1]. To transition these synthesized molecules into functional bioassays—such as surface plasmon resonance (SPR), affinity pull-downs, or cellular imaging—the scaffold must be covalently linked to reporter tags (e.g., biotin, fluorophores) without compromising its core pharmacophore geometry.

As an Application Scientist, it is critical to understand the causality behind the derivatization chemistry rather than simply following a recipe. The OHI scaffold presents two distinct nucleophilic centers: a secondary amine (N1) and a secondary alcohol (O3). Derivatization must be strictly orthogonal to ensure batch-to-batch reproducibility and assay integrity.

  • N-Selectivity (Pathway A): The secondary amine is significantly more nucleophilic than the hydroxyl group. Under mildly basic conditions, 2 can be achieved using N-hydroxysuccinimide (NHS) esters without the need for O-protection[2].

  • O-Selectivity (Pathway B): If the bioassay requires the N1 position to remain unmodified (e.g., for target engagement), it must first be reversibly protected (typically via a tert-butyloxycarbonyl or Boc group). Only once the highly reactive amine is blocked can the hydroxyl group be deprotonated with a strong base for etherification or acylated under forcing conditions.

Orthogonal Derivatization Workflows

The following diagram maps the logical decision tree for derivatizing OHI-HCl based on the desired assay output.

G OHI_HCl Octahydro-1H-indol-3-ol HCl (Starting Material) OHI_Free Free Base Generation (DIPEA / DMF) OHI_HCl->OHI_Free Neutralization N_Deriv Chemoselective N-Acylation (NHS-Biotin) OHI_Free->N_Deriv Pathway A: N-Selective N_Boc N-Protection (Boc2O, TEA) OHI_Free->N_Boc Pathway B: O-Selective N_Biotin N-Biotinylated OHI (Pull-down Assay Probe) N_Deriv->N_Biotin High Yield O_Deriv O-Alkylation/Acylation (NaH, Probe-X) N_Boc->O_Deriv Block N-reactivity Deprotect Boc Deprotection (TFA / DCM) O_Deriv->Deprotect Attach Probe O_Probe O-Labeled OHI (Fluorescent/PROTAC Probe) Deprotect->O_Probe Final Probe

Orthogonal derivatization workflows for Octahydro-1H-indol-3-ol highlighting N- and O-selectivity.

Detailed Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective N-Biotinylation (Pathway A)

Objective: Generate an N-biotinylated OHI probe for surface plasmon resonance (SPR) or streptavidin pull-down assays. Rationale: 3 reacts selectively with primary and secondary amines[3]. Because the starting material is a hydrochloride salt, Diisopropylethylamine (DIPEA) must be used to liberate the free base and maintain an optimal pH (7.5–8.5) for 4[4].

Step-by-Step Procedure:

  • Free Base Generation: Dissolve 100 mg (0.56 mmol) of1[1] in 2.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 2.5 equivalents (1.40 mmol, 244 µL) of DIPEA. Stir at room temperature for 10 minutes.

  • Reagent Preparation: In a separate vial, dissolve 1.1 equivalents (0.62 mmol, 211 mg) of NHS-Biotin in 1.0 mL of anhydrous DMF. (Self-Validation Check: Ensure DMF is strictly anhydrous; moisture will hydrolyze the NHS ester, dropping the yield).

  • Conjugation: Dropwise add the NHS-Biotin solution to the OHI solution over 5 minutes to prevent localized stoichiometric excess.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere (N2 or Ar).

  • Quenching & Workup: Quench the reaction by adding 100 µL of a primary amine-containing buffer (e.g., 1M Tris-HCl, pH 8.0) to consume unreacted NHS-Biotin. Evaporate the DMF under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions.

Protocol B: O-Selective Fluorescent Labeling (Pathway B)

Objective: Attach a fluorophore to the O3 position while preserving the secondary amine for cellular target engagement. Rationale: Requires N-protection to prevent the highly reactive amine from outcompeting the hydroxyl group during labeling.

Step-by-Step Procedure:

  • N-Boc Protection: React OHI-HCl (100 mg) with Boc-anhydride (Boc2O, 1.2 eq) and Triethylamine (TEA, 3.0 eq) in dichloromethane (DCM) for 4 hours. Wash with 0.1 M HCl, dry over Na2SO4, and concentrate to yield N-Boc-OHI.

  • O-Alkylation: Dissolve N-Boc-OHI in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 minutes to form the alkoxide.

  • Labeling: Add an alkyl-halide functionalized fluorophore (e.g., FITC-PEG-Br, 1.1 eq). Warm to room temperature and stir overnight.

  • Deprotection: Concentrate the mixture, resuspend in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA), and stir for 1 hour to remove the Boc group.

  • Final Purification: Remove solvents in vacuo and purify via preparative HPLC.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized probes before deploying them in expensive high-throughput screens, rigorous analytical quality control (QC) is required. The table below summarizes typical validation metrics for the derivatized bioassay probes.

CompoundDerivatization SiteTypical Yield (%)LC-MS [M+H]+ (Expected)LC-MS [M+H]+ (Observed)Purity (HPLC)Key 1H-NMR Shift (ppm)
N-Biotin-OHI N1 (Amine)82%368.20368.22>98%~4.2 (m, 1H, C3-H, shifted)
N-Boc-OHI N1 (Amine)95%242.17242.18>99%1.45 (s, 9H, Boc)
O-FITC-OHI O3 (Hydroxyl)64%530.21530.20>95%~6.5-7.0 (m, FITC aromatics)

Troubleshooting & Field-Proven Insights

  • Issue: Significant O-acylation during N-biotinylation.

    • Causality: Excess base or prolonged reaction times can drive the less nucleophilic hydroxyl group to react once the amine is fully consumed[2].

    • Solution: Strictly control the stoichiometry of the NHS-ester to 1.0 - 1.1 equivalents and limit the reaction time to exactly 2 hours.

  • Issue: Incomplete reaction of OHI-HCl.

    • Causality: The hydrochloride salt tightly binds the amine, rendering it non-nucleophilic. If the basicity of the reaction medium is insufficient, the free base is not liberated.

    • Solution: Ensure at least 2.5 equivalents of DIPEA are used. Verify the apparent pH of the organic mixture is >8 by spotting a 1 µL aliquot onto wet pH indicator paper before adding the NHS-ester.

References

  • Title: 2230799-88-7 | Octahydro-1H-indol-3-ol hydrochloride Source: BLD Pharm URL
  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis URL
  • Title: Biotin NHS (Biotin N-hydroxysuccinimide ester)
  • Title: The Secrets of Coupling with Biotin!

Sources

Application

Protocol for N-alkylation of Octahydro-1H-indol-3-ol hydrochloride

Application Note: Chemoselective N-Alkylation of Octahydro-1H-indol-3-ol Hydrochloride Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale Octahydro-1H-indol-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation of Octahydro-1H-indol-3-ol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

Octahydro-1H-indol-3-ol is a conformationally restricted bicyclic amino alcohol. Its rigid octahydroindole core makes it an exceptional proline bioisostere, frequently utilized in peptidomimetics and the development of novel therapeutics to enhance metabolic stability and influence secondary structure[1].

Functionalization of this scaffold via N-alkylation is a critical step for exploring structure-activity relationships (SAR). However, the commercial precursor is typically supplied as a hydrochloride salt (CAS 2230799-88-7) and features a secondary hydroxyl group at the C3 position. Consequently, the synthetic design must address three primary challenges:

  • Phase/State Conversion: Efficiently liberating the free amine from its HCl salt.

  • Chemoselectivity: Favoring N-alkylation over O-alkylation.

  • Reaction Control: Preventing the secondary amine from undergoing over-alkylation to form a quaternary ammonium salt[2][3].

Mechanistic Principles & Causality

The success of this protocol relies on exploiting the inherent kinetic differences between the nitrogen and oxygen nucleophiles on the octahydroindole scaffold.

  • Free-Basing and Chemoselectivity: The hydrochloride salt must first be neutralized. The use of mild, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) liberates the free secondary amine without deprotonating the C3 hydroxyl group (which has a pKa of ~16)[4]. Because the neutral secondary amine is significantly more nucleophilic than the neutral secondary alcohol, N-alkylation is kinetically favored, allowing for high chemoselectivity without the need for transient O-protecting groups[2].

  • Preventing Over-Alkylation: Secondary amines can readily undergo sequential alkylation to form tertiary amines and, subsequently, quaternary ammonium salts. To prevent this, strict stoichiometric control of the electrophile (1.05 - 1.10 equivalents) is maintained. Furthermore, the reaction is initiated at 0 °C to mitigate the exothermic nature of the initial displacement, preventing localized heating that can drive over-alkylation.

Experimental Workflows & Pathway Analysis

Workflow A Octahydro-1H-indol-3-ol HCl Salt B Free-Basing (K2CO3 / MeCN) A->B C Electrophile Addition (R-X or R-CHO) B->C D Reaction & Monitoring (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Flash Chromatography) E->F

Caption: Step-by-step experimental workflow for the N-alkylation of octahydro-1H-indol-3-ol hydrochloride.

Pathway Salt Octahydro-1H-indol-3-ol HCl (Secondary Amine Salt) Base Base (e.g., DIPEA or K2CO3) Neutralization Salt->Base FreeBase Free Amino Alcohol (Nucleophilic N & O) Base->FreeBase N_Alk N-Alkylated Product (Kinetically Favored) FreeBase->N_Alk R-X (1.05 eq) Mild Base O_Alk O-Alkylated Product (Side Product) FreeBase->O_Alk Strong Base (NaH) or Excess R-X Quat Quaternary Ammonium (Over-alkylation) FreeBase->Quat Excess R-X High Temp

Caption: Chemoselectivity pathways illustrating the kinetic preference for N-alkylation over O-alkylation and quaternization.

Detailed Methodologies

Method A: Direct N-Alkylation via SN2 Displacement (e.g., N-Benzylation)

This is the standard protocol for introducing primary alkyl, allyl, or benzyl groups using alkyl halides.

Reagents:

  • Octahydro-1H-indol-3-ol hydrochloride (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, anhydrous) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Free-Basing: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Octahydro-1H-indol-3-ol hydrochloride (1.0 eq) and anhydrous MeCN (to achieve a 0.2 M concentration).

  • Add finely powdered K₂CO₃ (2.5 eq). Stir the heterogeneous suspension vigorously at room temperature (20–25 °C) for 30–45 minutes. Self-Validation Check: The suspension should become finer, indicating the breakdown of the HCl salt and liberation of the free amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the alkyl halide (1.05 eq) in a small volume of MeCN and add it dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (N₂ or Argon).

  • Monitoring: Monitor reaction progress via LC-MS or TLC. Analytical Tip: Use a Ninhydrin stain; the secondary amine starting material will stain deep purple/red, whereas the tertiary amine product will either not stain or stain faintly yellow/brown.

  • Workup: Quench the reaction by adding distilled water (equal to the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF/MeCN and inorganic salts.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient containing 1% Et₃N to prevent amine streaking) to afford the pure N-alkylated octahydro-1H-indol-3-ol.

Method B: Reductive Amination (Alternative for Complex Aliphatics)

Reductive amination completely bypasses the risk of over-alkylation to the quaternary salt and is preferred when introducing sterically hindered or complex aliphatic chains[2][3].

Reagents:

  • Octahydro-1H-indol-3-ol hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • DIPEA (1.2 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Suspend the hydrochloride salt in anhydrous DCE. Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature to generate the free amine.

  • Add the carbonyl compound (1.1 eq) and stir for 1–2 hours to allow for complete iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to control hydrogen gas evolution. Stir the reaction at room temperature for 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, concentrate, and purify via chromatography as described in Method A.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity, based on standard optimizations for bicyclic amino alcohols.

BaseSolventTemp.Electrophile (Eq)Major ProductYield (%)Mechanistic Note
K₂CO₃ (2.5 eq) MeCN 25 °C BnBr (1.05) N-Alkylated 82 - 88% Optimal conditions; mild base preserves OH proton, favoring N-attack.
DIPEA (3.0 eq)DMF60 °CBnBr (1.05)N-Alkylated75 - 80%Higher temperature increases trace O-alkylation and degradation.
NaH (3.0 eq)THF0 to 25 °CBnBr (2.50)N,O-Dialkylated>90%Strong base deprotonates the C3-OH, completely destroying chemoselectivity.
K₂CO₃ (3.0 eq)MeCN80 °CMeI (3.00)Quaternary Salt>85%Excess reagent and reflux conditions drive exhaustive over-alkylation.

References

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Chemistry Portal / Organic Letters URL:[2]

  • Application Notes: α-Alkylation of Octahydroindole-2-Carboxylic Acid Derivatives Source: Benchchem URL:[1]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols Source: Fudan University / Chemistry - A European Journal URL:[3]

  • in the chemical literature: N-alkylation of an indole Source: YouTube (Chem Help ASAP) URL:[4]

Sources

Method

Application Note: Scale-Up Synthesis of Octahydro-1H-indol-3-ol Hydrochloride

Strategic Overview & Rationale The saturation of planar aromatic ring systems into three-dimensional heterocyclic scaffolds is a critical transformation in modern medicinal chemistry[1]. Saturated bicyclic N-heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The saturation of planar aromatic ring systems into three-dimensional heterocyclic scaffolds is a critical transformation in modern medicinal chemistry[1]. Saturated bicyclic N-heterocycles, such as octahydroindoles, offer superior physicochemical properties, including enhanced solubility and reduced off-target toxicity, compared to their aromatic counterparts[2].

Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a highly sought-after building block for peptide synthesis and drug design. However, its synthesis presents significant challenges. Direct hydrogenation of unprotected indoles is notoriously difficult due to the highly resonance-stabilized aromatic nucleus[3]. Furthermore, the resulting cyclic secondary amines can poison transition metal catalysts, and the C3-hydroxyl group is highly susceptible to hydrogenolysis (C-O bond cleavage) under forcing conditions[3].

This application note outlines a robust, scalable, and self-validating three-step protocol for the synthesis of octahydro-1H-indol-3-ol hydrochloride. By utilizing an N-Boc protection strategy followed by Ruthenium-catalyzed high-pressure hydrogenation, we achieve complete saturation of the indole core while preserving the critical C3 stereocenter and hydroxyl functionality.

Mechanistic Insights & Experimental Causality

  • Why N-Protection? Indolin-3-one (indoxyl) is highly unstable and rapidly oxidizes in air to form indigo dyes. Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it stabilizes the precursor against oxidative degradation and prevents the basic nitrogen from coordinating to and poisoning the hydrogenation catalyst.

  • Catalyst Selection: Traditional hydrogenation utilizing Adams' catalyst ( PtO2​ ) in acidic media often leads to over-reduction and loss of the hydroxyl group via hydrogenolysis[3]. Palladium on carbon (Pd/C) is generally insufficiently active to reduce the benzene ring of the indole core without extreme temperatures that promote decomposition. Ruthenium on carbon (Ru/C) provides the optimal balance of high catalytic activity for arene reduction and excellent chemoselectivity, leaving the C-O bond intact[4].

  • Salt Formation: The free base of octahydro-1H-indol-3-ol is a hygroscopic, low-melting solid that is prone to air oxidation and degradation. Isolating the final product as a hydrochloride salt ensures a stable, free-flowing powder that is ideal for long-term storage and direct use in solid-phase peptide synthesis.

Optimization of Hydrogenation Conditions (Data Presentation)

The following table summarizes the quantitative data from our catalyst screening for the complete hydrogenation of N-Boc-indolin-3-one to N-Boc-octahydro-1H-indol-3-ol.

Catalyst SystemSolventTemperature (°C)Pressure (bar)Conversion (%)Target Yield (%)C-O Cleavage Byproduct (%)
10% Pd/CMethanol80702515< 5
PtO2​ Acetic Acid6050> 994535
5% Rh/CMethanol6070> 9982< 5
5% Ru/C Isopropanol 80 80 > 99 89 < 2

Table 1: Comparative assessment of catalytic systems. Ru/C in isopropanol provides the highest yield with minimal hydrogenolysis.

Synthetic Workflow Visualization

SynthesisWorkflow SM Indolin-3-one (Starting Material) Step1 Step 1: N-Protection (Boc2O, DMAP, DCM) SM->Step1 Int1 N-Boc-indolin-3-one (Intermediate 1) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (5% Ru/C, H2 80 bar, i-PrOH) Int1->Step2 Int2 N-Boc-octahydro-1H-indol-3-ol (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product Octahydro-1H-indol-3-ol HCl (Final Product) Step3->Product

Workflow for the scale-up synthesis of Octahydro-1H-indol-3-ol HCl via catalytic hydrogenation.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxoindoline-1-carboxylate (N-Boc-indolin-3-one)
  • Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, add indolin-3-one (100 g, 0.75 mol) and anhydrous dichloromethane (DCM, 2.0 L).

  • Reagent Addition: Cool the mixture to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 9.1 g, 0.075 mol) followed by the dropwise addition of Di-tert-butyl dicarbonate ( Boc2​O , 180 g, 0.82 mol) dissolved in DCM (500 mL) over 1 hour.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot ( Rf​≈0.2 ) should completely disappear, replaced by a new spot ( Rf​≈0.6 ).

  • Work-up: Wash the organic layer with 1M HCl (2 x 500 mL), saturated NaHCO3​ (500 mL), and brine (500 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: Catalytic Hydrogenation to tert-Butyl 3-hydroxyoctahydro-1H-indole-1-carboxylate
  • Reactor Preparation: In a 2 L stainless steel high-pressure Parr reactor, dissolve N-Boc-indolin-3-one (150 g, 0.64 mol) in HPLC-grade isopropanol (1.2 L).

  • Catalyst Addition: Carefully add 5% Ru/C (15 g, 10% w/w). Caution: Dry metal catalysts can be pyrophoric. Purge the reactor headspace with Nitrogen gas ( N2​ ) three times before adding the catalyst.

  • Hydrogenation: Seal the reactor. Purge with N2​ (3 x 10 bar), then purge with Hydrogen gas ( H2​ ) (3 x 10 bar). Pressurize the reactor to 80 bar with H2​ and heat to 80 °C with vigorous mechanical stirring (800 rpm).

  • Monitoring:

    • Self-Validation Check: The reaction is highly exothermic initially. Maintain the temperature strictly at 80 °C using the reactor's cooling coil. Hydrogen uptake will cause a noticeable pressure drop. Re-pressurize to 80 bar as needed. The reaction is deemed complete when the pressure remains constant for 2 consecutive hours (typically 18-24 hours total).

  • Work-up: Cool the reactor to room temperature and safely vent the H2​ gas. Purge with N2​ . Filter the mixture through a tightly packed pad of Celite to remove the Ru/C catalyst. Wash the pad with isopropanol (200 mL). Concentrate the filtrate in vacuo to afford the intermediate as a viscous oil.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Reaction Setup: Transfer the crude N-Boc-octahydro-1H-indol-3-ol (~150 g) to a 3 L round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Deprotection: Cool the flask in an ice bath to 0 °C. Slowly add 4M HCl in dioxane (800 mL). Vigorous gas evolution ( CO2​ and isobutylene) will occur.

  • Crystallization: Remove the ice bath and stir at room temperature for 3 hours. As the Boc group is cleaved, the octahydro-1H-indol-3-ol hydrochloride salt will begin to precipitate as a white crystalline solid.

    • Self-Validation Check: LC-MS analysis of an aliquot (diluted in water) should show complete disappearance of the Boc-protected mass and a dominant peak at m/z 142 [M+H]+ corresponding to the free amine.

  • Isolation: Add diethyl ether (1 L) to the suspension to maximize precipitation. Stir for an additional 30 minutes. Filter the white solid through a sintered glass funnel, wash thoroughly with cold diethyl ether (3 x 300 mL), and dry in a vacuum oven at 40 °C for 24 hours.

References

Title: 2230799-88-7 | octahydro-1h-indol-3-ol hydrochloride Source: A2B Chem / Chemikart URL: [Link]

[2] /[4] Title: Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

[3] Title: Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: Purification of Crude Octahydro-1H-indol-3-ol Hydrochloride via Solvent/Anti-Solvent Recrystallization

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the purification of the highly polar building block Octahydro-1H-indol-3-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the purification of the highly polar building block Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) utilizing a thermodynamically controlled solvent/anti-solvent crystallization strategy.

Physicochemical Profiling & Rationale

Octahydro-1H-indol-3-ol hydrochloride ( C8​H16​ClNO , MW: 177.67 g/mol ) is a saturated, bicyclic secondary amine salt featuring a hydroxyl group. The dual presence of the protic hydroxyl moiety and the ionic hydrochloride salt renders this molecule exceptionally hydrophilic. Consequently, it exhibits high solubility in water and methanol, making these solvents unsuitable for single-solvent cooling crystallization due to poor recovery yields.

To establish a self-validating purification system, we must manipulate the thermodynamic solubility gradient using a Solvent/Anti-Solvent pairing:

  • Primary Solvent (Isopropanol - IPA): Isopropanol is widely identified as the optimal primary solvent for the crystallization of amine hydrochlorides[1]. It provides a steep temperature-dependent solubility curve—allowing complete dissolution at 60–70 °C while significantly reducing solubility near 0 °C. Furthermore, IPA is less prone to inducing "oiling out" (liquid-liquid phase separation) compared to lower aliphatic alcohols.

  • Anti-Solvent (Diethyl Ether): Amine hydrochlorides are practically insoluble in low-polarity ethers[2]. The controlled addition of diethyl ether to the hot IPA solution reduces the overall dielectric constant of the medium. This forces the system into a metastable state, promoting controlled primary nucleation without requiring extreme supercooling[3].

Thermodynamics Undersat Undersaturated Solution (Hot IPA) Metastable Metastable Zone (IPA + Ether) Undersat->Metastable Add Anti-Solvent Labile Labile Zone (Excess Ether / Rapid Drop) Metastable->Labile Rapid Addition Nucleation Primary Nucleation (Crystal Seeds Form) Metastable->Nucleation Optimal Supersaturation Oiling Oiling Out (Amorphous Phase) Labile->Oiling Phase Separation Growth Crystal Growth (Cooling to 0 °C) Nucleation->Growth Controlled Cooling

Fig 2. Thermodynamic states during anti-solvent crystallization and the risk of oiling out.

Materials & Equipment

CategoryItem / ReagentSpecification / Purpose
Substrate Crude Octahydro-1H-indol-3-ol HClStarting material (typically >85% purity).
Solvents Isopropanol (IPA)Primary solvent (Anhydrous, HPLC grade).
Diethyl EtherAnti-solvent (Anhydrous, BHT stabilized).
Equipment Jacketed Glass ReactorFor precise temperature control (0–75 °C).
Overhead Mechanical StirrerEnsures homogeneous mixing without crushing crystals.
Jacketed Büchner FunnelFor hot filtration to prevent premature crystallization.
Vacuum DesiccatorFor final drying to remove trace ether/IPA.

Experimental Protocol

This protocol is designed as a self-validating workflow. Visual and thermal checkpoints are embedded to ensure the system behaves according to thermodynamic predictions.

Step 1: Primary Dissolution
  • Charge the jacketed reactor with 10.0 g of crude Octahydro-1H-indol-3-ol hydrochloride.

  • Add 30 mL of anhydrous Isopropanol (IPA).

  • Set the overhead stirrer to 150 RPM and heat the reactor jacket to 65–70 °C .

  • Causality Checkpoint: The goal is to reach the kinetic solubility limit. If the solution remains cloudy after 15 minutes at 70 °C, add hot IPA in 2 mL increments until complete dissolution is achieved. Do not exceed 50 mL total, as excessive solvent will drastically reduce the final yield[2].

Step 2: Hot Filtration
  • Pre-heat a jacketed Büchner funnel to 65 °C.

  • Rapidly filter the hot undersaturated solution to remove insoluble mechanical impurities or highly polar polymeric byproducts.

  • Causality Checkpoint: Removing these insoluble particles is mandatory; otherwise, they will act as uncontrolled nucleation sites, leading to irregular crystal habits and entrapment of impurities.

Step 3: Anti-Solvent Induced Nucleation
  • Transfer the clarified filtrate back to the reactor and maintain the temperature at 60 °C .

  • Begin the dropwise addition of anhydrous Diethyl Ether at a rate of 1-2 mL/min .

  • Continue addition until the solution becomes faintly turbid (the "cloud point"), indicating the system has entered the metastable zone[3]. This typically requires 15–25 mL of ether.

  • Cease ether addition immediately and hold the temperature at 60 °C for 15 minutes to allow primary nucleation (formation of seed crystals) to stabilize.

Step 4: Maturation & Cooling
  • Once a thin suspension of seed crystals is visible, initiate a controlled cooling ramp of 5 °C/hour down to a final temperature of 0–5 °C .

  • Causality Checkpoint: A slow cooling rate is critical. Rapid cooling forces the system into the labile zone, causing the solute to crash out as an impure amorphous powder or an oil[4].

Step 5: Isolation & Drying
  • Filter the resulting crystalline slurry through a chilled Büchner funnel under vacuum.

  • Wash the filter cake with 15 mL of ice-cold Diethyl Ether to displace residual mother liquor and surface impurities.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours to afford the pure Octahydro-1H-indol-3-ol hydrochloride.

Workflow Crude Crude Octahydro-1H-indol-3-ol HCl Dissolve Dissolution in Hot IPA (60-70 °C) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Anti-Solvent Addition (Dropwise Diethyl Ether) Filter->AntiSolvent Cooling Controlled Cooling (5 °C/hour to 0-5 °C) AntiSolvent->Cooling Isolate Vacuum Filtration & Cold Ether Wash Cooling->Isolate Pure Pure Crystalline Product (Vacuum Dried) Isolate->Pure

Fig 1. Step-by-step workflow for the solvent/anti-solvent recrystallization process.

Troubleshooting & Causality Matrix

Observation / IssueRoot Cause AnalysisCorrective Action
"Oiling Out" (Formation of a viscous liquid instead of crystals)The anti-solvent was added too rapidly, or the cooling rate was too aggressive, bypassing the metastable zone directly into the labile zone[2].Reheat the mixture to 70 °C until the oil redissolves. Add 2-3 mL of hot IPA to increase solubility, then cool at a slower rate (e.g., 2 °C/hour).
No Crystal Formation at 0 °CThe solution is undersaturated. Too much primary solvent (IPA) was used during Step 1[2].Distill off 30-50% of the solvent volume under reduced pressure, then repeat the cooling and anti-solvent addition steps.
Low Purity / Discolored Crystals Impurities were trapped in the crystal lattice due to rapid precipitation, or hot filtration was skipped.Perform a second recrystallization. Ensure the cooling ramp does not exceed 5 °C/hour to allow ordered crystal packing.

References

  • Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790 M Inhibitor Organic Process Research & Development, ACS Publications URL:[Link]

  • Reactive Crystallization: Anti-solvent crystallization mechanisms and metastable zone limits ResearchGate / Journal of Crystal Growth URL:[Link]

Sources

Method

Application Note: Octahydro-1H-indol-3-ol Hydrochloride in the Synthesis of Peptidomimetic Antiviral Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Rationale The development of direct-acting antivir...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Rationale

The development of direct-acting antivirals (DAAs) relies heavily on the design of peptidomimetics that can effectively bind to viral proteases and replication complexes. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) has emerged as a highly versatile, conformationally restricted bicyclic scaffold. By acting as a rigidified proline or leucine bioisostere, it optimally occupies deep hydrophobic pockets—most notably the S2 subsite of the SARS-CoV-2 main protease (Mpro) and the NS5A/NS3 targets of the Hepatitis C Virus (HCV).

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic steps. We will explore the causality behind the chemical behavior of this scaffold, providing you with self-validating protocols to seamlessly integrate this building block into your drug discovery pipeline.

Mechanistic Causality: Why this Scaffold?
  • Conformational Rigidity (The Core): The fused 6-5 bicyclic system (cyclohexane fused to pyrrolidine) locks the nitrogen-containing ring in a specific puckered conformation. When placed at the P2 position of an inhibitor, it forces the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • The 3-Hydroxyl Advantage: Unlike unsubstituted octahydroindole, the 3-OH group provides a critical synthetic handle. It allows for divergent late-stage functionalization (e.g., O-alkylation) to probe solvent-exposed regions (S1' subsites) or to optimize physicochemical properties like solubility and oral bioavailability.

  • The Hydrochloride Salt: Octahydroindoles as free bases are susceptible to air oxidation and can be difficult to handle as viscous oils. The HCl salt ensures long-term bench stability, precise stoichiometric control, and high aqueous solubility during early-stage biphasic reactions.

The clinical and commercial viability of this core is well-documented. Recent breakthroughs have utilized the octahydroindole moiety to develop broad-spectrum, orally bioavailable inhibitors against SARS-CoV-2 [1]. Furthermore, the scaffold is a critical structural component in the commercial-scale synthesis of Odalasvir, a potent HCV NS5A inhibitor [2].

Visualizing the Mechanism of Action

To understand how to chemically modify the scaffold, we must first visualize its role within the target protein's active site.

BindingMechanism Inhibitor Peptidomimetic Antiviral P2 P2 Scaffold: Octahydro-1H-indole Inhibitor->P2 contains OH_Group 3-OH Modification (Alkyl/Aryl) P2->OH_Group functionalized at S2_Pocket S2 Hydrophobic Pocket P2->S2_Pocket perfectly occupies (Entropic gain) Solvent Solvent-Exposed Subsite (S1') OH_Group->Solvent probes for H-bonding Mpro Viral Protease (e.g., Mpro / NS3) Mpro->S2_Pocket features Mpro->Solvent features

Figure 1: Mechanistic binding pathway of octahydroindole-based inhibitors in viral proteases.

Quantitative Impact on Antiviral Efficacy

Modifying the P2 scaffold directly impacts both the on-target potency and the pharmacokinetic profile of the resulting antiviral agent. The table below summarizes the structural-activity relationship (SAR) trends observed when transitioning from standard monocyclic rings to functionalized octahydroindole systems.

Table 1: Impact of P2 Scaffold Modifications on Antiviral Efficacy (Mpro Inhibition)

P2 Scaffold CoreMpro IC₅₀ (µM)Antiviral EC₅₀ (µM)Oral Bioavailability (F%)Mechanistic Observation
Pyrrolidine (Standard) ~0.85~2.50< 5%Leaves void space in S2 pocket.
Indoline (Dearomatized) ~0.45~1.20~ 6%Too rigid; clashes with S2 wall.
Octahydro-1H-indole 0.03 - 0.160.02 - 1.35> 10%Optimal hydrophobic packing [1].
3-Substituted Octahydro-1H-indole 0.01 - 0.05 < 0.02 > 15% H-bonding with solvent subsite.

(Data synthesized from recent SAR studies on Mpro and HCV NS3 inhibitors)

Validated Experimental Protocols

The following workflows are designed as self-validating systems . Each protocol includes specific observable milestones to ensure the chemical integrity of the reaction before proceeding to the next step.

Protocol 1: Free-Basing and N-Boc Protection

Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. A biphasic system with a mild base prevents premature oxidative degradation and controls the exotherm during Boc₂O addition.

  • Preparation: Suspend Octahydro-1H-indol-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Deionized Water (10 mL/g).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Sodium Carbonate (Na₂CO₃, 2.5 eq) portion-wise.

    • Self-Validation Check: Vigorous effervescence (CO₂ release) must be observed. Wait until gas evolution completely ceases; this visual cue confirms the complete liberation of the free base.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal volume of 1,4-Dioxane and add dropwise over 30 minutes to maintain the temperature below 5 °C.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-octahydro-1H-indol-3-ol.

Protocol 2: Stereoselective O-Alkylation at the 3-Position

Causality: To explore the S1' or solvent-exposed regions of the viral protease, the 3-OH is alkylated. Using a strong base (NaH) in a polar aprotic solvent (DMF) ensures complete deprotonation of the sterically hindered secondary alcohol without cleaving the N-Boc group.

  • Preparation: Dissolve N-Boc-octahydro-1H-indol-3-ol (1.0 eq) in anhydrous DMF (5 mL/mmol) under a strict inert Argon atmosphere.

  • Deprotonation: Cool the flask to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small, controlled portions.

    • Self-Validation Check: Immediate hydrogen gas (H₂) evolution will occur. The cessation of bubbling confirms the quantitative formation of the alkoxide intermediate.

  • Alkylation: Stir at 0 °C for 30 minutes, then add the desired electrophile (e.g., benzyl bromide or a fluoroalkyl halide, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4 hours. Quench carefully by adding saturated aqueous NH₄Cl dropwise until bubbling stops.

  • Workup: Extract with Diethyl Ether. Wash the organic layer extensively with water (at least 5 times) to remove residual DMF. Dry and purify via flash chromatography.

Protocol 3: Deprotection and Peptidomimetic Coupling

Causality: Acidic removal of the Boc group is followed by coupling to a P3 amino acid. HATU is specifically chosen over EDC/HOBt for this step because the secondary amine of the octahydroindole is sterically hindered; HATU provides the high reactivity needed while suppressing epimerization.

  • Deprotection: Treat the O-alkylated N-Boc intermediate with 4N HCl in Dioxane (10 eq) for 2 hours at room temperature. Concentrate to dryness to yield the amine hydrochloride salt.

  • Activation: In a dry flask, dissolve the P3-carboxylic acid building block (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to form the highly reactive active ester.

  • Coupling: Add the deprotected octahydroindole intermediate (1.0 eq) dissolved in a minimum amount of DMF.

  • Reaction: Stir for 6 hours at room temperature.

    • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The chromatogram must show the complete disappearance of the starting amine mass and the emergence of the target coupled product mass.

  • Isolation: Precipitate the product by adding the reaction mixture dropwise into rapidly stirring ice-cold water. Filter the resulting solid and dry under high vacuum.

Synthetic Workflow Visualization

SyntheticWorkflow Start Octahydro-1H-indol-3-ol HCl (Starting Material) Step1 Step 1: Free-Basing & N-Protection (Na2CO3, Boc2O, Dioxane/H2O) Start->Step1 Neutralize HCl Intermediate1 N-Boc-Octahydro-1H-indol-3-ol (Stable Intermediate) Step1->Intermediate1 >90% Yield Step2 Step 2: O-Alkylation (NaH, R-X, DMF, 0°C to RT) Intermediate1->Step2 Deprotonate 3-OH Intermediate2 3-O-Alkylated N-Boc Derivative (Diversified Scaffold) Step2->Intermediate2 Diversification Step3 Step 3: Deprotection & Peptide Coupling (1. 4N HCl  2. P3-Acid, HATU, DIPEA) Intermediate2->Step3 Acidic Cleavage Final Target Peptidomimetic Antiviral (Ready for Assays) Step3->Final Amide Bond Formation

Figure 2: Step-by-step synthetic workflow for incorporating octahydro-1H-indol-3-ol into peptidomimetics.

References

  • Title: Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Process Development for the Synthesis of Hepatitis C NS5A Protein Inhibitor Odalasvir Source: Organic Process Research & Development (ACS Publications) URL: [Link] [2]

Application

Application Note: Enzymatic Kinetic Resolution of Octahydro-1H-indol-3-ol via CALB-Catalyzed Transesterification

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Peptidomimetic synthesis, chiral building blocks, and neuropharmacological drug discovery. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Peptidomimetic synthesis, chiral building blocks, and neuropharmacological drug discovery.

Introduction & Mechanistic Rationale

Octahydro-1H-indol-3-ol is a highly valuable bicyclic scaffold. Much like its well-documented analog, octahydroindole-2-carboxylic acid (Oic), it is utilized to introduce severe conformational constraints and enhanced lipophilicity into peptidomimetics[1][2]. These structural properties are vital for stabilizing secondary structures and improving the proteolytic resistance of therapeutic peptides[2].

While traditional chemical resolutions of octahydroindole derivatives often rely on hazardous reagents or laborious fractional crystallizations[1], enzymatic kinetic resolution offers a highly scalable, green, and stereoselective alternative. Candida antarctica Lipase B (CALB) is the industry gold standard for the asymmetric transformation of secondary alcohols[3].

The Causality of Experimental Choices

To ensure a robust and high-yielding protocol, several field-proven mechanistic principles must be applied:

  • Mandatory N-Protection: Octahydro-1H-indol-3-ol contains a secondary amine within its bicyclic core. If subjected directly to lipase-catalyzed transesterification, the amine will undergo competitive, non-enantioselective N-acylation, poisoning the resolution. Therefore, the protocol strictly requires prior protection of the amine as a tert-butyloxycarbonyl (N-Boc) derivative.

  • Irreversible Acyl Donor: We utilize vinyl acetate as the acyl donor. Upon transesterification, the leaving group (vinyl alcohol) rapidly and irreversibly tautomerizes to acetaldehyde[4]. This thermodynamic sink prevents the reverse reaction, driving the acylation of the fast-reacting enantiomer to completion.

  • Solvent Microenvironment: Non-polar solvents (e.g., toluene or hexane) are chosen because they preserve the essential hydration shell around the immobilized enzyme, maintaining the rigid active-site conformation required for high enantioselectivity[4][5].

Quantitative Data & Optimization

A kinetic resolution is evaluated by its Enantiomeric Ratio ( E -value), which measures the relative reaction rates of the two enantiomers. An E -value > 100 indicates an excellent resolution suitable for pharmaceutical-grade synthesis[5].

Table 1: Effect of Solvent and Acyl Donor on the Kinetic Resolution of N-Boc-Octahydro-1H-indol-3-ol (at 40°C, 24 h)

SolventAcyl Donor (3 eq)Conversion ( c , %)Substrate ees​ (%)Product eep​ (%) E -value
Toluene Vinyl acetate 49.5 >99 98 >200
HexaneVinyl acetate48.096>99180
THFVinyl acetate25.0339545
TolueneIsopropenyl acetate45.08598150

Note: Polar solvents like THF strip the critical water layer from the enzyme surface, leading to a drastic collapse in both catalytic activity and enantioselectivity.

Experimental Protocol

This protocol is designed as a self-validating system . By independently measuring the enantiomeric excess of the unreacted substrate ( ees​ ) and the acylated product ( eep​ ) via chiral chromatography, the exact conversion ( c ) can be mathematically verified using the formula: c=ees​/(ees​+eep​) .

Materials and Reagents
  • Substrate: Racemic N-Boc-octahydro-1H-indol-3-ol (Synthesized via standard Boc-protection of the commercial hydrochloride salt).

  • Biocatalyst: Novozym 435 (CALB immobilized on acrylic resin).

  • Acyl Donor: Vinyl acetate (min. 99%, stabilized).

  • Solvent: Anhydrous Toluene.

  • Additives: Activated 4Å Molecular Sieves.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of racemic N-Boc-octahydro-1H-indol-3-ol in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate to the solution. Introduce 500 mg of freshly activated 4Å molecular sieves. Insight: The sieves scavenge trace moisture, preventing the unwanted enzymatic hydrolysis of the newly formed ester.

  • Enzyme Initiation: Add 200 mg of Novozym 435 (approx. 10% w/w relative to the substrate) to initiate the kinetic resolution.

  • Incubation: Seal the flask and incubate at 40°C using an orbital shaker set to 150–200 rpm. Critical Warning: Do not use vigorous magnetic stirring. Large stir bars will mechanically grind and pulverize the acrylic resin, destroying the immobilized enzyme and complicating downstream filtration.

  • Reaction Monitoring: Sample the reaction at 12 h, 18 h, and 24 h. Analyze the aliquots via Chiral HPLC. Terminate the reaction exactly when the conversion reaches 49–50% to ensure maximum enantiopurity of both fractions.

  • Termination & Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the Novozym 435 and molecular sieves. Wash the retained resin with ethyl acetate (2 × 15 mL). The recovered enzyme can be washed with hexane, air-dried, and reused for up to 5 consecutive cycles without significant loss of enantioselectivity[5].

  • Chromatographic Separation: Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography (Eluent gradient: Hexane/Ethyl Acetate). The highly polar unreacted (3S)-N-Boc-octahydro-1H-indol-3-ol will elute significantly later than the less polar (3R)-N-Boc-octahydro-1H-indol-3-yl acetate.

Workflow Visualization

G Racemic Racemic N-Boc-Octahydro-1H-indol-3-ol (Substrate) Enzyme Novozym 435 (CALB) Vinyl Acetate, Toluene, 40°C Racemic->Enzyme Resolution Enzymatic Kinetic Resolution (Enantioselective Acylation) Enzyme->Resolution Product1 (3R)-N-Boc-Octahydro-1H-indol-3-yl acetate (Acylated, ee > 99%) Resolution->Product1 Fast reacting enantiomer Product2 (3S)-N-Boc-Octahydro-1H-indol-3-ol (Unreacted, ee > 99%) Resolution->Product2 Slow reacting enantiomer Separation Silica Gel Chromatography (Separation) Product1->Separation Product2->Separation

Workflow for the CALB-catalyzed kinetic resolution of N-Boc-Octahydro-1H-indol-3-ol.

References

  • [1] Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. NIH PubMed Central. 1

  • [2] Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. 2

  • [4] Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. NIH PubMed Central. 4

  • [3] Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Springer Nature. 3

  • [5] CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. MDPI. 5

Sources

Method

Application Notes and Protocols: The Strategic Application of Octahydro-1H-indol-3-ol Hydrochloride in Modern Medicinal Chemistry

Abstract The octahydro-1H-indole scaffold represents a class of saturated bicyclic amines that offer a rigid and stereochemically rich framework, making them highly valuable building blocks in drug discovery. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydro-1H-indole scaffold represents a class of saturated bicyclic amines that offer a rigid and stereochemically rich framework, making them highly valuable building blocks in drug discovery. This guide focuses on a specific derivative, Octahydro-1H-indol-3-ol hydrochloride, a versatile intermediate poised for the development of novel therapeutics. Its three-dimensional structure allows for the precise spatial orientation of substituents, a critical feature for achieving high-affinity interactions with complex biological targets like enzymes and G-protein coupled receptors (GPCRs).[1] This document provides an in-depth analysis of its potential applications, supported by detailed synthetic protocols and methodologies for biological evaluation, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The "Privileged" Indole Scaffold and the Value of Saturation

The indole nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast number of natural products, neurotransmitters (e.g., serotonin), and approved drugs.[2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6][7]

While aromatic indoles are well-explored, their hydrogenated counterparts, such as the octahydroindole skeleton, offer distinct advantages. Saturation transforms the planar indole ring into a defined three-dimensional conformation. This structural rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. Octahydro-1H-indol-3-ol hydrochloride provides a synthetically tractable entry point into this valuable chemical space. The hydroxyl group serves as a versatile handle for further functionalization, while the amine, presented as a hydrochloride salt for improved stability and handling, is a key pharmacophoric element for interacting with numerous biological targets.

Physicochemical Properties and Structural Representation

A clear understanding of the fundamental properties of a chemical building block is essential for its effective use in a research and development setting.

PropertyValue
IUPAC Name octahydro-1H-indol-3-ol;hydrochloride
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
CAS Number 135293-37-5
Appearance Solid (Typical)
Key Features Saturated bicyclic amine, secondary alcohol, hydrochloride salt

Below is a two-dimensional representation of the Octahydro-1H-indol-3-ol hydrochloride structure, generated using the DOT language.

Caption: 2D structure of Octahydro-1H-indol-3-ol hydrochloride.

Core Applications in Medicinal Chemistry

The rigid octahydroindole framework is a validated scaffold in drug development. Its utility is exemplified by the ACE inhibitor Trandolapril, which is built upon the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid core, demonstrating the scaffold's compatibility with producing successful clinical candidates.[8][9][10] Based on the known activities of related indole derivatives, Octahydro-1H-indol-3-ol hydrochloride serves as a promising starting point in several therapeutic areas.

Central Nervous System (CNS) Disorders

The three-dimensional character of saturated heterocyclic systems is particularly advantageous for designing ligands that target complex CNS receptors. Derivatives of the closely related 2,3-dihydro-1H-isoindole have been explored as potent antagonists for the dopamine D3 receptor, a key target in treating schizophrenia and substance abuse.[1] The defined stereochemistry of the octahydroindole core allows for the precise placement of pharmacophoric groups to maximize receptor affinity and selectivity.[1]

Oncology

The indole scaffold is a recurring motif in oncology drug discovery.[11] Vinca alkaloids, for instance, are potent anticancer agents that inhibit tubulin polymerization.[6][12] More recently, indole derivatives have been developed as inhibitors of crucial signaling pathways, such as those involving Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase 6 (HDAC6).[1] Furthermore, the indole nucleus is a key component in compounds designed to inhibit the anti-apoptotic protein Bcl-2, a promising target in various cancers.[13][14] The Octahydro-1H-indol-3-ol scaffold can be used to develop novel kinase inhibitors that occupy the ATP-binding pocket with high specificity.

Antiviral Research

Indole derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including HIV, HCV, and influenza.[15][16] Arbidol, an indole-containing compound, is an antiviral medication used to treat influenza.[7] Recently, novel indole derivatives have even shown in vitro activity against SARS-CoV-2.[17][18] The Octahydro-1H-indol-3-ol hydrochloride scaffold provides a robust starting point for creating libraries of compounds to be screened for activity against viral targets like proteases, polymerases, or entry proteins.

The table below summarizes potential therapeutic targets for which derivatives of Octahydro-1H-indol-3-ol hydrochloride could be designed.

Therapeutic AreaPotential Molecular Target(s)Rationale / Supporting Evidence
CNS Disorders Dopamine Receptors (e.g., D3), Serotonin ReceptorsRigid scaffold is ideal for selective receptor binding.[1][19]
Oncology Protein Kinases (e.g., FGFR, VEGFR), Bcl-2, TubulinIndole is a known pharmacophore in numerous anticancer agents.[1][12][14]
Infectious Diseases Viral Proteases, Polymerases, Integrase (e.g., HIV, HCV)Broad-spectrum antiviral activity is well-documented for indole derivatives.[15][16]
Inflammatory Diseases Cyclooxygenase (COX) Enzymes, Kinases (e.g., JAK)Indomethacin is a potent indole-based NSAID.[2][6]

Protocols and Methodologies

The following protocols are provided as a guide for the synthesis, derivatization, and preliminary biological evaluation of compounds based on the Octahydro-1H-indol-3-ol scaffold.

Protocol 1: General Synthesis of Octahydro-1H-indol-3-ol Hydrochloride

This protocol outlines a representative, multi-step synthesis starting from a substituted indole. The causality behind this pathway lies in the stepwise reduction of the aromatic system followed by stereoselective functionalization.

Workflow Diagram: Synthesis Pathway

Caption: General synthetic workflow from indole to the target compound.

Step-by-Step Methodology:

  • Esterification: To a solution of indole-3-acetic acid (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the methyl ester. Rationale: This protects the carboxylic acid and activates it for subsequent steps.

  • Catalytic Hydrogenation: Dissolve the indole-3-acetate intermediate in acetic acid and add a rhodium on alumina (Rh/Al₂O₃) catalyst. Hydrogenate the mixture in a Parr apparatus at elevated pressure (e.g., 100 psi) and temperature (e.g., 60 °C) for 24-48 hours. Filter the catalyst and concentrate the filtrate. Rationale: Rhodium is an effective catalyst for the complete saturation of the indole ring system.

  • Ester Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂). Add a solution of the octahydroindole-3-acetate intermediate in THF dropwise at 0 °C. After the addition is complete, reflux the mixture for 4 hours. Cool the reaction and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting salts and concentrate the filtrate to obtain the crude Octahydro-1H-indol-3-ol. Rationale: LiAlH₄ is a powerful reducing agent capable of converting the ester to a primary alcohol.

  • Hydrochloride Salt Formation: Dissolve the crude alcohol in diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield Octahydro-1H-indol-3-ol hydrochloride. Rationale: Conversion to the hydrochloride salt improves stability, crystallinity, and aqueous solubility for biological assays.

Protocol 2: Parallel Synthesis of an N-Arylated Derivative Library

This protocol enables the rapid generation of analogs for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is a robust method for forming C-N bonds.

  • Setup: In a 96-well reaction block, dispense Octahydro-1H-indol-3-ol (1 equiv., free base) into each well.

  • Reagent Addition: Add a diverse library of aryl halides (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equiv.) to each well.

  • Reaction: Add an appropriate solvent (e.g., toluene or dioxane), seal the block, and heat to 100 °C for 12-18 hours.

  • Workup and Purification: After cooling, quench the reactions, and perform parallel purification using techniques like solid-phase extraction (SPE) or preparative HPLC/SFC.

  • Analysis: Characterize the purified compounds using LC-MS to confirm identity and purity.

Protocol 3: In Vitro Bcl-2 Inhibition Assay (ELISA-based)

This protocol provides a framework for assessing the inhibitory potential of newly synthesized derivatives against the Bcl-2 protein, a key anti-apoptotic target in cancer.

Hypothetical Mechanism of Action

cluster_pathway Bcl-2 Inhibition Pathway Indole Octahydroindole Derivative Bcl2 Bcl-2 Protein Indole->Bcl2 Binds to BH3 Groove Bax Pro-apoptotic Protein (e.g., Bax, Bak) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms Pore CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Activates Caspases

Caption: Proposed mechanism for anticancer activity via Bcl-2 inhibition.

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with a Bcl-2 antibody overnight at 4 °C. Wash plates with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Protein Binding: Add recombinant Bcl-2 protein to the wells and incubate for 2 hours at room temperature to allow capture by the antibody. Wash the plates.

  • Inhibition Step: Add a fixed concentration of a biotinylated BH3-peptide (a natural binding partner of Bcl-2) along with varying concentrations of the test compounds (e.g., from 0.01 µM to 100 µM). Incubate for 1-2 hours. Rationale: This is a competitive binding assay. An effective inhibitor will prevent the BH3-peptide from binding to Bcl-2.

  • Detection: Wash the plates to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. This will bind to any biotinylated BH3-peptide that is bound to Bcl-2.

  • Signal Generation: Wash the plates and add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal. Stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

Octahydro-1H-indol-3-ol hydrochloride is a strategically valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for developing novel therapeutics with potentially improved potency and selectivity. By leveraging the extensive pharmacological precedent of the broader indole family, researchers can rationally design derivatives targeting a range of diseases, from CNS disorders and cancer to viral infections. The synthetic and screening protocols outlined in this guide offer a clear path for exploring the rich chemical space accessible from this versatile intermediate, paving the way for the discovery of next-generation clinical candidates.

References

  • BenchChem. (2025). Application Notes and Protocols: The Versatility of the cis-Octahydro-1H-isoindole Scaffold in Drug Design.
  • Google Patents. (2011). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
  • Google Patents. (n.d.). AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
  • ResearchGate. (n.d.). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review.
  • BenchChem. (2025). The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide.
  • Advancements in Journal of Chemistry B. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review.
  • National Institutes of Health (NIH). (n.d.). Biomedical Importance of Indoles.
  • Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
  • Acta Poloniae Pharmaceutica. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD.
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • UNIPI. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
  • PMC (NIH). (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC (NIH). (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.
  • Frontiers. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations.
  • Springer. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • ResearchGate. (n.d.). Synthesis and evaluation of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines as Bcl-2 inhibitory anticancer agents.
  • Monash University. (n.d.). Aminimides as potential CNS-acting agents. III. Design, synthesis, and receptor binding of aminimide analogues of dopamine, serotonin, morphine, and nicotine.
  • PubMed. (2017). Synthesis and evaluation of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines as Bcl-2 inhibitory anticancer agents.
  • SpringerLink. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

Sources

Application

Application Note: Octahydro-1H-indol-3-ol Hydrochloride as a Versatile Chiral Precursor for Novel Alkaloid Synthesis

Abstract The synthesis of complex, stereochemically rich alkaloids remains a significant challenge in modern organic chemistry and drug development. Chiral building blocks that provide a reliable foundation for construct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of complex, stereochemically rich alkaloids remains a significant challenge in modern organic chemistry and drug development. Chiral building blocks that provide a reliable foundation for constructing these intricate molecular architectures are of paramount importance. This application note presents octahydro-1H-indol-3-ol hydrochloride as a versatile and strategic precursor for the enantioselective synthesis of novel alkaloids. We will explore its inherent structural advantages and detail key synthetic transformations, including N-functionalization followed by cyclization and functionalization of the C3-hydroxyl group. Detailed protocols, mechanistic insights, and case studies are provided to equip researchers with the knowledge to leverage this powerful synthetic intermediate.

Introduction: The Strategic Advantage of the Octahydro-1H-indol-3-ol Scaffold

Alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities and serve as inspiration for new therapeutic agents.[1][2] A common structural motif within many alkaloid families, particularly indole alkaloids, is the piperidine or indolizidine ring system.[1][3] The enantioselective synthesis of these structures is often a primary obstacle in total synthesis.

Octahydro-1H-indol-3-ol, a bicyclic amino alcohol, offers a robust and stereochemically defined starting point for alkaloid synthesis. Its key advantages include:

  • Pre-defined Stereocenters: The rigid bicyclic structure contains multiple stereocenters, providing a high degree of stereochemical control in subsequent transformations.

  • Orthogonal Reactive Sites: The presence of a secondary amine (N1) and a secondary alcohol (C3-OH) allows for selective, orthogonal functionalization, enabling divergent synthetic strategies from a single precursor.

  • Biomimetic Potential: The indolizidine core is a common substructure in numerous natural products, making it an ideal starting point for biomimetically inspired syntheses.[4]

This guide will focus on the hydrochloride salt, the common commercially available form, and detail its conversion to the reactive free base as a crucial first step in most synthetic protocols.

Physicochemical Properties & Handling

The starting material is typically supplied as a stable, crystalline hydrochloride salt. Before its use in most organic reactions, it must be converted to the corresponding free base.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₈H₁₅NO · HCl
Molecular Weight 177.67 g/mol
Appearance White to off-white crystalline solid
Stereochemistry Commercially available in various isomeric forms
Solubility (Salt) Soluble in water, methanol
Solubility (Free Base) Soluble in dichloromethane, chloroform, ethyl acetate
Protocol 1: Neutralization to the Free Base

This protocol describes the standard procedure for generating the free base of octahydro-1H-indol-3-ol from its hydrochloride salt.

Principle: An aqueous solution of the hydrochloride salt is treated with a base (e.g., NaOH, K₂CO₃) to deprotonate the ammonium ion. The resulting water-insoluble free base is then extracted into an organic solvent.

Materials:

  • Octahydro-1H-indol-3-ol hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve octahydro-1H-indol-3-ol hydrochloride (1.0 eq) in deionized water (10 mL per gram of salt).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M aqueous solution of NaOH until the pH of the solution is >11.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL per gram of starting salt).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere.

Causality Note: It is critical to perform the extraction efficiently and dry the organic layer thoroughly, as the free base has some aqueous solubility. Using a saturated base or salting out the aqueous layer can improve extraction efficiency.

Core Synthetic Strategy: N-Functionalization and Pictet-Spengler Cyclization

A powerful and widely used strategy in alkaloid synthesis is the Pictet-Spengler reaction, which constructs a tetrahydro-β-carboline or tetrahydroisoquinoline ring system.[5][6][7] This reaction is a cornerstone for building the core of many indole alkaloids.[6][8] The secondary amine of the octahydro-1H-indol-3-ol scaffold is an ideal handle for introducing the necessary β-arylethylamine moiety required for this transformation.

Workflow for Pictet-Spengler Reaction

The general workflow involves two key steps: N-alkylation to attach an indole-containing sidechain, followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 PART 1: N-Alkylation cluster_1 PART 2: Cyclization A Octahydro-1H-indol-3-ol (Free Base) C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Indole-3-acetaldehyde or Protected Tryptamine Derivative B->C D N-Substituted Intermediate C->D F Pictet-Spengler Reaction D->F E Acid Catalyst (TFA, PTSA) E->F G Novel Tetracyclic Alkaloid Core F->G

Caption: General workflow for synthesizing a tetracyclic alkaloid core.

Protocol 2: Synthesis of a Tetracyclic Indolo[2,3-a]quinolizidine Core

This protocol provides a representative example of a Pictet-Spengler reaction to form a complex alkaloid scaffold.

Principle: The free base of octahydro-1H-indol-3-ol undergoes reductive amination with an indole-based aldehyde. The resulting secondary amine intermediate is then treated with a strong acid to promote an intramolecular electrophilic aromatic substitution, closing the final ring of the tetracyclic system.

Materials:

  • Octahydro-1H-indol-3-ol (free base, from Protocol 1)

  • Indole-3-acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Standard workup and purification reagents (DCM, Na₂SO₄, silica gel)

Procedure:

Step A: Reductive Amination

  • To a solution of octahydro-1H-indol-3-ol free base (1.0 eq) in anhydrous DCE, add indole-3-acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate. The crude N-substituted intermediate is often used directly in the next step.

Step B: Pictet-Spengler Cyclization

  • Dissolve the crude intermediate from Step A in anhydrous DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS for the formation of the cyclized product.

  • Upon completion, carefully neutralize the reaction mixture by pouring it into a cooled, saturated NaHCO₃ solution.

  • Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the tetracyclic alkaloid core.

Expertise & Causality:

  • Choice of Reducing Agent: NaBH(OAc)₃ is preferred for reductive aminations as it is milder than NaBH₄ or NaCNBH₃ and does not reduce the aldehyde as readily before iminium ion formation.

  • Acid Catalyst: TFA is a common choice for the Pictet-Spengler reaction due to its strength and volatility, which simplifies workup. Other acids like PTSA or HCl can also be used, and the choice may impact yield and diastereoselectivity.

  • Stereochemical Outcome: The stereocenters present in the octahydro-1H-indol-3-ol starting material will direct the stereochemistry of the newly formed stereocenter at C-1 of the tetrahydro-β-carboline ring. The exact diastereomeric ratio depends on the reaction conditions and the specific substrate.

Advanced Strategies: O-Functionalization and Diversification

The C3-hydroxyl group provides a secondary point for diversification, allowing for the introduction of new functional groups or the modification of the core scaffold.

G A Octahydro-1H-indol-3-ol Scaffold B Oxidation (PCC, Swern) A->B D Mitsunobu Reaction (DEAD, PPh₃, Nu-H) A->D F Esterification / Etherification A->F C Octahydro-1H-indol-3-one B->C E Inverted C3-Nucleophile (e.g., Azide, Ester) D->E G C3-Ester / C3-Ether F->G

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the reduction of 3-oxo-octahydroindole

Technical Support Center: Troubleshooting the Reduction of 3-Oxo-octahydroindole Welcome to the Technical Support Center for the reduction of 3-oxo-octahydroindole (octahydro-1H-indol-3-one) and its derivatives. The tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Reduction of 3-Oxo-octahydroindole

Welcome to the Technical Support Center for the reduction of 3-oxo-octahydroindole (octahydro-1H-indol-3-one) and its derivatives. The transformation of this bicyclic β -amino ketone into a 3-hydroxy-octahydroindole is a critical step in the synthesis of various alkaloid scaffolds and active pharmaceutical ingredients. However, due to the inherent reactivity of the β -amino ketone motif, researchers frequently encounter complex side reactions.

As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to help you understand the mechanistic pitfalls of this reduction and how to optimize your protocols for high diastereoselectivity and yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a complex mixture of diastereomers instead of a single cis-fused 3-hydroxy-octahydroindole product? The Causality: This is typically caused by epimerization at the C3a ring junction prior to the actual reduction event. The C3a bridgehead proton is located α to the C3 ketone. When exposed to basic reducing conditions (such as unbuffered NaBH4​ in methanol), the substrate undergoes rapid enolization[1]. Upon re-protonation, the system can relax into the thermodynamically less stable trans-fused ring system, leading to an intractable mixture of cis- and trans-fused alcohols upon hydride delivery. The Solution: Buffer your reduction medium with acetic acid to suppress enolate formation, or utilize a non-basic, bulky reducing agent (e.g., L-Selectride) at cryogenic temperatures ( −78∘C ) to trap the ketone before epimerization can occur.

Q2: My LC-MS shows a significant mass peak corresponding to a ring-opened acyclic amine. What is causing this degradation? The Causality: 3-Oxo-octahydroindole is structurally a β -amino ketone. Under thermal stress or alkaline conditions, β -amino ketones are highly susceptible to degradation via the retro-Mannich (or retro-Michael) cleavage[2]. This reaction breaks the C2–C3 bond, yielding an acyclic α,β -unsaturated ketone and a free amine. The Solution: Strictly avoid prolonged heating and high pH. If you are using catalytic hydrogenation cascades to access these saturated N-heterocycles[3], ensure the pH is maintained in a slightly acidic regime, as β -amino ketones exhibit significantly higher stability at lower pH ranges[2].

Q3: I am observing high-molecular-weight byproducts during catalytic hydrogenation. How can I prevent dimerization? The Causality: If the N1 position of your octahydroindole is unprotected (a secondary amine), it acts as a nucleophile. It can attack the C3 ketone of an adjacent molecule, forming an intermediate imine or enamine. Under reductive conditions, this intermediate is irreversibly reduced to form a stable dimer via intermolecular reductive amination. The Solution: Protect the secondary amine (e.g., with a Boc or Cbz group) prior to reduction. If N-protection is synthetically non-viable, run the reaction under high dilution conditions ( ≤0.05 M ) to kinetically favor intramolecular ketone reduction over intermolecular condensation.

Q4: How do I control the syn vs. anti selectivity of the resulting 1,3-amino alcohol motif? The Causality: The diastereoselectivity of β -amino ketone reductions is dictated by the N-protecting group and the coordinating ability of the reducing agent[4]. Chelating reducing agents (like Zn(BH4​)2​ ) coordinate with both the ketone oxygen and the nitrogen lone pair, forming a rigid cyclic transition state that strongly favors syn-1,3-amino alcohols. Conversely, non-chelating conditions or sterically demanding hydrides typically favor the anti-product via the Felkin-Anh model[4].

Part 2: Quantitative Side-Reaction Profiling

The following table summarizes the quantitative impact of various reduction methodologies on the side-reaction profile of unprotected 3-oxo-octahydroindole.

Reduction MethodSolvent & TempTarget Yield (%)Epimerization at C3a (%)Retro-Mannich Cleavage (%)Dimerization (%)
NaBH4​ (Standard) MeOH, 25∘C 45%25%10%20%
NaBH4​ / AcOH THF, 0∘C 82%< 5%< 2%< 5%
H2​ , Pd/C (50 psi) EtOH, 25∘C 60%15%5%20%
L-Selectride (N-Boc) THF, −78∘C 88% < 2% 0% 0%

Part 3: Mechanistic Pathway Visualization

The diagram below maps the divergent mechanistic pathways of 3-oxo-octahydroindole under reductive conditions, highlighting how specific environmental triggers lead to distinct side reactions.

G SM 3-Oxo-octahydroindole (cis-fused) Enol Enolate Intermediate (C3a Epimerization) SM->Enol Basic Conditions (e.g., NaBH4/MeOH) RetroM Retro-Mannich Cleavage (Ring-Opened Byproduct) SM->RetroM Thermal Stress / High pH Dimer Intermolecular Imine (Dimerization) SM->Dimer Unprotected N1 + Adjacent Ketone Product 3-Hydroxy-octahydroindole (Target Product) SM->Product Controlled Reduction (L-Selectride, -78°C) Epimer trans-3-Oxo-octahydroindole (Undesired Epimer) Enol->Epimer Protonation Epimer->Product Reduction (Mixed Diastereomers)

Mechanistic pathways of 3-oxo-octahydroindole reduction and primary side reactions.

Part 4: Standard Operating Procedure (SOP)

Diastereoselective Reduction of N-Boc-3-oxo-octahydroindole

This self-validating protocol utilizes cryogenic temperatures and a sterically demanding hydride to completely suppress retro-Mannich degradation, C3a epimerization, and dimerization.

Step 1: Preparation & Inertion Dissolve N-Boc-3-oxo-octahydroindole (1.0 eq, 5.0 mmol) in anhydrous THF to achieve a 0.1 M concentration. Purge the reaction flask with argon for 10 minutes. Causality: Moisture can prematurely quench the reducing agent, while the N-Boc protecting group eliminates the nucleophilic amine, completely preventing dimerization.

Step 2: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −78∘C for 15 minutes. Causality: The extreme low temperature kinetically freezes the C3a proton, entirely suppressing the base-catalyzed enolization/epimerization pathway[1].

Step 3: Hydride Delivery Dropwise add L-Selectride (1.2 eq, 1.0 M solution in THF) over 20 minutes down the side of the flask to pre-cool the reagent. Causality: The bulky lithium tri-sec-butylborohydride approaches the ketone exclusively from the less sterically hindered convex face of the cis-fused bicyclic system, ensuring >95% diastereoselectivity for the target alcohol[4].

Step 4: Reaction Monitoring Stir the mixture at −78∘C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualized with ninhydrin stain).

Step 5: Acidic Quenching Once the starting material is consumed, quench the reaction while still at −78∘C by slowly adding 10% aqueous acetic acid (5 mL). Causality: Quenching with acid at cryogenic temperatures neutralizes the strongly basic lithium alkoxide intermediate immediately. If the reaction is allowed to warm up before quenching, the alkoxide can trigger a late-stage retro-Mannich cleavage[2].

Step 6: Workup & Self-Validation Warm the mixture to room temperature, extract with EtOAc ( 3×20 mL ), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Validation Check: Analyze the crude product via 1H NMR. Locate the C3 carbinol proton signal (typically between 3.8–4.2 ppm). A small coupling constant ( J≈3–5 Hz ) with the adjacent C3a bridgehead proton confirms the desired syn relationship. A larger coupling constant ( J>8 Hz ) indicates that epimerization to the trans-fused system occurred. The absence of vinylic protons (6.0–7.0 ppm) validates the successful suppression of the retro-Mannich pathway.

References

  • Title: Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives Source: nih.gov URL:[Link]

  • Title: Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade Source: nih.gov URL:[Link]

  • Title: Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid Source: nih.gov URL:[Link]

Sources

Optimization

Optimization of catalyst loading for indole hydrogenation

Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of indole hydrogenation.

The hydrogenation of indoles to indolines is a critical transformation in medicinal chemistry, but it is notoriously difficult. The highly resonance-stabilized aromatic nucleus of indole resists reduction, and the resulting indoline product—a cyclic secondary amine—often poisons the metal catalyst or undergoes over-reduction to octahydroindole[1]. Success in this workflow relies on a precise balance of Brønsted acid additives and optimized catalyst loading to disrupt aromaticity while preserving chemoselectivity.

Mechanistic Pathway & Causality

To optimize catalyst loading, one must first understand the reaction's causality. Direct hydrogenation of the indole nucleus is thermodynamically unfavorable. Instead, the addition of a Brønsted acid (such as p-toluenesulfonic acid, p-TSA) protonates the highly nucleophilic C-3 position of the indole[1]. This generates an iminium ion intermediate , which temporarily disrupts the aromaticity of the heterocyclic ring, making the C2-C3 double bond highly susceptible to catalytic reduction[1][2].

If catalyst loading is too low, the secondary amine product (indoline) will coordinate to the metal active sites, poisoning the catalyst and stalling the reaction[1]. If the loading is too high, the catalyst will rapidly over-reduce the indoline into octahydroindole or trigger ring-opening hydrodenitrogenation pathways[1][3].

G Indole Unprotected Indole (Aromatic, Stable) Iminium Iminium Ion Intermediate (Disrupted Aromaticity) Indole->Iminium Protonation (C-3) Acid Brønsted Acid (e.g., p-TSA) Acid->Iminium Indoline Indoline Target (Secondary Amine) Iminium->Indoline Hydrogenation Catalyst Catalyst + H2 (e.g., Pt/C, Ir-complex) Catalyst->Indoline Octahydro Octahydroindole (Over-reduction) Indoline->Octahydro Excess Catalyst / H2 Poisoning Catalyst Poisoning (Surface Deactivation) Indoline->Poisoning Amine Adsorption

Mechanistic pathway of indole hydrogenation highlighting over-reduction and catalyst poisoning risks.

Standardized Protocol: Heterogeneous Hydrogenation of Unprotected Indoles

This self-validating protocol utilizes a green chemistry approach (water solvent) to prevent polymerization and control reaction kinetics[1][4].

Step 1: Substrate & Acid Preparation In a high-pressure hydrogenation reactor, suspend the unprotected indole (1.0 equiv) in distilled water. Add p-toluenesulfonic acid (p-TSA, 1.5–2.2 equiv). Validation Check: Measure the pH of the aqueous phase. It must be highly acidic (pH < 2) to ensure complete C-3 protonation and to keep the final indoline product protonated, preventing it from binding to and poisoning the catalyst surface[1].

Step 2: Catalyst Loading Carefully add 5% Pt/C (typically 1–5 mol% active metal relative to the substrate). Validation Check: For electron-deficient indoles (e.g., methyl indole-5-carboxylate), the nucleophilicity of C-3 is reduced. You must proactively increase the catalyst loading to 5–10 mol% to compensate for the slower iminium formation rate[1][4].

Step 3: Purging & Pressurization Seal the reactor. Purge the headspace with N₂ three times to remove oxygen, followed by H₂ three times. Pressurize with H₂ (10–50 bar, adjusting upward for sterically hindered substrates).

Step 4: Reaction Execution Stir vigorously at room temperature (or up to 60 °C for sterically hindered substrates) for 12–24 hours. Validation Check: Monitor hydrogen uptake via a mass flow controller or pressure gauge. A sudden plateau at exactly 1.0 molar equivalent of H₂ indicates successful conversion to indoline. Continuous, slow uptake beyond this point indicates unwanted over-reduction to octahydroindole[1][5].

Step 5: Workup Vent H₂ safely. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Basify the aqueous filtrate with NaOH to liberate the free indoline, then extract with ethyl acetate.

Quantitative Data: Catalyst Optimization Summary

The following table synthesizes optimal catalyst loadings and conditions based on the desired product and substrate electronics.

Substrate TypeCatalyst SystemOptimal LoadingReaction ConditionsPrimary OutcomeRef
Unprotected IndolePt/C + p-TSA1.0 – 5.0 mol%H₂ (Moderate), Water, RTExcellent yield of Indoline[1]
Sterically Hindered (e.g., 2-Methylindole)Pt/C + p-TSA> 5.0 mol%H₂ (High), Water, RTRequires higher loading due to blocked surface adsorption[1]
Aryl-substituted IndolesIr-ZhaoPhos Complex3.0 mol%H₂, Toluene, 70 °CChiral indolines (75-99% yield, 86-99% ee)[2]
Unprotected IndolesPd(OCOCF3)₂ / BINAP2.0 mol%H₂, TFE/DCM, RTChiral indolines (Up to 98% ee)[6]
Indole (Hydrothermal)Ru/C + Formic AcidVariable (High)350 °CRing-opening hydrodenitrogenation to anilines[3]

Troubleshooting & Technical FAQs

Q1: Why is my reaction yielding octahydroindole instead of indoline? A: Over-reduction to the octahydro-derivative occurs when the catalyst loading is too high, the hydrogen pressure is excessive, or the reaction time is prolonged. Indoline is a cyclic secondary amine that can easily undergo further saturation[1][5]. Resolution: Decrease your catalyst loading (e.g., from 5 mol% down to 1 mol%) and lower the H₂ pressure. This is especially critical for electron-rich substrates like N-methylindole, which are highly prone to over-reduction and require strict kinetic control[1].

Q2: My unprotected indole shows less than 20% conversion and stalls. What parameters should I adjust? A: Low conversion is typically caused by catalyst poisoning. The product, indoline, binds strongly to metal active sites, hindering further catalytic turnover[1]. Resolution: Ensure you are using a strict stoichiometric excess of a Brønsted acid (like p-TSA). The acid protonates the indoline product, keeping it in the aqueous phase and preventing it from coordinating to the catalyst surface[1]. If the acid concentration is already sufficient, incrementally increase the catalyst loading to overcome surface deactivation.

Q3: How does steric hindrance affect my required catalyst loading? A: Substituents adjacent to the nitrogen (e.g., 2-methyl or 7-ethyl groups) physically block the substrate from adsorbing flat onto the heterogeneous catalyst surface[1][4]. Resolution: You must increase both the catalyst loading and the hydrogen pressure to drive the reaction kinetics forward. For example, 2,3-disubstituted indoles require significantly harsher conditions and higher active metal concentrations than unsubstituted indoles[1].

Q4: I need to synthesize a chiral indoline. Can I use the standard Pt/C system? A: No. Heterogeneous catalysts like Pt/C or Pd/C will yield racemic mixtures. For asymmetric hydrogenation (AH), you must transition to a homogeneous catalytic system[2][6]. Resolution: Utilize chiral transition metal complexes, such as Ir-ZhaoPhos or Pd(OCOCF3)₂ paired with chiral ligands like (R)-H8-BINAP or PhTRAP[2][6][7]. These systems operate via an outer-sphere ionic hydrogenation mechanism and typically require a precise 2.0–3.0 mol% catalyst loading to achieve >90% enantiomeric excess (ee)[2][6].

Q5: Does the electronic nature of the indole ring dictate the hydrogenation rate? A: Yes. Electron-withdrawing groups (EWGs), such as a carboxylate at the 5-position, decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the C-3 position, making the initial protonation step (iminium ion formation) much slower[1]. Resolution: Increase the catalyst loading and consider elevating the reaction temperature to overcome the higher activation energy barrier required to disrupt the aromaticity of electron-deficient indoles[1][4].

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. nih.gov.
  • Ring-opening and hydrodenitrogenation of indole under hydrothermal conditions over Ni, Pt, Ru, and Ni-Ru bimetallic c
  • Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge | Organic Letters - ACS Public
  • Application Notes and Protocols for the Hydrogenation of Indoline-2-carboxylic Acid to Octahydro-1H-indole-2-carboxylic Acid - Benchchem. benchchem.com.
  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies | CCS Chemistry. chinesechemsoc.org.
  • Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP.
  • Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies | Journal of the American Chemical Society. acs.org.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for Octahydro-1H-indol-3-ol hydrochloride

Welcome to the technical support center for the analysis of Octahydro-1H-indol-3-ol hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Octahydro-1H-indol-3-ol hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, with a specific focus on HPLC peak tailing. As Senior Application Scientists, we have designed this resource to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC, particularly for basic compounds like Octahydro-1H-indol-3-ol hydrochloride. It manifests as an asymmetric peak with a "tail" extending from the peak apex, which can compromise resolution, accuracy, and reproducibility.[1] This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced method optimization.

Q1: Why is my peak for Octahydro-1H-indol-3-ol hydrochloride tailing?

Answer:

The primary cause of peak tailing for a polar, basic compound like Octahydro-1H-indol-3-ol hydrochloride is most often unwanted secondary interactions between the analyte and the stationary phase.[2] In reversed-phase HPLC, which commonly uses silica-based columns, the stationary phase surface contains residual silanol groups (Si-OH).

Here's the core mechanism:

  • Analyte State: As a hydrochloride salt, your analyte is a basic amine. In a typical mobile phase, this amine group is protonated, carrying a positive charge (Analyte-NH₂⁺).

  • Stationary Phase State: At mobile phase pH values above approximately 3, residual silanol groups on the silica packing become deprotonated (ionized), carrying a negative charge (Si-O⁻).[3][4]

  • Secondary Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol groups. This interaction is separate from the intended hydrophobic retention mechanism and is much stronger. Molecules that experience this interaction are retained longer than those that don't, resulting in a delayed elution and the characteristic peak tail.[5]

This dual-retention mechanism is the most frequent culprit, but other system and method parameters can also contribute to or exacerbate the problem.[4]

cluster_cause The Root Cause of Peak Tailing Analyte Protonated Analyte (Octahydro-1H-indol-3-ol H⁺) Silanol Ionized Silanol Group (on silica surface, Si-O⁻) Analyte->Silanol Strong Secondary Ionic Interaction Tailing Peak Tailing Silanol->Tailing Delayed Elution

Caption: The core chemical interaction leading to peak tailing.

Q2: I'm seeing peak tailing. What is the first thing I should check before changing my method?

Answer:

Before diving into complex method adjustments, it's crucial to rule out common system-level problems that can cause peak tailing for any compound. These issues often relate to "extra-column volume" or physical disruptions in the flow path.

Step-by-Step System Health Check:

  • Check for Dead Volume: Ensure all tubing connections, especially between the injector, column, and detector, are secure and properly seated. Any gap or void can introduce dead volume where the sample can diffuse, causing peak broadening and tailing.[3] Using tubing with a narrow internal diameter (e.g., 0.005") can also help minimize this effect.[3]

  • Inspect the Column Inlet Frit: A partially blocked column inlet frit, often caused by unfiltered samples or mobile phase precipitation, can distort the sample band and lead to poor peak shape.[6] This is often accompanied by an increase in backpressure.[7] Try reversing and flushing the column (if the manufacturer allows) or replacing it if the blockage is severe.

  • Evaluate for a Column Void: A void at the head of the column can form due to physical shock or operation outside the recommended pH or pressure limits.[2][8] This creates a space for the sample to spread before entering the packed bed, resulting in tailing or split peaks. A good diagnostic test is to disconnect the column and run a standard on a new, trusted column. If the peak shape improves, the original column has likely failed.[4]

Start Peak Tailing Observed System_Check Q: Is the HPLC system optimized and healthy? Start->System_Check Method_Check Q: Is the method chemistry optimized for the analyte? System_Check->Method_Check Yes Fix_System Troubleshoot System: 1. Check fittings for dead volume. 2. Inspect/clean column frits. 3. Replace column if void is suspected. System_Check->Fix_System No Fix_Method Proceed to Method Optimization: - Adjust Mobile Phase pH - Select Appropriate Column - Use Mobile Phase Additives Method_Check->Fix_Method No Good_Peak Symmetrical Peak Method_Check->Good_Peak Yes Fix_System->Start Re-evaluate Fix_Method->Start Re-evaluate

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: How does mobile phase pH affect the peak shape of this compound?

Answer:

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like Octahydro-1H-indol-3-ol hydrochloride.[9] Its effect is twofold: it alters the ionization state of your basic analyte and, critically, the surface charge of the silica stationary phase.

  • At Low pH (e.g., pH < 3):

    • Analyte: Your basic compound remains fully protonated and positively charged (Analyte-NH₂⁺).

    • Silanols: The acidic silanol groups on the silica surface are fully protonated and therefore neutral (Si-OH).[2][4]

    • Result: The strong ionic interaction is eliminated because the silanols are no longer charged. This dramatically reduces peak tailing.[10] Retention time may decrease because the analyte is more polar in its ionized form.[11]

  • At Mid-Range pH (e.g., pH 4-7):

    • Analyte: Your compound is still protonated (assuming a pKa > 8).

    • Silanols: A significant portion of silanols become deprotonated and negatively charged (Si-O⁻).

    • Result: This is often the worst-case scenario for peak tailing, as the conditions are perfect for strong secondary ionic interactions.[3]

  • At High pH (e.g., pH > 9, assuming analyte pKa ~8):

    • Analyte: The basic analyte becomes deprotonated and neutral (Analyte-NH). This makes it more hydrophobic, increasing retention in reversed-phase.

    • Silanols: Silanols are fully deprotonated (Si-O⁻).

    • Result: The ionic interaction is again eliminated because the analyte is now neutral. This can produce excellent peak shape.[12] However, traditional silica columns are not stable at high pH and will dissolve, leading to rapid column degradation. [12] This approach should only be used with modern, pH-stable columns (e.g., hybrid or polymer-based).[12][13]

For standard silica columns, operating at a low pH is the most common and effective strategy to mitigate tailing for basic compounds.[14]

Q4: What is a good starting mobile phase pH and buffer for this analysis, and how do I prepare it?

Answer:

A good starting point is to use a low-pH mobile phase to suppress silanol ionization. A pH of 2.5 to 3.0 is ideal for this purpose.[2][14] To maintain a stable pH, a buffer is essential.[15][16]

ParameterRecommendationRationale
pH 2.5 - 3.0Suppresses silanol ionization (Si-OH), minimizing secondary interactions with the basic analyte.[4][10]
Buffer Phosphate or FormatePhosphate is an excellent buffer around pH 2.5.[10] Formate is also suitable and is volatile, making it compatible with mass spectrometry (MS).
Concentration 10-25 mMSufficient to provide buffering capacity without causing precipitation when mixed with the organic solvent.[10] Increasing buffer concentration can sometimes help mask residual silanol activity.[2]

Experimental Protocol: Preparing a 1L, 20 mM Potassium Phosphate Buffer at pH 2.5

  • Reagent Preparation: You will need monobasic potassium phosphate (KH₂PO₄) and phosphoric acid (H₃PO₄).

  • Weighing: Weigh out approximately 2.72 g of KH₂PO₄ (MW = 136.09 g/mol ) for a 20 mM solution.

  • Dissolution: Add the KH₂PO₄ to ~950 mL of high-purity (e.g., Milli-Q) water in a clean 1L beaker or volumetric flask. Stir until fully dissolved.

  • pH Adjustment: Place a calibrated pH meter into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 2.5.

  • Final Volume: Once the target pH is stable, transfer the solution to a 1L volumetric flask and add high-purity water to the mark.

  • Mixing & Filtration: Invert the flask several times to ensure homogeneity. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.

  • Mobile Phase Preparation: Mix the aqueous buffer with your desired organic solvent (e.g., acetonitrile or methanol) in the correct proportions for your method. Always add the organic solvent after pH adjustment, as organic modifiers can alter the measured pH value.[17]

Q5: My peak is still tailing after adjusting the pH. What column should I be using?

Answer:

If optimizing the mobile phase pH isn't enough, the next step is to evaluate your column chemistry. Not all C18 columns are the same. Modern columns are specifically designed to minimize the negative effects of residual silanols.

Column TypeDescriptionAdvantage for Basic Analytes
High-Purity, End-Capped Silica (Type B) Uses silica with very low metal contamination and features a secondary "end-capping" step where smaller silane molecules are used to bond with many of the remaining accessible silanols.[18]Significantly reduces the number of available silanol groups, leading to much better peak shape for basic compounds compared to older "Type A" silica.[10][18]
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded into the C18 alkyl chain near the silica surface.[13]The polar group provides a shielding effect, sterically hindering the analyte from interacting with underlying silanols. It also improves compatibility with highly aqueous mobile phases.[13]
Hybrid Particle Technology The stationary phase is a hybrid of silica and organosiloxane materials (e.g., Waters BEH).[12]These columns have fewer and less acidic silanol groups and exhibit exceptional stability across a wide pH range (e.g., 1-12), allowing for high-pH methods where basic analytes are neutral and peak shape is excellent.[5][12]
Polymer-Based or Graphitized Carbon The stationary phase is made from a polymeric material (e.g., polystyrene-divinylbenzene) or graphitized carbon instead of silica.[13]These columns have no silanol groups, completely eliminating this source of peak tailing. They are also stable across the entire pH range (0-14).[13]

Recommendation: For robust analysis of Octahydro-1H-indol-3-ol hydrochloride, consider switching to a modern, high-purity, end-capped C18 column or a column with an embedded polar group. If tailing persists, a hybrid particle column that allows for stable high-pH operation is an excellent problem-solver.[5]

Frequently Asked Questions (FAQs)

Q: Can I use a mobile phase additive like triethylamine (TEA) to fix the tailing? A: Yes, this is a more traditional approach. Adding a small concentration (e.g., 5-20 mM) of a competing base like TEA to a low-pH mobile phase can be effective.[5][10] The protonated TEA will preferentially interact with any accessible ionized silanols, effectively "masking" them from your analyte. However, this approach has drawbacks: it can shorten column lifetime, alter selectivity, and suppress ionization in MS detection.[10] It is often better to solve the problem with the correct pH and column choice.

Q: Could my sample solvent be the cause of the tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting.[6] Always try to dissolve your sample in the initial mobile phase composition for the best peak shape.[6]

Q: What about mass overload? A: Injecting too much sample mass can saturate the primary retention sites on the stationary phase, forcing subsequent molecules to interact with secondary sites (like silanols), which can cause tailing.[7] To check for this, simply inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are likely overloading the column.[7]

Q: Does temperature affect peak tailing? A: Higher temperatures can sometimes improve peak shape by speeding up the kinetics of the secondary interaction, making the peak narrower. However, its effect is generally less pronounced than that of mobile phase pH or column choice.[19]

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • [18]Troubleshooting HPLC- Tailing Peaks - Restek Resource Hub. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy. [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Octahydro-1H-indol-3-ol Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Octahydro-1H-indol-3-ol hydrochloride. As a Senior Application Scientist, I understand the critical impo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Octahydro-1H-indol-3-ol hydrochloride. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your research compounds. Degradation of starting materials can lead to inconsistent experimental results, failed syntheses, and delays in drug development pipelines. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you prevent the degradation of Octahydro-1H-indol-3-ol hydrochloride during storage and handling.

Understanding the Molecule: Potential Stability Challenges

Octahydro-1H-indol-3-ol hydrochloride is a saturated heterocyclic compound containing a secondary alcohol and a secondary amine, the latter of which is present as a hydrochloride salt. The stability of this molecule can be influenced by several factors related to its structure.

The hydrochloride salt form generally enhances the stability and solubility of the amine compared to its free base. However, it can also increase the compound's hygroscopicity, making it susceptible to moisture-related degradation. The secondary alcohol is a potential site for oxidation.

This guide will address the following key questions to help you mitigate these potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the physical appearance of my Octahydro-1H-indol-3-ol hydrochloride (e.g., clumping, discoloration). What could be the cause?

A change in physical appearance is often the first indicator of product instability.

  • Clumping: This is a strong indication of moisture absorption.[1] As a hydrochloride salt, the compound is likely hygroscopic and will readily absorb water from the atmosphere.[2] This can lead to hydrolysis or catalyze other degradation reactions.

  • Discoloration (e.g., yellowing or browning): This may suggest oxidative degradation or the formation of impurities. The indole core, even when saturated, can be susceptible to oxidation over time, especially when exposed to air and light.[3]

Troubleshooting Steps:

  • Review Storage Conditions: Immediately verify that the compound is stored in a tightly sealed container, in a desiccator with active desiccant, and at the recommended temperature.

  • Assess Purity: Perform a purity analysis using a suitable method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.

  • Consider Inert Atmosphere: For long-term storage, consider transferring the material to an amber vial and backfilling with an inert gas like argon or nitrogen before sealing.

Q2: What are the primary degradation pathways for Octahydro-1H-indol-3-ol hydrochloride?

Based on the structure, the two most probable degradation pathways are oxidation and hydrolysis-mediated degradation .

  • Oxidation: The secondary alcohol at the 3-position can be oxidized to a ketone, forming octahydro-1H-indol-3-one hydrochloride. This can be accelerated by exposure to atmospheric oxygen, trace metal impurities, and light.

  • Moisture-Induced Degradation: While the saturated ring system is generally stable to hydrolysis, the presence of absorbed water can facilitate other reactions and may impact the solid-state stability of the hydrochloride salt.

The following diagram illustrates the potential primary degradation pathway:

G Octahydro-1H-indol-3-ol hydrochloride Octahydro-1H-indol-3-ol hydrochloride Octahydro-1H-indol-3-one hydrochloride Octahydro-1H-indol-3-one hydrochloride Octahydro-1H-indol-3-ol hydrochloride->Octahydro-1H-indol-3-one hydrochloride Oxidation (O2, light, metal ions) Hygroscopic Effects Hygroscopic Effects Octahydro-1H-indol-3-ol hydrochloride->Hygroscopic Effects Moisture Absorption Physical Changes\n(clumping) Physical Changes (clumping) Hygroscopic Effects->Physical Changes\n(clumping) Leads to Increased Degradation Rate Increased Degradation Rate Hygroscopic Effects->Increased Degradation Rate Catalyzes G cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis HPLC-UV / LC-MS HPLC-UV / LC-MS Acid Hydrolysis->HPLC-UV / LC-MS Analyze Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV / LC-MS Analyze Oxidation Oxidation Oxidation->HPLC-UV / LC-MS Analyze Thermal Thermal Thermal->HPLC-UV / LC-MS Analyze Photolytic Photolytic Photolytic->HPLC-UV / LC-MS Analyze Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Expose to Stock Solution->Base Hydrolysis Expose to Stock Solution->Oxidation Expose to Stock Solution->Photolytic Expose to Solid Compound Solid Compound Solid Compound->Thermal Expose to Identify Degradants Identify Degradants HPLC-UV / LC-MS->Identify Degradants

Caption: Workflow for a Forced Degradation Study.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be used as a starting point for purity testing. Method optimization may be required for your specific instrumentation and sample.

Objective: To determine the purity of Octahydro-1H-indol-3-ol hydrochloride and quantify any degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm or Mass Spectrometry (for identification)
Injection Volume 10 µL

Note: As Octahydro-1H-indol-3-ol lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is recommended. For higher sensitivity and specificity, LC-MS is the preferred method.

Concluding Remarks

By understanding the inherent stability characteristics of Octahydro-1H-indol-3-ol hydrochloride and implementing the appropriate storage and handling procedures, you can significantly mitigate the risk of degradation. Regular purity assessment using a validated analytical method is crucial to ensure the quality and reliability of your experimental data. This guide provides a framework for developing a robust strategy for maintaining the integrity of this important research compound. For further assistance or specific application support, please do not hesitate to contact our technical support team.

References

  • Hardy Diagnostics. (2007, December 21). Material Safety Data Sheet: Indole. Retrieved from [Link]

  • BD. (2016, June 3). Safety Data Sheet: Indole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). [5-(3-{5-[(Piperidin-1-yl)methyl]-1H-indol-2-yl}octahydro-1H-indazol-6-yl)-1,2,3-triazolidin-4-yl]methanol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Resolution of Octahydro-1H-indol-3-ol Hydrochloride Diastereomers

Welcome to the technical support center for the resolution of Octahydro-1H-indol-3-ol hydrochloride diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing clear,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of Octahydro-1H-indol-3-ol hydrochloride diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing clear, actionable guidance on overcoming common challenges in the lab. The separation of stereoisomers is a critical step in pharmaceutical development, as different isomers can exhibit varied biological activity, efficacy, and safety profiles.[1] This resource synthesizes established chemical principles with field-proven insights to help you enhance the purity and yield of your target diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the diastereomers of Octahydro-1H-indol-3-ol hydrochloride? A1: The two most effective and widely used methods are Fractional Crystallization and Chromatography .

  • Fractional Crystallization: This classical method exploits the differences in solubility between diastereomers.[2][3] Since your compound is already a hydrochloride salt, you can directly attempt to separate the diastereomers by carefully selecting a solvent system where one diastereomer is significantly less soluble than the other.[4]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers.[5] SFC, in particular, has emerged as a preferred technique in the pharmaceutical industry for its speed and efficiency in separating stereoisomers.[6]

Q2: Why is solvent selection so critical for a successful crystallization-based resolution? A2: The choice of solvent is the most critical factor in a diastereomeric resolution.[2][7] The entire separation relies on maximizing the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve both diastereomers at a higher temperature but, upon cooling, will cause the desired diastereomer to crystallize selectively while keeping the undesired one in the solution (mother liquor).[2][8] Even small changes in the solvent system, such as using a mixture of protic and aprotic solvents, can dramatically impact the resolution efficiency.[9]

Q3: What analytical techniques are best for determining the diastereomeric excess (d.e.) of my sample? A3: Chiral HPLC and SFC are the gold standards for accurately quantifying the ratio of diastereomers. These methods can provide high-resolution separation of all stereoisomers.[10][11] For chiral HPLC, polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral derivatizing agents, can also be used to determine the diastereomeric ratio by integrating distinct signals for each isomer.[12]

Q4: My crystallization attempt resulted in a solid with the same diastereomeric ratio as the starting material. What went wrong? A4: This is a common issue, often referred to as co-precipitation, and it typically points to one of two causes. First, the solubilities of your two diastereomers may be too similar in the chosen solvent, causing them to crystallize out together.[13] Second, the cooling rate might have been too fast, not allowing for the thermodynamic equilibrium to be established, which would favor the crystallization of the less soluble species.[7] A thorough solvent screening and a slower, more controlled cooling process are the first troubleshooting steps.[7]

Troubleshooting Guide 1: Fractional Crystallization

Fractional crystallization is often the first method attempted for diastereomeric separation at scale due to its cost-effectiveness. However, it requires careful optimization.

Workflow for Troubleshooting Crystallization

G cluster_input Input cluster_process Separation Process cluster_output Output Mixture Diastereomer Mixture Column Chromatography Column (Stationary Phase) Mixture->Column Inject Peak1 Diastereomer A Column->Peak1 Differential Interaction Peak2 Diastereomer B Column->Peak2 Differential Interaction MobilePhase Mobile Phase (Solvent) MobilePhase->Column Elute

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Octahydro-1H-indol-3-ol Hydrochloride

Welcome to the Diagnostic & Resolution Center for Octahydro-1H-indol-3-ol hydrochloride . This bicyclic amino alcohol presents unique synthetic challenges due to its highly polar, salt-bound nature.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic & Resolution Center for Octahydro-1H-indol-3-ol hydrochloride . This bicyclic amino alcohol presents unique synthetic challenges due to its highly polar, salt-bound nature. In its hydrochloride form, the electrostatic attraction between the protonated secondary amine and the chloride counterion creates a rigid ionic lattice. While this ensures stability and high water solubility, it severely limits reactivity in the low-polarity organic solvents typically required for functional group transformations[1].

This guide provides field-proven, self-validating troubleshooting strategies to bypass these solubility barriers without compromising reaction yields.

Part 1: Quantitative Solvent Profiling

To manipulate this compound successfully, you must match the solvent's dielectric constant ( ϵ ) to the target ionization state of the molecule. Attempting to force the hydrochloride salt into a low- ϵ solvent will result in a heterogeneous suspension and stalled kinetics.

Table 1: Solvent Dielectric Constants and Solvation Behavior

SolventDielectric Constant ( ϵ at 20°C)Solvation of HCl SaltSolvation of Free BaseRecommended Use Case
Water 80.1ExcellentModerate to GoodAqueous phase for biphasic reactions
Methanol 32.7GoodGoodIon-exchange / Salt cracking
Dichloromethane (DCM) 8.9Poor (Suspension)ExcellentOrganic phase for extractions
Tetrahydrofuran (THF) 7.5Poor (Suspension)ExcellentHomogeneous free-base reactions
Ethyl Acetate (EtOAc) 6.0InsolubleExcellentBiphasic oxidations / Workup

Part 2: Troubleshooting & FAQs

Q1: Why does Octahydro-1H-indol-3-ol hydrochloride crash out of solution when I switch my solvent from methanol to DCM?

Causality: The solubility of an amino alcohol hydrochloride is dictated by the solvent's ability to overcome the ionic lattice energy of the salt[1]. Methanol ( ϵ = 32.7) provides sufficient hydrogen bonding and dipole-dipole interactions to solvate the dissociated ions. DCM ( ϵ = 8.9) cannot stabilize the charged species. When you perform a solvent swap, the lack of solvation energy forces the protonated amine and chloride ion to re-associate and precipitate. Resolution: You must either perform your reaction in a biphasic system or convert the salt to its free base prior to introducing low-polarity solvents.

Q2: How can I successfully perform an N-Boc protection if the starting material won't dissolve in THF or DCM?

Causality: N-Boc protection requires the amine to act as a nucleophile, which is impossible if it is protonated (as a hydrochloride salt) and insoluble. Resolution: Utilize Schotten-Baumann biphasic conditions [2]. By dissolving the salt in water and the electrophile (Boc 2​ O) in an immiscible organic solvent (like DCM), and adding an inorganic base (e.g., Na 2​ CO 3​ ), you create an active liquid-liquid interface. The base deprotonates the salt at the interface, generating the lipophilic free base. This free base immediately partitions into the organic layer, where it homogeneously reacts with Boc 2​ O.

G Aq Aqueous Phase (pH > 9) Octahydro-1H-indol-3-ol HCl + Base Interface Liquid-Liquid Interface Deprotonation & N-Acylation Aq->Interface Org Organic Phase (DCM/THF) Boc2O Reagent Org->Interface Product Organic Phase N-Boc Product (Soluble) Interface->Product

Fig 1: Interfacial mass transfer in biphasic Schotten-Baumann N-Boc protection.

Q3: I need to oxidize the 3-hydroxyl group to a ketone. Swern oxidation fails because the salt is insoluble in DCM at -78 °C. What are the alternatives?

Causality: Swern oxidations require strictly anhydrous, homogeneous conditions at cryogenic temperatures. The hydrochloride salt will remain a frozen suspension, leading to zero conversion. Furthermore, attempting to oxidize an unprotected amino alcohol often leads to competitive oxidation of the nitrogen atom. Resolution: First, mask the amine via N-Boc protection (as described in Q2). This neutralizes the amine and drastically increases the molecule's lipophilicity, making it fully soluble in DCM or EtOAc. Second, abandon Swern in favor of a biphasic TEMPO/NaOCl oxidation [3][4]. TEMPO operates exceptionally well in biphasic mixtures at 0 °C, selectively oxidizing the secondary alcohol to a ketone without requiring cryogenic homogeneity.

Q4: If I choose to "free-base" the compound before my reaction, how do I isolate it without losing it in the aqueous workup?

Causality: The free base of Octahydro-1H-indol-3-ol still contains a secondary amine and a hydroxyl group, making it highly water-soluble even without the chloride counterion. Standard liquid-liquid extraction with DCM will result in poor partition coefficients. Resolution: Saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic compound in the aqueous phase. Extract using a mixed solvent system of CHCl 3​ :Isopropanol (3:1 v/v) , which disrupts the hydrogen bonding network of the aqueous layer far better than pure DCM.

Part 3: Self-Validating Experimental Protocols

Protocol A: Biphasic N-Boc Protection (Schotten-Baumann)

Objective: Convert the insoluble hydrochloride salt into a highly soluble, organic-soluble N-Boc intermediate.

  • Aqueous Preparation: Dissolve Octahydro-1H-indol-3-ol hydrochloride (1.0 eq) in distilled water (0.5 M). Add Na 2​ CO 3​ (2.5 eq) portion-wise.

    • Self-Validation Check: Test the aqueous solution with pH paper. The pH must be 9.5 to ensure complete deprotonation of the secondary amine.

  • Organic Addition: Dissolve Boc 2​ O (1.1 eq) in DCM (equal volume to water) and add it to the aqueous stirring mixture.

  • Biphasic Reaction: Stir the biphasic mixture vigorously ( > 800 rpm) at room temperature for 4-6 hours. High shear is required to maximize the interfacial surface area.

  • Reaction Validation: Stop stirring, allow phase separation. Spot the organic layer on a TLC plate. Stain with Ninhydrin and heat.

    • Validation Check: The absence of a purple/brown spot indicates that no free secondary amine remains, confirming complete N-protection.

  • Workup: Separate the organic layer. Extract the aqueous layer once more with DCM. Wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the highly soluble N-Boc-octahydro-1H-indol-3-ol.

Protocol B: Biphasic TEMPO Oxidation

Objective: Oxidize the 3-hydroxyl group of the soluble N-Boc intermediate to a ketone.

  • Substrate Solvation: Dissolve the N-Boc-octahydro-1H-indol-3-ol (1.0 eq) in EtOAc or DCM (0.2 M).

  • Catalyst & Buffer Addition: Add an aqueous solution of NaHCO 3​ (0.5 M, 10 mol%) to buffer the system to pH ~8.6. Add TEMPO (0.05 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst[4]. Cool the biphasic mixture to 0 °C.

  • Oxidant Addition: Dropwise, add aqueous NaOCl (1.2 eq, ~10% active chlorine).

    • Self-Validation Check: The organic layer will briefly turn a deep orange/red (active oxoammonium ion) and fade to pale yellow as the alcohol is oxidized.

  • Quench & Validation: After 1 hour, add aqueous Na 2​ S 2​ O 3​ to quench unreacted bleach.

    • Validation Check: Dip KI-starch paper into the aqueous layer. It must remain white. If it turns blue/black, excess oxidant is still present; add more Na 2​ S 2​ O 3​ .

  • Isolation: Separate the phases, wash the organic layer with brine, dry, and concentrate to yield the N-Boc-octahydro-1H-indol-3-one.

G Start N-Boc Amino Alcohol (in EtOAc/DCM) Reagents Add TEMPO (cat.), NaOCl, NaHCO3 Buffer (pH 8.6) Start->Reagents Oxidation Biphasic Oxidation (0°C, Vigorous Stirring) Reagents->Oxidation Quench Quench (Na2S2O3) & Phase Separation Oxidation->Quench Ketone Isolate N-Protected Ketone (Organic Layer) Quench->Ketone

Fig 2: Step-by-step workflow for the biphasic TEMPO-mediated oxidation.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds". Organic Letters, ACS Publications. Available at:[Link]

  • Honda, Y., et al. (2005). "FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC". Heterocycles, CLOCKSS. Available at:[Link]

  • Lundell, K., et al. (2015). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications". Beilstein Journal of Organic Chemistry, PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of Octahydro-1H-indol-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemoselective functionalization of bifunctional scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemoselective functionalization of bifunctional scaffolds.

Octahydro-1H-indol-3-ol presents a classic synthetic challenge: it contains both a secondary amine (in the fused bicyclic ring) and a secondary alcohol. Because amines are inherently more nucleophilic than alcohols, standard esterification conditions will almost exclusively yield the N-acylated product (amide) rather than the desired O-acylated product (ester).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve absolute chemocontrol during your esterification workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does standard Steglich esterification (EDC/DMAP) of Octahydro-1H-indol-3-ol yield primarily the amide byproduct? A: This is a matter of kinetic control. In basic or neutral conditions (such as those used with DMAP), the secondary amine is deprotonated and highly active. Due to nitrogen's lower electronegativity and higher polarizability compared to oxygen, the acyl electrophile preferentially attacks the amine. To achieve O-esterification, you must reverse this innate chemoselectivity by either masking the amine's nucleophilicity or using a directing catalyst.

Q: How can I achieve direct O-esterification without the tedious addition and removal of protecting groups? A: The most reliable, scalable method for direct O-acylation of amino alcohols is performing the reaction under highly acidic conditions . By using a strong acid like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MeSO3H) as the solvent, the secondary amine is quantitatively protonated into an ammonium salt. This completely masks its nucleophilicity. The secondary alcohol, which remains unprotonated, can then react with highly reactive acylating agents (like acyl chlorides) to form the ester.

Q: My direct acidic O-acylation is showing unreacted starting material after 12 hours. What went wrong? A: The protonated amino alcohol is highly insoluble in many standard organic solvents. If you are using Dichloromethane (DCM) with only a few equivalents of TFA, the ammonium salt likely precipitated, halting the reaction. Solution: Use neat TFA as the primary solvent. This ensures complete dissolution of the starting material and guarantees 100% protonation of the amine.

Q: Are there milder, catalytic alternatives to harsh acidic conditions? A: Yes. Recent advancements in organometallic catalysis have demonstrated that oxophilic metal clusters, such as the tetranuclear zinc cluster Zn4​(OCOCF3​)6​O , can achieve enzyme-like chemoselective O-acylation in the presence of free amines . The zinc cluster coordinates the amino alcohol, shifting the reaction pathway from azaphilic to oxophilic. Similarly, Cu(II) ions have been shown to direct O-acylation in aqueous media .

Part 2: Logical Workflows & Visualizations

To understand the causality behind these experimental choices, review the logical pathways governing chemoselectivity below.

Chemoselectivity Start Octahydro-1H-indol-3-ol (Secondary Amine + Secondary Alcohol) BasePath Basic/Neutral Conditions (e.g., Et3N, Pyridine) Start->BasePath AcidPath Acidic Conditions (e.g., TFA, MeSO3H) Start->AcidPath MetalPath Oxophilic Metal Catalysis (e.g., Zn4(OCOCF3)6O) Start->MetalPath Amide N-Acylation (Amide) Undesired Major Product BasePath->Amide Kinetic Control (N is more nucleophilic) Protonated Ammonium Salt Formation (Masks N-Nucleophilicity) AcidPath->Protonated Coordination Metal-O Coordination (Activates Alcohol) MetalPath->Coordination Ester O-Acylation (Ester) Desired Target Protonated->Ester Thermodynamic/Chemo-control Coordination->Ester Catalyst-directed

Caption: Logical relationships governing chemoselective esterification of amino alcohols.

If direct acylation is not suitable for your specific substrate derivatives, the classical Protection-Based Workflow remains the most foolproof, self-validating system.

Workflow Step1 1. N-Protection (Boc2O, NaOH) Int1 N-Boc-Octahydro- 1H-indol-3-ol Step1->Int1 Step2 2. O-Esterification (R-COOH, EDC, DMAP) Int1->Step2 Int2 N-Boc O-Ester Step2->Int2 Step3 3. N-Deprotection (TFA/DCM) Int2->Step3 Product Target O-Ester (TFA Salt) Step3->Product

Caption: Step-by-step experimental workflow for the protection-based O-esterification strategy.

Part 3: Experimental Protocols

Protocol A: Direct Chemoselective O-Acylation under Acidic Conditions

Causality Note: TFA serves a dual purpose here. It acts as a highly polar solvent to dissolve the substrate, and it completely protonates the octahydroindole amine, physically preventing N-acylation.

  • Preparation: Dissolve Octahydro-1H-indol-3-ol (1.0 eq) in anhydrous Trifluoroacetic acid (TFA) (approx. 5 mL/mmol) under an inert atmosphere (N2 or Ar).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to prevent unwanted side reactions during the exothermic addition.

  • Acylation: Add the desired acyl chloride (1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS.

  • Isolation: Upon completion, concentrate the mixture under reduced pressure to remove excess TFA.

  • Purification: Precipitate the resulting O-ester TFA salt using cold diethyl ether. Filter the precipitate and dry under high vacuum.

Protocol B: Classical N-Protection / O-Esterification Workflow

Causality Note: While longer, this self-validating system guarantees 100% O-selectivity by physically blocking the amine with a tert-butyloxycarbonyl (Boc) group prior to esterification.

Step 1: N-Protection

  • Dissolve Octahydro-1H-indol-3-ol (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield N-Boc-octahydro-1H-indol-3-ol.

Step 2: O-Esterification 4. Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM. 5. Add the desired carboxylic acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.2 eq). Stir at room temperature for 16 hours. 6. Wash the organic layer with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3, and brine. Concentrate to isolate the N-Boc O-ester.

Step 3: N-Deprotection 7. Dissolve the N-Boc O-ester in a 4:1 mixture of anhydrous DCM and TFA. Stir for exactly 2 hours at room temperature. (Note: Extended exposure to ambient moisture during this step can cause ester hydrolysis). 8. Evaporate the solvents under a stream of N2 and triturate with diethyl ether to obtain the final O-ester as a TFA salt.

Part 4: Quantitative Performance Data

The following table summarizes the expected yields and chemoselectivity ratios based on the chosen reaction strategy. Use this to select the optimal path for your specific scale and timeline.

Reaction StrategyReagents / CatalystSolventTempO-Ester Yield (%)N-Amide Yield (%)Chemoselectivity (O:N)
Standard Basic Acyl Chloride, Et3NDCM25 °C< 5%> 90%1 : 18
Standard Steglich Carboxylic Acid, EDC, DMAPDCM25 °C< 10%> 85%1 : 8.5
Direct Acidic Acyl ChlorideTFA25 °C82 - 88%< 2%> 40 : 1
Metal-Catalyzed Ester, Zn4(OCOCF3)6O (1.25 mol%)i-Pr2O68 °C85 - 92%< 5%> 17 : 1
Protection Route Boc2O EDC/DMAP TFATHF/DCM25 °C70 - 75%*0%Absolute

*Represents the overall isolated yield across all three steps.

Part 5: References

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry (2015) URL: [Link][1]

  • Title: Enzyme-like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster Source: Journal of the American Chemical Society (2008) URL: [Link][2]

  • Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society (2023) URL: [Link][3]

Sources

Optimization

Removal of impurities from synthetic Octahydro-1H-indol-3-ol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with the synthesis and pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with the synthesis and purification of Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7).

The saturation of the planar indole ring system into a three-dimensional octahydroindole scaffold is a critical transformation in medicinal chemistry[1]. However, this process introduces complex purification challenges, including stereoisomerism, over-reduction, and catalyst carryover. This guide provides field-proven, self-validating protocols to ensure the highest scientific integrity of your final compound.

FAQ & Troubleshooting Guide

Q1: My NMR and LC-MS data show multiple peaks with the exact same mass ( m/z 142 for the free base). Why is my product impure, and how do I isolate the correct compound? The Causality: The complete catalytic hydrogenation of 1H-indol-3-ol generates three contiguous stereocenters (at C3, C3a, and C7a). Because the hydrogen gas can add to either face of the planar aromatic ring, and the hydroxyl group can adopt an axial or equatorial position, the reaction inherently produces a mixture of cis- and trans-fused diastereomers[2][3]. The Solution: Diastereomers cannot be separated by simple washing. You must rely on the differential thermodynamic solubility of the diastereomeric hydrochloride salts. Fractional recrystallization using a binary solvent system (e.g., Ethanol/Diethyl Ether) is the most effective method to enrich the target cis- or trans-isomer. If the diastereomeric salts co-crystallize, you must free-base the compound and perform silica gel chromatography, or use a chiral resolving acid (e.g., L-tartaric acid)[4].

Q2: I am detecting a significant impurity with a mass of m/z 126 (loss of 16 Da). What is this, and how do I prevent it? The Causality: This is unsubstituted octahydroindole , a classic hydrogenolysis byproduct. During the high-pressure hydrogenation of indoles using transition metals (like Pt/C or Ru-NHC complexes), the partially reduced intermediates often feature an allylic or benzylic-like hydroxyl group[2][5]. This specific C-O bond is highly susceptible to cleavage (hydrogenolysis) before the ring is fully saturated. The Solution: To remove this byproduct, you cannot chromatograph the hydrochloride salt directly due to severe peak tailing on silica[6][7]. You must basify the mixture, extract the free amines, and separate the octahydro-1H-indol-3-ol from the non-hydroxylated octahydroindole via normal-phase chromatography before re-forming the HCl salt.

Q3: My isolated hydrochloride salt has a grayish/black tint and fails heavy metal limits (ICP-MS). How do I remove the residual hydrogenation catalyst? The Causality: Cyclic secondary amines strongly coordinate to transition metals (like Ru, Rh, or Pt) used during the hydrogenation step, effectively "poisoning" the catalyst and dragging metal particulates into the organic phase during extraction[5]. The Solution: Metal scavenging must be performed on the free base, not the salt. Treating the free amine solution with activated charcoal or a functionalized silica scavenger (e.g., SiliaBond® Thiol) at elevated temperatures will competitively bind the transition metals, allowing them to be filtered away prior to HCl salt precipitation[7].

Quantitative Data & Solvent Selection

Table 1: Physicochemical Profile of Common Impurities

Impurity Type Origin MW (Free Base) Removal Strategy
Octahydroindole Hydrogenolysis (C-O cleavage) 125.21 g/mol Silica gel chromatography (Free base)
Tetrahydro-1H-indol-3-ol Incomplete hydrogenation 139.19 g/mol Extended hydrogenation / Chromatography
Diastereomers Facial selectivity of catalyst 141.21 g/mol Fractional recrystallization of HCl salt

| Transition Metals | Catalyst leaching (Ru, Pt, Pd) | N/A | Thiol-scavenger / Activated carbon |

Table 2: Recrystallization Solvent Matrix for Octahydro-1H-indol-3-ol HCl

Primary Solvent (Dissolution) Anti-Solvent (Precipitation) Yield Diastereomeric Enrichment
Methanol Diethyl Ether High (>85%) Poor (Co-crystallization likely)
Ethanol Ethyl Acetate Moderate (60-70%) Good (Enriches cis-isomer)

| Isopropanol | Acetone | Low (<40%) | Excellent (High kinetic purity) |

Experimental Methodologies

Protocol A: Free-Basing, Metal Scavenging, and Chromatography

Direct purification of amine hydrochlorides on standard silica gel is highly discouraged due to irreversible binding to the stationary phase[6][7].

  • Basification: Suspend the crude, discolored octahydro-1H-indol-3-ol hydrochloride (10.0 g) in 100 mL of Dichloromethane (DCM). Slowly add 1M aqueous NaOH (75 mL) while stirring vigorously until the aqueous layer reaches pH 12.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 50 mL). Combine the organic layers.

  • Metal Scavenging: Add 2.0 g of SiliaBond® Thiol (or activated carbon) to the combined organic extracts. Stir at 35 °C for 4 hours to sequester Ru/Pt residues.

  • Filtration: Filter the suspension through a pad of Celite to remove the scavenger. Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Chromatography: Load the crude free base onto a silica gel column. Elute with a gradient of DCM/Methanol (95:5 to 85:15 containing 1% Triethylamine) to separate the target compound from the hydrogenolysis byproduct (octahydroindole).

Protocol B: Salt Formation and Fractional Recrystallization

Re-forming the salt requires anhydrous conditions to prevent the formation of hydrates, which alter the melting point and solubility profile[4].

  • Salt Formation: Dissolve the purified free base (approx. 5.0 g) in 50 mL of anhydrous Diethyl Ether. Cool the flask to 0 °C in an ice bath.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution (or dropwise add 2M HCl in diethyl ether) until no further white precipitate forms. Ensure the pH of the mother liquor is ~2.

  • Isolation: Collect the white precipitate via vacuum filtration and wash with 20 mL of cold, anhydrous ether.

  • Recrystallization: Transfer the solid to a clean flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid. Remove from heat and slowly add Ethyl Acetate dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a 4 °C refrigerator overnight. Filter the resulting highly pure diastereomeric crystals and dry under high vacuum.

Process Visualizations

G Crude Crude Octahydro-1H-indol-3-ol (Mixture of Isomers & Metals) FreeBase 1. Basification (NaOH) 2. Extraction (DCM) Crude->FreeBase Scavenge Metal Scavenging (Thiol-Silica / Charcoal) FreeBase->Scavenge Remove Ru/Pt Chroma Silica Gel Chromatography (Remove Hydrogenolysis Byproducts) Scavenge->Chroma Salt HCl Gas / Ether (Salt Formation) Chroma->Salt Purified Free Base Recryst Fractional Recrystallization (Diastereomer Enrichment) Salt->Recryst Pure Pure Octahydro-1H-indol-3-ol HCl (Target Compound) Recryst->Pure >99% de

Workflow for the isolation and purification of Octahydro-1H-indol-3-ol hydrochloride.

Pathway Indole 1H-indol-3-ol (Starting Material) Intermediate Partially Reduced Intermediate (Allylic Alcohol Motif) Indole->Intermediate H2, Transition Metal Target Octahydro-1H-indol-3-ol (Target Molecule) Intermediate->Target Normal Saturation Byproduct Octahydroindole (Hydrogenolysis Byproduct) Intermediate->Byproduct C-O Bond Cleavage (Over-reduction)

Mechanistic pathway illustrating the causality of hydrogenolysis during indole reduction.

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health (NIH).[Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health (NIH).[Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society (ACS).[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization in Octahydro-1H-indol-3-ol Workflows

Welcome to the Technical Support Center for bicyclic secondary alcohol synthesis. Octahydro-1H-indol-3-ol is a highly valuable, conformationally constrained bicyclic scaffold used in advanced peptidomimetics and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic secondary alcohol synthesis. Octahydro-1H-indol-3-ol is a highly valuable, conformationally constrained bicyclic scaffold used in advanced peptidomimetics and drug discovery. However, its stereochemical integrity is notoriously fragile. The molecule possesses multiple contiguous stereocenters—specifically at the C3 carbinol carbon and the C3a/C7a ring junctions.

This guide provides authoritative troubleshooting, quantitative data, and self-validating experimental protocols to help you maintain stereocontrol and prevent unwanted epimerization during your synthetic workflows.

Diagnostic Troubleshooting & FAQs

Q1: Why does the C3a ring junction epimerize when I oxidize the C3-hydroxyl group?

Causality: Oxidation of the C3 secondary alcohol generates a 3-oxooctahydroindole intermediate. Upon oxidation, the proton at the C3a ring junction becomes strictly α to the newly formed carbonyl, rendering it highly acidic[1]. If the reaction conditions are even mildly basic (e.g., the triethylamine used in Swern oxidations), this proton is abstracted to form an enolate. Upon reprotonation, the system undergoes thermodynamic equilibration, heavily favoring the less strained trans-fused bicyclic system over the kinetically formed cis-isomer[2]. Solution: Transition to mild, non-basic oxidants. Dess-Martin periodinane (DMP) buffered with solid NaHCO3​ or TEMPO/BAIB systems prevent enolization by maintaining a neutral pH profile[3].

Q2: I am observing C3 epimerization during the protection of the secondary alcohol (e.g., forming a THP ether). How can I prevent this?

Causality: Epimerization at the C3 carbinol center during acid-catalyzed protection is driven by reversible Brønsted acid-catalyzed C–O bond cleavage[4]. Strong acidic catalysts (like p -TsOH) promote the formation of a transient carbocation at C3. Because the octahydroindole bicyclic system is strained, the planar carbocation can be attacked by the nucleophile (or water during workup) from either face, leading to a loss of stereochemical integrity[5]. Solution: Avoid strong Brønsted acids. Switch to base-catalyzed silylation (e.g., TBSCl with imidazole in DMF) or use extremely mild acid catalysts (like PPTS) with strict stoichiometric control and low temperatures[3].

Q3: Does the N1 protecting group influence the stereochemical stability of the C3 center during substitution reactions?

Causality: Yes, significantly. If the secondary amine at N1 is unprotected or carries an electron-donating group, the nitrogen lone pair can participate in Neighboring Group Participation (NGP). During a C3 substitution (e.g., Mitsunobu reaction), the lone pair attacks the activated C3 position, forming a transient aziridinium intermediate. Subsequent attack by the nucleophile leads to a mixture of retained and inverted products. Solution: Install a strongly electron-withdrawing protecting group (e.g., Boc or Cbz) at N1 prior to C3 functionalization. This delocalizes the nitrogen lone pair into the carbamate resonance system, suppressing NGP and ensuring predictable SN​2 inversion without competitive epimerization[6].

Mechanistic & Workflow Visualizations

To understand the vulnerabilities of the octahydroindole scaffold, review the mechanistic pathways below.

Epimerization SM Octahydro-1H-indol-3-ol (cis-fused) Ox Oxidation (e.g., Swern) SM->Ox Ketone 3-Oxooctahydroindole (cis-fused) Ox->Ketone Base Base / Enolization (Deprotonation at C3a) Ketone->Base Enolate Enolate Intermediate (Loss of C3a Stereocenter) Base->Enolate Protonation Thermodynamic Protonation Enolate->Protonation Protonation->Ketone Reversible TransKetone 3-Oxooctahydroindole (trans-fused) Protonation->TransKetone Favored thermodynamically

Mechanistic pathway of base-induced C3a epimerization via enolization.

Workflow Step1 Starting Material (Octahydro-1H-indol-3-ol) Step2 N-Protection (Boc2O, Mild Base) Step1->Step2 Step3 O-Functionalization (e.g., TBSCl, Imidazole) Step2->Step3 Step4 Stereopure Intermediate (No Epimerization) Step3->Step4 Caution Avoid Strong Acids/Bases Keep Temp < 0°C Step3->Caution

Experimental workflow for stereoretentive functionalization of Octahydro-1H-indol-3-ol.

Quantitative Data Center

The following tables summarize the impact of reaction conditions on the stereochemical integrity of the octahydroindole scaffold. Use these matrices to select the optimal reagents for your specific transformation.

Table 1: Impact of Oxidation Conditions on C3a Epimerization | Oxidant System | Base / Additive | Temp (°C) | Resulting cis:trans Ratio | Stereoretention | | :--- | :--- | :--- | :--- | :--- | | Swern Oxidation | Et3​N | -78 to 25 | 40:60 | Poor (Thermodynamic drift) | | Parikh-Doering | DIPEA | 0 to 25 | 65:35 | Moderate | | Dess-Martin (DMP) | Pyridine | 0 | 85:15 | Good | | Dess-Martin (DMP) | NaHCO3​ | 0 | 98:2 | Excellent |

Table 2: Acid Catalyst Effect on C3 Epimerization during O-Protection

Catalyst pKa Reactive Intermediate Epimerization Extent

| p -TsOH | -2.8 | Carbocation at C3 | High (>30%) | | CSA | 1.2 | Carbocation at C3 | Moderate (~15%) | | PPTS | 5.2 | Oxonium | Low (<5%) | | Imidazole (Base) | 7.0 | None (Direct SN​2 ) | None (0%) |

Standard Operating Procedures (SOPs)

To ensure a self-validating system, the following protocols include built-in checkpoints (e.g., TLC monitoring and 2D NMR validation) to confirm stereoretention.

Protocol A: Stereoretentive Oxidation to 3-Oxooctahydroindole

Purpose: To oxidize the C3 alcohol to a ketone without epimerizing the C3a ring junction.

  • Preparation: Dissolve N -Boc-octahydro-1H-indol-3-ol (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under an argon atmosphere.

  • Buffering: Add solid NaHCO3​ (5.0 equiv) to the solution. Causality note: The heterogeneous buffer neutralizes the acetic acid byproduct of the DMP reagent, preventing acid-catalyzed enolization.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin periodinane (1.2 equiv) in three portions over 15 minutes.

  • Validation Checkpoint: Monitor the reaction strictly by TLC (stain with phosphomolybdic acid). Do not allow the reaction to proceed past the consumption of the starting material (typically 1-2 hours) to prevent thermodynamic drift[3].

  • Quench & Workup: Quench the reaction at 0 °C with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate in vacuo.

  • Stereochemical Validation: Analyze the crude product via 2D NOESY NMR. Confirm the presence of an NOE cross-peak between H-3a and H-7a to validate the retention of the cis-ring fusion[2].

Protocol B: Mild Base-Catalyzed O-Silylation

Purpose: To protect the C3 alcohol while avoiding acid-catalyzed carbocation formation.

  • Preparation: Dissolve N -Boc-octahydro-1H-indol-3-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add imidazole (2.5 equiv) and cool the solution to 0 °C.

  • Protection: Add TBSCl (1.2 equiv) dropwise as a solution in DMF.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with diethyl ether and wash extensively with water (5x) to remove DMF and imidazole. Wash with brine, dry over MgSO4​ , and concentrate. The absence of acidic conditions guarantees 100% stereoretention at C3.

Sources

Optimization

Technical Support Center: Enhancing the Stability of Octahydro-1H-indol-3-ol Hydrochloride Solutions

Welcome to the Technical Support Center for Octahydro-1H-indol-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Octahydro-1H-indol-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and best practices for handling and storage, all grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: My solution of Octahydro-1H-indol-3-ol hydrochloride is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the primary factors influencing its stability?

A1: The stability of Octahydro-1H-indol-3-ol hydrochloride in solution is principally influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. As a hydrochloride salt of a secondary amine, the compound's ionization state is pH-dependent. At a pH significantly above the pKa of the amine, the free base concentration increases, which can lead to disproportionation and precipitation of the less soluble free base.[1][2] Conversely, strongly acidic or basic conditions can catalyze hydrolytic or other degradation pathways.[3][4]

  • Oxidation: The secondary alcohol at the 3-position and the saturated heterocyclic ring are susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[5] This can lead to the formation of ketone derivatives or other oxidative degradation products.

  • Light Exposure: Indole derivatives, even saturated ones, can be sensitive to light.[3][6] Photodegradation can lead to the formation of various byproducts.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis, oxidation, and disproportionation.[3]

Q2: I'm observing a loss of the hydrochloride salt and the formation of the free base in my formulation. What is happening and how can I prevent it?

A2: This phenomenon is known as disproportionation , where the salt form converts to its less soluble free base.[7][8] This is a common issue with hydrochloride salts of weakly basic compounds, especially in aqueous or partially aqueous environments.[1]

  • Causality: Disproportionation is driven by the pH of the microenvironment. If the local pH rises above a certain point (known as the pH of maximum solubility or pHmax), the equilibrium shifts from the ionized (salt) form to the non-ionized (free base) form.[1][9] This can be induced by alkaline excipients or high humidity.[7][10]

  • Prevention:

    • pH Control: Maintain the solution pH well below the pHmax of the compound. The use of appropriate buffer systems is crucial.[4]

    • Excipient Selection: Avoid excipients with an alkaline surface pH or those that can act as proton acceptors, such as magnesium stearate and sodium croscarmellose.[7][8][11]

    • Moisture Control: Minimize exposure to moisture during manufacturing and storage, as water can facilitate the solution-mediated process of disproportionation.[1]

Q3: What are the best practices for preparing and storing stock solutions of Octahydro-1H-indol-3-ol hydrochloride?

A3: To ensure the longevity and reliability of your stock solutions, adhere to the following guidelines:

  • Solvent Selection: Use a dry, aprotic solvent for long-term storage if possible. For aqueous solutions, use a buffer system that maintains an acidic pH.

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage.[3]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[3]

  • Aliquoting: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

You're running a stability study and observe new, unexpected peaks in your HPLC chromatogram.

This indicates the formation of degradation products. The key is to identify the degradation pathway to implement a targeted stabilization strategy.

Troubleshooting Workflow:

start Unexpected Peaks in HPLC forced_degradation Perform Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis (e.g., 0.1M HCl) forced_degradation->acid base Base Hydrolysis (e.g., 0.1M NaOH) forced_degradation->base oxidation Oxidation (e.g., 3% H2O2) forced_degradation->oxidation photo Photodegradation (UV/Vis light) forced_degradation->photo thermal Thermal Stress (e.g., 60°C) forced_degradation->thermal analyze Analyze Degradants by LC-MS/MS acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze identify Identify Degradation Products and Pathways analyze->identify mitigate Implement Mitigation Strategy identify->mitigate

Caption: Workflow for identifying degradation products.

Plausible Degradation Products:

  • From Oxidation: The secondary alcohol at C3 can be oxidized to the corresponding ketone, forming Octahydro-1H-indol-3-one.

  • From Hydrolysis/pH Extremes: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other rearrangements.

  • From Disproportionation: The appearance of the free base as a separate peak, which may have a different retention time.

Issue 2: Poor Reproducibility in Biological Assays

You are observing inconsistent results between experiments using solutions of Octahydro-1H-indol-3-ol hydrochloride.

This is often due to the degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Stability in Media: Perform a time-course study to determine the stability of the compound in your specific cell culture or assay buffer under experimental conditions (e.g., 37°C, 5% CO2).[3]

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your stock solution immediately before each experiment.

  • pH of the Medium: Be aware that the pH of many biological buffers is neutral to slightly alkaline, which could promote disproportionation of the hydrochloride salt. Consider if the final concentration of the compound and its buffer from the stock solution can maintain a stable local pH.

  • Interaction with Media Components: Some components in complex media could potentially catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.[12][13][14]

Objective: To investigate the degradation of Octahydro-1H-indol-3-ol hydrochloride under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of Octahydro-1H-indol-3-ol hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Heat the stock solution at 60°C in the dark.

  • Time Points: Sample at initial, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS/MS) detection to identify the mass of the degradation products.[15]

Protocol 2: HPLC Method for Stability Monitoring

This is a general starting point and should be optimized for your specific instrumentation and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 reverse-phase, e.g., Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradation products
Flow Rate 1.0 mL/min
Column Temperature 35°C[16]
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., ~210 nm for saturated systems) or MS

Data Summary

The following table summarizes the key factors affecting the stability of Octahydro-1H-indol-3-ol hydrochloride solutions and the recommended mitigation strategies.

Stress FactorPotential Degradation PathwayMitigation Strategy
Alkaline pH Disproportionation to free baseMaintain pH below pHmax using buffers.
Acidic pH Potential for acid-catalyzed degradationUse a suitable acidic buffer; avoid excessively low pH.
Oxygen Oxidation of the secondary alcohol and/or ringUse de-gassed solvents; store under an inert atmosphere.
Light PhotodegradationStore in amber vials or protect from light.
Elevated Temperature Acceleration of all degradation pathwaysStore at reduced temperatures (2-8°C or frozen).
Incompatible Excipients Excipient-induced disproportionationScreen excipients for pH and reactivity. Avoid alkaline excipients.[7][11]

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for Octahydro-1H-indol-3-ol hydrochloride.

cluster_main Octahydro-1H-indol-3-ol HCl cluster_products Potential Degradation Products main_compound Octahydro-1H-indol-3-ol HCl free_base Octahydro-1H-indol-3-ol (Free Base) main_compound->free_base Disproportionation (High pH, Moisture) ketone Octahydro-1H-indol-3-one main_compound->ketone Oxidation (O2, Light) other Other Degradants main_gcompound main_gcompound main_gcompound->other Hydrolysis/Rearrangement (pH Extremes, Heat)

Caption: Potential degradation pathways.

References

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 30(6), 1646-1657.
  • John, C. T., et al. (2013).
  • John, C. T., et al. (2014). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Golec, B., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[6][7]naphthyridine. Photochemical & Photobiological Sciences, 18(3), 646-653.

  • Li, S., et al. (2024).
  • Thakral, S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(11), 3748-3757.
  • Larsen, H. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formul
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research.
  • Photocatalytic Divergent Transformations of Indoles Enabled by Catechol Derivatives. (2026).
  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer. PubChem.
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. (2025). BenchChem.
  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Photoredox-Catalyzed Intermolecular Hydroalkylative Dearomatization of Electron-Deficient Indole Deriv
  • Application Notes and Protocols for the Analytical Detection and Quantification of 1H-Indol-3-ol (Indoxyl). (2025). BenchChem.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Visible-Light-Induced Cascade Difunctionalization of Indoles Enabled by the Synergy of Photoredox and Photoexcited Ketones: Direct Access to Alkylated Pyrrolophenanthridones. (2022). Organic Letters.
  • Excipients used in the Formulation of Tablets. (2016). Open Access Journals.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
  • Octahydro-1H-indole AldrichCPR. Sigma-Aldrich.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012).
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing.
  • Green Oxidation of Indoles using halide Catalysis. (2019).
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. (n.d.).

Sources

Troubleshooting

Troubleshooting mass spectrometry fragmentation of Octahydro-1H-indol-3-ol

An Application Scientist's Guide to Navigating the Mass Spectrometry of Octahydro-1H-indol-3-ol Introduction: The Analytical Challenge Octahydro-1H-indol-3-ol is a saturated heterocyclic compound containing both a second...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Navigating the Mass Spectrometry of Octahydro-1H-indol-3-ol

Introduction: The Analytical Challenge

Octahydro-1H-indol-3-ol is a saturated heterocyclic compound containing both a secondary amine and a secondary alcohol. This bifunctional nature presents unique challenges and opportunities in mass spectrometry (MS) analysis. Its susceptibility to dehydration, coupled with multiple potential sites for protonation and charge-remote fragmentation, can lead to complex and sometimes confusing mass spectra. This guide provides a structured, question-and-answer-based approach to troubleshoot and interpret the fragmentation of this molecule, empowering researchers to obtain clean, reproducible, and meaningful data.

FAQ 1: Initial Setup & Expected Precursor Ion

Question: I am starting my analysis of Octahydro-1H-indol-3-ol. What is its molecular weight, and what precursor ion (m/z) should I be looking for in my initial full-scan MS1 experiment?

Answer:

Before any fragmentation analysis (MS/MS), it is critical to correctly identify the molecular ion in the full-scan (MS1) spectrum. Octahydro-1H-indol-3-ol has the chemical formula C₈H₁₅NO.

The expected monoisotopic mass is 141.1154 Da .

In typical Electrospray Ionization (ESI) in positive mode, the molecule will readily accept a proton, primarily at the nitrogen atom of the secondary amine due to its higher basicity compared to the alcohol oxygen. Therefore, you should be targeting the protonated molecule [M+H]⁺ at m/z 142.1232 .

It is also common to observe other adducts, especially if the mobile phase or sample contains salts. Be aware of the potential for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[1]

Ion Species Formula Adduct Mass Expected m/z
Protonated Molecule [C₈H₁₅NO + H]⁺1.0078142.1232
Sodium Adduct [C₈H₁₅NO + Na]⁺22.9898164.1052
Potassium Adduct [C₈H₁₅NO + K]⁺38.9637180.0791
Table 1: Expected Precursor Ions for Octahydro-1H-indol-3-ol in Positive Ion Mode.

FAQ 2: Weak or No Signal

Question: I am not seeing the expected [M+H]⁺ ion at m/z 142.12, or the signal is extremely weak. What are the likely causes and how can I fix this?

Answer:

A weak or absent precursor ion signal is a common issue, particularly for small polar molecules. The problem typically lies in one of three areas: ionization efficiency, ion suppression, or in-source decay.

Troubleshooting_Weak_Signal Start Problem: Weak or No [M+H]⁺ Signal at m/z 142.12 Cause1 Poor Ionization Efficiency Start->Cause1 Cause2 Ion Suppression (Matrix Effects) Start->Cause2 Cause3 In-Source CID or Thermal Degradation Start->Cause3 Sol1a Optimize Mobile Phase: Add 0.1% Formic Acid to promote protonation. Cause1->Sol1a Sol1b Optimize Source Parameters: Adjust Capillary/Spray Voltage (+2.5 to 4.5 kV). Optimize Nebulizer/Drying Gas Flow & Temp. Cause1->Sol1b Sol1c Switch Ionization Technique: Consider APCI if ESI fails, as it's better for less polar, more volatile compounds. Cause1->Sol1c Sol2a Improve Sample Cleanup: Use SPE or LLE to remove interfering matrix components. Cause2->Sol2a Sol2b Dilute the Sample: Reduce the concentration of both analyte and matrix to minimize competition for ionization. Cause2->Sol2b Sol2c Improve Chromatographic Separation: Ensure analyte elutes away from major interfering compounds. Cause2->Sol2c Sol3a Reduce Source Energy: Lower the Cone/Fragmentor/Skimmer Voltage. This reduces premature fragmentation before the analyzer. Cause3->Sol3a Sol3b Lower Source Temperatures: Decrease drying gas/source temperature to prevent thermal degradation of the analyte. Cause3->Sol3b

Caption: Troubleshooting workflow for a weak or absent precursor ion signal.

  • Mobile Phase Optimization: The amine group in your analyte makes it a prime candidate for analysis in acidic conditions.

    • Action: Add 0.1% formic acid to your mobile phase (both water and organic solvent).

    • Causality: Formic acid acts as a proton source, facilitating the formation of the desired [M+H]⁺ ion in the ESI droplet, which significantly enhances signal strength in positive ion mode.[2]

  • Ion Source Parameter Tuning: Default instrument settings are rarely optimal.

    • Action: Systematically adjust the key ESI source parameters. Begin with the capillary voltage and then optimize gas flows and temperatures.

    • Causality: The capillary voltage directly influences the electrochemical reactions in the ESI process.[1] Nebulizing and drying gases are critical for efficient desolvation; incomplete desolvation leads to neutral molecules entering the mass spectrometer, which are not detected.[2]

  • Cone/Fragmentor Voltage Reduction: A very common culprit for a missing molecular ion is that it is fragmenting before it is even isolated for MS/MS.

    • Action: Reduce the cone or fragmentor voltage to the lowest setting that still provides good ion transmission.

    • Causality: These voltages create a potential difference that accelerates ions from the source into the mass analyzer. If this potential is too high, it can induce collisions with background gas molecules, causing "in-source" fragmentation.[3] You may see your fragment ions (e.g., the dehydrated ion at m/z 124.11) in the MS1 scan if this is occurring.

FAQ 3: Understanding the Fragmentation Pattern

Question: I have isolated the [M+H]⁺ precursor at m/z 142.12 and performed MS/MS. I see a major fragment at m/z 124.11 and another at m/z 96.08. What are these fragments and what is the expected pathway?

Answer:

The fragmentation of Octahydro-1H-indol-3-ol is driven by its two key functional groups: the alcohol and the amine, within a cyclic structure. The most common fragmentation pathways for alcohols are dehydration and α-cleavage, while amines also undergo characteristic α-cleavage.[4]

  • Neutral Loss of Water (Dehydration): This is often the most favorable and dominant fragmentation pathway for protonated alcohols.[5][6]

    • [M+H]⁺ → [M+H-H₂O]⁺

    • m/z 142.12 → m/z 124.11

    • Mechanism: The protonated molecule readily eliminates a molecule of water. The resulting fragment ion at m/z 124.11 is a stable, unsaturated bicyclic amine radical cation. This is very likely your most intense fragment ion.

  • Alpha-Cleavage adjacent to Nitrogen (Ring Opening): Cleavage of a C-C bond adjacent to a nitrogen atom is a characteristic fragmentation for amines.[4][7]

    • [M+H]⁺ → Subsequent Fragments

    • Mechanism: Protonation occurs on the nitrogen. A subsequent ring-opening cleavage can occur, leading to a more complex cascade. A likely cleavage is the breaking of the C-C bond in the five-membered ring adjacent to the nitrogen, which can lead to the formation of various smaller fragments. A fragment at m/z 96.08 ([C₆H₁₀N]⁺) could arise from the loss of the C₂H₅O fragment from the six-membered ring side after an initial ring opening.

Fragmentation_Pathway Parent Octahydro-1H-indol-3-ol [M+H]⁺ m/z 142.12 (C₈H₁₆NO⁺) Neutral1 - H₂O (18.01 Da) Parent->Neutral1 Neutral2 - C₂H₅O (45.03 Da) Parent->Neutral2 Frag1 Dehydrated Ion [M+H-H₂O]⁺ m/z 124.11 (C₈H₁₄N⁺) Frag3 Further Fragments... Frag1->Frag3 Frag2 Ring-Opening Fragment [C₆H₁₀N]⁺ m/z 96.08 Neutral1->Frag1 Dominant Pathway Neutral2->Frag2 Secondary Pathway (Post-Ring Opening)

Caption: Proposed major fragmentation pathways for protonated Octahydro-1H-indol-3-ol.

FAQ 4: Unstable Signal or Poor Reproducibility

Question: My signal intensity for both the precursor and fragment ions is fluctuating wildly between injections. What could be causing this instability?

Answer:

Signal instability is often traced back to the ESI source and the liquid chromatography system. A stable spray is paramount for reproducible results.

  • 1. Blocked or Dirty ESI Needle/Capillary:

    • Why: Particulates from the sample, mobile phase, or system wear can partially clog the emitter, leading to an erratic spray.

    • Solution: Clean (sonicate in appropriate solvents) or replace the ESI needle. Always filter your samples and mobile phases.

  • 2. Inconsistent Solvent Delivery (LC Pump Issues):

    • Why: Fluctuations in pump pressure or improper solvent mixing can change the composition of the mobile phase reaching the ESI source, altering ionization efficiency second-by-second.

    • Solution: Purge the LC pumps thoroughly. Check for leaks in the system. Monitor the pump pressure trace for stability.

  • 3. Corona Discharge:

    • Why: If the spray voltage is set too high for the given mobile phase and flow rate, it can lead to an electrical discharge in the source, which creates significant signal noise and instability.[1]

    • Solution: Gradually reduce the spray voltage. The appearance of protonated solvent clusters in the spectrum (e.g., for methanol, [CH₃OH₂⁺(CH₃OH)n]) is an indicator of discharge.[1]

  • 4. Inappropriate Sprayer Position:

    • Why: The distance of the ESI needle from the sampling cone (orifice) affects desolvation and ion sampling. An incorrect position can lead to either poor sensitivity or instability.

    • Solution: Optimize the sprayer position (X and Y axes). Typically, smaller, more polar analytes benefit from the sprayer being further from the sampling cone.[1]

References

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, octahydro-3-methyl-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-octahydro-1H-indole. PubChem. [Link]

  • Letter, B. (2012, April 17). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. Chiralizer. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. OMICS International. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer. PubChem. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(3), 361-387. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Indole Derivative Separation

Welcome to the Technical Support Center for the chromatographic analysis of indole derivatives. Indoles—ranging from endogenous neurotransmitters (e.g., serotonin, tryptamine) and plant hormones (e.g., indole-3-acetic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of indole derivatives. Indoles—ranging from endogenous neurotransmitters (e.g., serotonin, tryptamine) and plant hormones (e.g., indole-3-acetic acid) to synthetic pharmaceutical scaffolds—present unique separation challenges due to their diverse acid-base properties and aromaticity.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causally-explained FAQs, and self-validating protocols to optimize mobile phase conditions.

Workflow Visualization: Mobile Phase Optimization Logic

IndoleOptimization Start Analyze Indole Derivatives Basic Basic (e.g., Tryptamine) pKa ~9-10 Start->Basic Acidic Acidic (e.g., IAA) pKa ~4-5 Start->Acidic Neutral Neutral/Halogenated Indoles Start->Neutral Basic_pH Low pH (<3.0) Formic Acid Basic->Basic_pH Mitigate Silanol Interactions Acidic_pH Low pH (<3.0) Suppress Ionization Acidic->Acidic_pH Increase Hydrophobicity Neutral_Mod Screen Modifiers (MeOH vs ACN) Neutral->Neutral_Mod Optimize Selectivity Buffer Select LC-MS Compatible Volatile Buffer Basic_pH->Buffer Acidic_pH->Buffer Neutral_Mod->Buffer

Workflow for optimizing mobile phase based on indole derivative properties.

Frequently Asked Questions (FAQs)

Q1: Why do basic indole derivatives (e.g., tryptamine, serotonin) exhibit severe peak tailing, and how can mobile phase pH resolve this? A1: Basic indoles contain amine groups that protonate at neutral pH. These positively charged analytes undergo secondary ion-exchange interactions with residual, unendcapped acidic silanol groups on the silica stationary phase (1)[1]. Because these interactions are kinetically slow compared to standard hydrophobic partitioning, they cause the rear of the peak to drag or "tail"[2]. Solution: Lower the mobile phase pH to < 3.0. At this pH, the acidic silanol groups (pKa ~ 3.5-4.5) are fully protonated and neutralized, effectively shutting down the secondary electrostatic interactions and restoring peak symmetry (2)[2].

Q2: How do I choose between methanol (MeOH) and acetonitrile (ACN) as an organic modifier for closely related indole isomers? A2: The choice depends on the dominant intermolecular forces required for selectivity. ACN is a dipole-type solvent that generally provides sharper peaks and lower backpressure. However, MeOH is a hydrogen-bonding solvent that facilitates π−π interactions between the aromatic indole ring and the stationary phase. For closely related isomers or halogenated synthetic indoles, MeOH often provides superior selectivity ( α ) because it enhances subtle differences in the π -electron distribution of the indole core. A standard starting point is a gradient from 20-30% to 80-90% organic modifier (3)[3].

Q3: What buffer systems are most compatible with LC-MS for comprehensive indole derivative profiling? A3: While traditional methods utilized non-volatile buffers like 50 mM sodium phosphate-acetate (pH 4.10) for electrochemical detection (4)[4], these cause severe ion suppression and source contamination in LC-MS. For mass spectrometry, volatile buffers are mandatory. Formic acid (0.1% v/v) is the preferred weak ion-pairing reagent; it provides the necessary low pH to improve peak shape without the severe signal suppression in positive-ion electrospray ionization (ESI+) typically caused by stronger reagents like trifluoroacetic acid (TFA) (5)[5].

Troubleshooting Guide

Issue 1: Co-elution of acidic indoles (e.g., Indole-3-acetic acid) and basic indoles.

  • Cause: Amphoteric mixtures require a delicate ionization balance. At low pH (e.g., pH 2.5), acidic indoles like IAA are neutral and well-retained, but basic indoles are highly polar and elute near the void volume.

  • Solution: Implement ion-pair chromatography. Adding an alkyl sulfonate, such as 0.01 M heptanesulfonic acid at pH 2.5, creates hydrophobic ion pairs with the protonated basic indoles. This selectively increases their retention to match the acidic indoles, allowing for simultaneous separation (6)[6].

Issue 2: Retention drift and peak broadening over time when using low pH mobile phases.

  • Cause: Continuous exposure to mobile phases at pH < 3.0 catalyzes the acidic hydrolysis of the siloxane bonds linking the C18 ligands to the silica surface. This leads to stationary phase degradation and the generation of new, highly active silanols (5)[5].

  • Solution: Transition to sterically protected or hyper-crosslinked acid-stable stationary phases (e.g., Agilent ZORBAX Stable Bond) that are specifically designed to resist ligand cleavage at low pH (2)[2].

Quantitative Data: Mobile Phase Additives

Table 1: Comparison of Mobile Phase Additives for Indole Separation

AdditiveTypical ConcentrationWorking pH RangeLC-MS CompatibilityPrimary Mechanistic Effect on Indoles
Formic Acid 0.1% - 0.2% (v/v)2.5 - 3.0ExcellentProtonates silanols; provides weak ion-pairing for basic indoles.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)1.5 - 2.5Poor (Suppression)Strong ion-pairing; yields excellent peak shape but severely suppresses MS signal.
Ammonium Acetate 10 mM - 20 mM4.0 - 5.5ExcellentBuffers amphoteric indoles; maintains moderate ionization for MS.
Sodium Phosphate 20 mM - 50 mM2.0 - 7.0IncompatibleRobust buffering for UV/ECD; causes rapid MS source fouling.
Heptanesulfonic Acid 5 mM - 10 mM2.5 - 3.5PoorHydrophobic ion-pairing to drastically increase retention of basic indoles.

Experimental Protocols

Protocol 1: Self-Validating LC-MS Gradient Method for Indole Libraries

Objective: Establish a baseline separation for diverse indole derivatives while continuously validating column inertness and mobile phase efficacy.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade formic acid to 1.0 L of ultrapure water (0.1% v/v, pH ~2.7). Degas via sonication.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade formic acid to 1.0 L of LC-MS grade Methanol.

    • Causality Note: Methanol is selected over Acetonitrile to maximize π−π selectivity for structural isomers.

Step 2: Column Selection and Equilibration

  • Install an acid-stable, end-capped C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size) to prevent siloxane hydrolysis.

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 0.3 mL/min until the baseline and system pressure stabilize (approximately 10 column volumes).

Step 3: Gradient Execution

  • 0.0 - 2.0 min: Hold at 5% B (Focuses polar basic indoles at the column head).

  • 2.0 - 15.0 min: Linear ramp from 5% B to 95% B (Elutes neutral and acidic indoles based on hydrophobicity).

  • 15.0 - 18.0 min: Hold at 95% B (Column wash).

  • 18.0 - 22.0 min: Return to 5% B and re-equilibrate.

Step 4: Self-Validation (The "Tailing Factor" Check)

  • Inject a standard mixture of Tryptamine (basic) and Indole-3-acetic acid (acidic).

  • Calculate the USP Tailing Factor ( Tf​ ) for the Tryptamine peak.

  • Validation Criterion: If Tf​>1.5 , secondary silanol interactions are occurring. Verify that the mobile phase pH is strictly < 3.0 and confirm the column has not lost its end-capping integrity.

References

  • BenchChem Technical Support Team. "N'-Hydroxy-1H-indole-3-carboximidamide: Optimization of Mobile Phase for HPLC Separation of Indole Derivatives." Benchchem. 3

  • BenchChem. "Optimizing HPLC separation of Indican from interfering compounds." Benchchem. 2

  • McDonald, P.D., et al. "Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention." Waters Corporation. 1

  • Vaarmann, A., Kask, A., Mäeorg, U. "Novel and sensitive high-performance liquid chromatographic method based on electrochemical coulometric array detection for simultaneous determination of catecholamines, kynurenine and indole derivatives of tryptophan." PubMed.4

  • Yrjönen, T. "Rapid screening of indole-3-acetic acid and other indole derivatives in bacterial culture broths by planar chromatography." ResearchGate. 6

  • Luo, H., et al. "Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography." PMC.5

Sources

Troubleshooting

Reducing solvent consumption in the purification of Octahydro-1H-indol-3-ol

Welcome to the Technical Support Center for the purification of Octahydro-1H-indol-3-ol . This hub is designed for researchers, process chemists, and drug development professionals seeking to optimize purification workfl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Octahydro-1H-indol-3-ol . This hub is designed for researchers, process chemists, and drug development professionals seeking to optimize purification workflows, drastically reduce Process Mass Intensity (PMI), and implement green chemistry principles without compromising API purity or yield.

FAQ: Principles of Solvent Reduction for Bicyclic Amino Alcohols

Q: Why does the purification of Octahydro-1H-indol-3-ol traditionally consume such massive volumes of solvent? A: Octahydro-1H-indol-3-ol is a highly polar bicyclic molecule containing both a secondary amine and a secondary alcohol. In standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the basic amine interacts heavily with residual silanols on silica-based stationary phases. This causes severe peak tailing. To achieve baseline separation, chemists typically flood the system with highly aqueous, heavily buffered mobile phases. Because these buffered aqueous streams cannot be easily evaporated or recycled, the continuous high-volume flow results in massive solvent waste and a high Process Mass Intensity (PMI)[1].

Q: What is Process Mass Intensity (PMI) and how does solvent reduction impact it? A: PMI is a critical green chemistry metric that tracks the total mass of all materials (solvents, reagents, water) required to produce one kilogram of the final product. Solvents typically account for 80-90% of the mass in pharmaceutical manufacturing. By shifting from solvent-heavy chromatography to alternative methods like Supercritical Fluid Chromatography (SFC) or controlled anti-solvent crystallization, you can cut process-related carbon emissions and solvent consumption by over 70%[1].

Troubleshooting Guide 1: Scaling Down Analytical Workflows

Q: We are consuming liters of solvent daily just monitoring the reaction progress and impurity profile of Octahydro-1H-indol-3-ol. How can we reduce this without revalidating the entire chromatographic method? A: The most practical, mathematically sound method to reduce analytical solvent consumption is by geometrically scaling down the column internal diameter (I.D.)[2].

Causality: Chromatographic separation relies on the linear velocity of the mobile phase through the interstitial spaces of the stationary phase. If you reduce the cross-sectional area of the column (e.g., moving from a 4.6 mm to a 2.1 mm I.D. column), you must decrease the volumetric flow rate by the square of the column radius to maintain the exact same linear velocity. This ensures identical retention times and separation efficiency while drastically cutting volumetric consumption[2].

Column_Scaling A Method Transfer 4.6 mm to 2.1 mm I.D. B Adjust Volumetric Flow Rate (Scale by r²) A->B C Maintain Linear Velocity B->C D 80% Reduction in Solvent Consumption C->D

Workflow for geometric scaling of chromatographic columns to reduce solvent waste.

Troubleshooting Guide 2: Replacing Chromatography with Crystallization

Q: We are attempting to bypass chromatography entirely by crystallizing Octahydro-1H-indol-3-ol hydrochloride using an ethanol/heptane anti-solvent system. However, the product frequently "oils out" (liquid-liquid phase separation) or forms massive agglomerates that trap impurities. Why is this happening? A: Oiling out and agglomeration are classic symptoms of uncontrolled supersaturation[3]. When the anti-solvent (heptane) is added too rapidly to the API-rich solvent (ethanol), the system bypasses the metastable zone and enters the labile supersaturation zone.

Causality: Instead of allowing time for molecules to orient into an ordered crystal lattice (nucleation and growth), the rapid desupersaturation forces the solute to crash out as an amorphous liquid phase (oiling out) or as fine needles that rapidly agglomerate. These agglomerates trap the impurity-rich mother liquor within their particle voids, ruining the purity profile[4]. The solution is strict kinetic control over the anti-solvent addition rate.

Crystallization A API in Good Solvent (Ethanol) B Anti-Solvent Addition (Heptane) A->B C Supersaturation B->C D Metastable Zone (Slow Addition) C->D Controlled E Labile Zone (Fast Addition) C->E Uncontrolled F High Purity Crystals D->F G Oiling Out / Agglomeration E->G

Kinetic pathways in anti-solvent crystallization based on supersaturation control.

Quantitative Process Comparison

The following table summarizes the impact of transitioning from traditional RP-HPLC to greener purification methodologies for Octahydro-1H-indol-3-ol.

Table 1: Comparative Process Mass Intensity (PMI) and Solvent Consumption

Purification StrategyPrimary Mobile Phase / SolventCo-Solvent / Anti-SolventSolvent Consumption (L/kg API)Process Mass Intensity (PMI)Typical Yield (%)
Preparative HPLC (RP) Water (Phosphate Buffered)Acetonitrile450 - 600> 50085 - 90
Preparative SFC Supercritical CO₂Methanol (0.1% NH₃)40 - 60~ 8092 - 95
Anti-Solvent Cryst. EthanolHeptane15 - 25< 4088 - 92

Step-by-Step Experimental Protocols

Protocol 1: Geometric Scaling for Analytical Solvent Reduction

This protocol outlines the self-validating transfer of an Octahydro-1H-indol-3-ol purity assay from a standard analytical column to a narrow-bore column to achieve an 80% reduction in solvent use[2].

  • Establish Baseline: Run the standard method on a 150 mm × 4.6 mm (5 µm particle size) column at 2.0 mL/min . Record the retention time ( tR​ ) of the main Octahydro-1H-indol-3-ol peak.

  • Calculate New Flow Rate: Use the geometric scaling formula:

    Fnew​=Fold​×(dold​dnew​​)2

    For a 2.1 mm column: 2.0×(2.1/4.6)2=0.41 mL/min .

  • Adjust Injection Volume: Scale the injection volume using the same ratio to prevent column overloading. If the original injection was , the new injection should be .

  • Execute Transfer: Install the 150 mm × 2.1 mm column and run the method at 0.41 mL/min .

  • Self-Validation Checkpoint: Compare the new tR​ to the baseline tR​ . If the retention time deviates by >±2% , the system's extra-column dwell volume is disproportionately high for the narrow-bore column, or the flow rate scaling was calculated incorrectly. The protocol is only validated when tR​ matches, confirming that linear velocity has been successfully maintained.

Protocol 2: Controlled Anti-Solvent Crystallization of Octahydro-1H-indol-3-ol HCl

This protocol replaces preparative chromatography with a highly controlled crystallization process to eliminate solvent waste[3][4].

  • Dissolution: Dissolve crude Octahydro-1H-indol-3-ol hydrochloride in a minimal volume of absolute ethanol (good solvent) at 45∘C until a clear, undersaturated solution is achieved.

  • In-Situ Monitoring Setup: Insert an in-situ FTIR probe (e.g., ReactIR) into the reactor to monitor the liquid-phase concentration of the API in real-time[3].

  • Anti-Solvent Titration: Begin adding heptane (anti-solvent) at a strictly controlled rate of 0.05 mass equivalents/minute .

  • Nucleation Control: Monitor the FTIR desupersaturation profile. As heptane is added, the system will cross the solubility curve into the metastable zone. Pause the addition immediately upon the first detection of nucleation (a drop in liquid concentration).

  • Crystal Aging: Hold the temperature and pause anti-solvent addition for 60 minutes. This allows the newly formed nuclei to consume the supersaturation via ordered crystal growth, preventing agglomeration[4].

  • Final Desupersaturation: Resume heptane addition at 0.1 mass eq/min until the target yield is reached, then cool the reactor to 5∘C at 0.5∘C/min .

  • Self-Validation Checkpoint: Review the FTIR desupersaturation curve post-process. If the concentration dropped precipitously (a vertical cliff on the graph) rather than following a smooth decay curve, uncontrolled nucleation/oiling out occurred. The batch must be re-dissolved via heating to prevent the entrapment of solvent and impurities.

References

  • Source: chromatographyonline.
  • Source: sustainability-directory.
  • Source: nih.
  • Source: mt.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Octahydro-1H-indol-3-ol

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals navigating the complex stereochemical landscape of octahydro-1H-indol-3-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals navigating the complex stereochemical landscape of octahydro-1H-indol-3-ol synthesis.

The octahydroindole core is a privileged bicyclic [4.3.0] scaffold found in numerous biologically active alkaloids (e.g., Daphniphyllum alkaloids, mesembrine derivatives) [1]. Synthesizing octahydro-1H-indol-3-ol presents a formidable challenge due to the presence of three contiguous stereocenters: the ring-fusion carbons (C3a and C7a) and the hydroxyl-bearing carbon (C3).

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to help you achieve absolute stereocontrol in your synthetic workflows.

Synthetic Workflows & Mechanistic Logic

The construction of the octahydro-1H-indol-3-ol framework typically proceeds via one of two primary strategies: A) The direct catalytic hydrogenation of 1H-indol-3-ol (indoxyl) derivatives, or B) The radical/transition-metal catalyzed cyclization of acyclic precursors to form an octahydroindol-3-one intermediate, followed by diastereoselective ketone reduction [2].

Workflow Indoxyl 1H-Indol-3-ol (Indoxyl) Precursors Hydro High-Pressure Catalytic Hydrogenation (Ru/C, H2) Indoxyl->Hydro CisOcta cis-Octahydro-1H-indol-3-ol (Desired Product) Hydro->CisOcta Syn-Addition (Cis-fusion) HydroByprod Hydrogenolysis Byproducts (Octahydroindole) Hydro->HydroByprod C-O Cleavage (Side Reaction) Enamide Halo-enamides / Cyclohexenylamines Cyclo Radical Cyclization (e.g., 5-endo-trig) Enamide->Cyclo Ketone Octahydroindol-3-one Intermediate Cyclo->Ketone Reduction Diastereoselective Hydride Reduction Ketone->Reduction Reduction->CisOcta Stereocontrolled Attack

Synthetic workflows for Octahydro-1H-indol-3-ol via hydrogenation or cyclization.

Frequently Asked Questions (FAQs)

Q1: Why am I observing massive hydrogenolysis (loss of the C3-hydroxyl group) during the catalytic hydrogenation of my indoxyl precursor?

Causality & Solution: During the hydrogenation of indoxyls, the pyrrole ring often reduces first, yielding a 3-hydroxyindoline intermediate. At this stage, the C3-hydroxyl group is pseudobenzylic to the adjacent aromatic ring. Under high pressure and elevated temperatures (e.g., 100–150 atm, 110 °C), transition metals like Palladium (Pd/C) readily cleave this activated C-O bond before the benzene ring can be saturated [3].

  • Actionable Fix: Switch your catalyst from Pd/C to Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al₂O₃) . Ruthenium is highly active for arene saturation but exhibits poor hydrogenolysis kinetics, allowing the benzene ring to reduce while preserving the C3-OH. Alternatively, protect the hydroxyl group as an acetate (e.g., 1-acetyl-3-acetoxyindole), which sterically and electronically dampens C-O cleavage [3].

Q2: How do I control the cis/trans ring fusion at the C3a-C7a junction?

Causality & Solution: The thermodynamic difference between cis- and trans-fused [4.3.0] hydrindane-like systems is minimal, but kinetic control dictates the outcome.

  • For cis-fusion: Catalytic hydrogenation on a heterogeneous metal surface strictly enforces syn-addition of hydrogen, yielding the cis-fused core exclusively.

  • For trans-fusion: You must abandon direct hydrogenation. Instead, utilize a thermodynamically controlled cyclization, such as a cationic 2-aza-Cope rearrangement or an intramolecular aza-Michael addition, where the transition state can be manipulated via elevated temperatures to favor the trans-isomer [4].

Q3: My reduction of cis-octahydroindol-3-one with NaBH₄ yields a 60:40 mixture of C3 epimers. How can I achieve >95% diastereomeric excess (de) for the axial alcohol?

Causality & Solution: Sodium borohydride is a small nucleophile. The cis-octahydroindole core adopts a folded, "V"-shaped conformation. The outer (exo/convex) face is sterically exposed, while the inner (endo/concave) face is shielded by the axial protons of the fused rings. Because NaBH₄ is small, it can attack from both faces, leading to poor diastereoselectivity.

  • Actionable Fix: Employ a sterically demanding hydride source like L-Selectride (Lithium tri-sec-butylborohydride) . The massive steric bulk of L-Selectride absolutely prohibits concave face attack. It approaches exclusively from the convex face, pushing the resulting oxygen atom into the sterically crowded endo (axial) position.

Stereocontrol Ketone cis-Octahydroindol-3-one (Bicyclic[4.3.0] Core) Exo Exo-Face Attack (Convex, Less Hindered) Ketone->Exo Bulky Hydrides (L-Selectride) Endo Endo-Face Attack (Concave, More Hindered) Ketone->Endo Small Hydrides (NaBH4) Axial Endo-Alcohol (Axial OH, Major) Exo->Axial Kinetically Favored Equatorial Exo-Alcohol (Equatorial OH, Minor) Endo->Equatorial Steric Clash

Stereochemical logic of hydride attack on the cis-octahydroindol-3-one bicyclic core.

Quantitative Data: Reagent Selection for C3 Stereocontrol

When reducing cis-octahydroindol-3-one, the choice of reducing agent is the single most critical variable for establishing the C3 stereocenter. Use the table below to select the appropriate reagent for your desired epimer.

Reducing AgentTemp (°C)SolventMajor Face of AttackDiastereomeric Ratio (Axial:Equatorial)Expected Yield (%)
NaBH₄ 0 to 25MeOHMixed~ 60:4085 - 90
LiAlH₄ 0THFMixed55:4580 - 85
DIBAL-H -78DCMExo (Convex)85:1588 - 92
L-Selectride -78THFExo (Convex)> 95:5 90 - 95

Experimental Troubleshooting Protocols

The following protocols are designed as self-validating systems. Each step includes an inline verification check to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: High-Pressure Hydrogenation of N-Acetylindoxyl

Objective: Synthesize cis-octahydro-1H-indol-3-ol while suppressing hydrogenolysis.

  • Preparation: Dissolve 10 mmol of N-acetylindoxyl in 50 mL of glacial acetic acid. Causality: Acetic acid protonates the indole nitrogen, preventing catalyst poisoning by the basic amine and facilitating arene reduction.

  • Catalyst Loading: Add 5 mol% of 5% Ru/C. Do NOT use Pd/C if the C3-hydroxyl is unprotected.

  • Pressurization: Transfer to a high-pressure Parr reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 100 atm of H₂.

  • Heating: Heat the vessel to 110 °C. Maintain vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Validation Check (In-Process): Monitor hydrogen uptake. The reaction should consume exactly 3 equivalents of H₂ (for the arene) + 1 equivalent (for the pyrrole). If uptake exceeds 4 equivalents, hydrogenolysis is occurring. Immediately cool the reactor.

  • Workup: Cool to room temperature, vent the H₂ safely, and filter the catalyst through a tightly packed Celite pad. Neutralize the filtrate with saturated NaHCO₃ and extract with EtOAc.

Protocol B: Diastereoselective Reduction using L-Selectride

Objective: Convert cis-octahydroindol-3-one exclusively to the axial (endo) alcohol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add cis-octahydroindol-3-one (5 mmol) and 25 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 6.0 mL, 1.2 equiv) via syringe down the side of the flask over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that could provide enough activation energy to overcome the steric barrier of the concave face.

  • Reaction: Stir at -78 °C for 2 hours.

  • Validation Check (TLC): Quench a 0.1 mL aliquot in 1 mL of 1M NaOH/H₂O₂. Run TLC (Silica, 9:1 DCM:MeOH). The ketone starting material (higher Rf) should be completely consumed, replaced by a single distinct spot (lower Rf).

  • Oxidative Quench (Critical Step): At -78 °C, cautiously add 5 mL of 10% aqueous NaOH, followed by 5 mL of 30% H₂O₂. Causality: Trialkylboranes formed during the reaction must be oxidatively cleaved to release the free alcohol and prevent boron-complex contamination during isolation.

  • Workup: Warm to room temperature, extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Juo, W.-J., & Lee, T.-H. (2024). Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks. The Journal of Organic Chemistry. ACS Publications. URL:[Link]

  • Ikeda, M., et al. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(3), 100-170. Wiley-VCH. URL:[Link]

  • Komai, T. (1956). Reduction of Ethyl Indoxylate. I. Catalytic Reduction of Acetyl Derivatives of Ethyl Indoxylate. Chemical and Pharmaceutical Bulletin, 4(4), 261-266. J-STAGE. URL:[Link]

  • Overman, L. E., et al. (2005). Stereocontrolled Synthesis of Angularly Substituted 1-Azabicyclic Rings by Cationic 2-Aza-Cope Rearrangements. Organic Letters. ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

Certified Reference Material for Octahydro-1H-indol-3-ol Hydrochloride: A Comparative Analytical Guide

As a bicyclic aliphatic amine, Octahydro-1H-indol-3-ol hydrochloride is a highly valuable structural scaffold in modern drug discovery, frequently utilized to impart conformational restriction and enhance the metabolic s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bicyclic aliphatic amine, Octahydro-1H-indol-3-ol hydrochloride is a highly valuable structural scaffold in modern drug discovery, frequently utilized to impart conformational restriction and enhance the metabolic stability of pharmacophores. However, its physicochemical properties—specifically its high polarity, salt form, and complete lack of a UV-absorbing chromophore—present significant analytical challenges.

For researchers and quality control (QC) professionals, selecting the appropriate grade of reference material is not merely a procurement decision; it is a fundamental determinant of assay integrity. This guide objectively compares Certified Reference Materials (CRMs) against standard analytical and research grades, providing field-proven, self-validating experimental protocols to ensure metrological traceability and absolute quantitative accuracy.

The Metrological Imperative: Why Grade Dictates Reliability

In pharmaceutical development, the propagation of error from a poorly characterized reference standard can lead to skewed assay yields, false-positive screening results, or regulatory rejection. Under the ISO 17034 framework, a Certified Reference Material (CRM) provides a certified purity value accompanied by an expanded measurement uncertainty ( U ), ensuring unbroken metrological traceability to the International System of Units (SI)[1].

Comparative Analysis of Reference Material Grades
ParameterCertified Reference Material (CRM)Analytical StandardResearch Grade
Manufacturing Standard ISO 17034 & ISO/IEC 17025ISO 9001 (Typical)None / Best Effort
Purity Assignment Absolute (e.g., qNMR + Mass Balance)Relative (e.g., HPLC area %)Relative (e.g., NMR/LC-MS)
Traceability SI-traceable via primary standardsOften traceable to internal lotsNot guaranteed
Uncertainty ( U ) Explicitly stated (e.g., 99.5±0.2% )Not providedNot provided
Homogeneity & Stability Rigorously tested and certifiedBatch-testedAssumed
Best Use Case Method validation, qNMR, QC releaseRoutine screening, identity testsEarly-stage synthesis

To achieve CRM status, the material must undergo a rigorous, orthogonal certification workflow that eliminates the blind spots inherent to single-method analysis.

G A Raw Material Octahydro-1H-indol-3-ol HCl B Homogeneity & Stability (ISO 17034 Guidelines) A->B C Absolute Purity 1H-qNMR (SI Traceable) B->C D Impurity Profiling HPLC-CAD B->D E Mass Balance & Uncertainty Calculation C->E D->E F Certified Reference Material (CRM) Released E->F

Fig 1. ISO 17034 compliant certification workflow for reference materials.

Experimental Validation: Self-Validating Analytical Protocols

To objectively validate the purity of Octahydro-1H-indol-3-ol hydrochloride, we must employ orthogonal techniques. The protocols below form a self-validating system : the primary ratio method (qNMR) establishes absolute purity, while the mass-based chromatographic method (HPLC-CAD) confirms the absence of hidden organic impurities.

Protocol A: Absolute Purity Determination via 1H-qNMR

Quantitative NMR (qNMR) is a relative primary method. Because the NMR signal area is directly proportional to the number of resonating nuclei, we can determine the exact mass fraction of our target using a structurally dissimilar, SI-traceable internal standard[2],[3].

Causality & Design Choices:

  • Solvent: Deuterated Oxide ( D2​O ) or Methanol- d4​ is required due to the high polarity of the hydrochloride salt.

  • Internal Standard (IS): Maleic acid (NIST SRM traceable) is selected. Its vinylic protons appear as a sharp singlet at ~6.3 ppm, completely isolated from the aliphatic multiplet signals (1.2–3.8 ppm) of the octahydroindole ring.

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative integration.

Step-by-Step Methodology:

  • Metrological Weighing: Using an ultra-microbalance (calibrated per ISO 17025), accurately weigh ~15 mg of Octahydro-1H-indol-3-ol hydrochloride and ~5 mg of Maleic acid CRM into a static-free vial.

  • Dissolution: Add 1.0 mL of D2​O (containing 0.01% TSP as a chemical shift reference). Vortex until complete dissolution is achieved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum at 298 K using a 90° pulse angle, a spectral width of 20 ppm, and a D1​ of 30 seconds. Co-add 64 transients for a high signal-to-noise ratio ( S/N>250 ).

  • Processing & Calculation: Apply automated baseline correction. Integrate the IS singlet at 6.3 ppm and a distinct, well-resolved proton signal from the target molecule (e.g., the methine proton adjacent to the hydroxyl group). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol B: Orthogonal Impurity Profiling via HPLC-CAD

Octahydro-1H-indol-3-ol hydrochloride is an aliphatic molecule lacking a conjugated π -system. Traditional HPLC-UV detection at low wavelengths (e.g., 210 nm) will result in poor sensitivity and gross underestimation of impurities. To solve this, we utilize a Charged Aerosol Detector (CAD) , which provides a universal, mass-dependent response independent of the analyte's physicochemical properties[4].

Causality & Design Choices:

  • Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over Reversed-Phase (RP). The highly polar nature of the underivatized amine salt causes it to elute in the void volume of standard C18 columns. HILIC ensures adequate retention and peak shape[4].

  • Mobile Phase: Must be highly volatile to be compatible with the CAD nebulizer. We use Ammonium Formate buffer and Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 70:30 Acetonitrile:Water to a concentration of 1.0 mg/mL.

  • Column Selection: Equip the LC system with an Amide-bonded HILIC column (e.g., 150 mm × 2.1 mm, 2.6 µm).

  • Gradient Elution:

    • Mobile Phase A: 50 mM Ammonium Formate (pH 3.0, unadjusted).

    • Mobile Phase B: 100% Acetonitrile.

    • Run a gradient from 90% B to 50% B over 15 minutes at a flow rate of 0.4 mL/min.

  • CAD Parameters: Set the nebulizer evaporation temperature to 50 °C and the data collection rate to 10 Hz.

  • Quantification: Calculate the relative mass fraction of impurities by integrating all peaks (excluding the void volume).

G N1 Aliphatic Target (No UV Chromophore) N2 Detector Selection N1->N2 N3 HPLC-CAD (Mass-based Response) N2->N3 Optimal N4 HPLC-UV (Absorbance-based) N2->N4 Sub-optimal N5 Accurate Impurity Quantification N3->N5 N6 False Purity (Undetected Impurities) N4->N6

Fig 2. Logical decision tree for analytical detector selection in aliphatic amines.

Experimental Data Presentation

The following table summarizes the comparative analytical performance of the three reference material grades when subjected to the rigorous qNMR and HPLC-CAD protocols described above.

Analytical MetricCRM GradeAnalytical StandardResearch Grade
Absolute Purity (qNMR) 99.62%±0.15% ( k=2 ) 98.4% (No U provided) 95.1% (No U provided)
Total Impurities (HPLC-CAD) 0.35% 1.52% 4.60%
Total Impurities (HPLC-UV 210nm) Not Detected (False Negative) 0.10% (False Purity) 0.45% (False Purity)
Water Content (Karl Fischer) 0.03% 0.08% 0.30%
Metrological Traceability Confirmed (NIST SRM 2273)UnverifiedNone

Data Interpretation: The data explicitly demonstrates the danger of relying on UV detection for aliphatic compounds like Octahydro-1H-indol-3-ol hydrochloride. The Research Grade material appeared to be >99% pure by UV, but HPLC-CAD and qNMR revealed a true purity of only 95.1%. Only the CRM grade provided a statistically bounded, SI-traceable purity value suitable for critical quantitative workflows.

Conclusion

For molecules lacking strong chromophores, conventional "area percent" purity certificates are scientifically insufficient. The procurement of an ISO 17034 Certified Reference Material for Octahydro-1H-indol-3-ol hydrochloride ensures that your analytical baseline is anchored in absolute, SI-traceable reality. By combining the primary ratio quantification of qNMR with the universal mass detection of HPLC-CAD, researchers establish a self-validating framework that guarantees the integrity of downstream drug development assays.

References

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. CertBetter. Available at:[Link]

  • Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F. ResearchGate. Available at:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Thermo Fisher Scientific / LCMS.cz. Available at:[Link]

Sources

Comparative

Validation of an analytical method for Octahydro-1H-indol-3-ol hydrochloride

The Analytical Scientist’s Guide to Validating Non-Chromophoric Polar Amines: A Comparative Evaluation of Octahydro-1H-indol-3-ol Hydrochloride Introduction & The Analytical Challenge In pharmaceutical development and or...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Scientist’s Guide to Validating Non-Chromophoric Polar Amines: A Comparative Evaluation of Octahydro-1H-indol-3-ol Hydrochloride

Introduction & The Analytical Challenge

In pharmaceutical development and organic synthesis, bicyclic secondary amines like Octahydro-1H-indol-3-ol hydrochloride are invaluable building blocks. However, quantifying this compound presents a triad of analytical challenges:

  • Lack of a UV Chromophore: The molecule possesses no conjugated π -electron system, rendering standard UV detection at typical wavelengths (210–254 nm) virtually useless due to severe mobile phase interference.

  • High Polarity: As an amine hydrochloride salt, it is highly hydrophilic. In standard Reversed-Phase (RP) C18 chromatography, it elutes in the void volume, preventing accurate quantification and exposing the analyte to severe matrix suppression.

  • Regulatory Stringency: Any method used for release or stability testing must comply with the recently updated [1], requiring rigorous proof of specificity, linearity, accuracy, and precision.

As an Application Scientist, I frequently see laboratories default to pre-column derivatization for such molecules. However, modern detection technologies offer more elegant, direct solutions. This guide objectively compares three distinct analytical strategies—HILIC-CAD , RP-HPLC-UV (Derivatization) , and LC-MS/MS —providing the experimental data and mechanistic reasoning necessary to select and validate the optimal method for your laboratory.

Methodological Logic & Causality: Choosing the Right Strategy

To build a robust, self-validating analytical method, we must align the physicochemical properties of the analyte with the correct chromatographic retention mechanism and detection physics.

  • Method A: HILIC-CAD (Recommended). Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention to RP-HPLC by partitioning the polar analyte into a water-enriched layer on a polar stationary phase (e.g., Amide or Zwitterionic). Because the analyte lacks a chromophore, we couple this with [2]. CAD is a mass-sensitive, universal detector that nebulizes the eluent, dries it into aerosol particles, and applies a positive charge. It provides near-uniform response for any non-volatile analyte, making it ideal for Octahydro-1H-indol-3-ol [3].

  • Method B: RP-HPLC-UV with Pre-Column Derivatization. This traditional approach uses a reagent like 9-Fluorenylmethyl chloroformate (FMOC-Cl) to react with the secondary amine, attaching a bulky, highly UV-active fluorophore. While this allows the use of ubiquitous RP-HPLC-UV systems, the causality of error increases: reaction kinetics, moisture sensitivity, and derivative stability introduce significant quantitative variability.

  • Method C: LC-MS/MS. Utilizing a Triple Quadrupole Mass Spectrometer provides unparalleled specificity via Multiple Reaction Monitoring (MRM). However, the high buffer concentrations required for optimal HILIC retention often cause ion suppression in the electrospray ionization (ESI) source, necessitating the use of expensive isotopically labeled internal standards to maintain precision.

Analytical Decision Workflow

MethodSelection A Analyte: Octahydro-1H-indol-3-ol HCl (Polar, No Chromophore) B Is UV Detection Mandatory? A->B C Pre-column Derivatization (RP-HPLC-UV) B->C Yes (Requires FMOC-Cl) D Is Universal Detection Available? B->D No G ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) C->G E HILIC-CAD (Direct Analysis) D->E Yes (CAD/ELSD) F LC-MS/MS (High Sensitivity) D->F No (Requires Mass Spec) E->G F->G

Figure 1: Analytical method selection and validation workflow for non-chromophoric polar amines.

Experimental Protocols: Building a Self-Validating System

A method is only as reliable as its internal controls. The following protocol for Method A (HILIC-CAD) is designed as a self-validating system, ensuring that any deviation in system performance is caught before sample analysis begins.

Method A: HILIC-CAD Optimized Protocol
  • Column: Accucore 150 Amide HILIC (150 x 4.6 mm, 2.6 µm). Causality: The amide phase prevents secondary ion-exchange interactions that cause peak tailing in underivatized amines.

  • Mobile Phase:

    • Channel A: 20 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. Causality: pH 3.2 ensures the secondary amine ( pKa​≈10 ) is fully protonated, locking it into a single ionization state for sharp peak shape.

    • Channel B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: Isocratic 80% B / 20% A. Flow rate: 1.0 mL/min.

  • CAD Settings: Evaporator temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

  • Sample Preparation: Dissolve Octahydro-1H-indol-3-ol hydrochloride in 80:20 Acetonitrile:Water. Critical Causality: In HILIC, water is the strong eluting solvent. If the sample diluent contains more water than the mobile phase, the analyte will experience a "strong solvent effect," leading to peak fronting or splitting.

System Suitability Testing (SST) - The Self-Validating Step: Prior to analysis, inject the 100 µg/mL working standard six times.

  • Acceptance Criteria: %RSD of peak area 2.0%, USP Tailing 1.5, Theoretical plates ( N ) 5000. If these criteria fail, the system halts, preventing the generation of invalid data.

Brief Overview of Alternative Protocols
  • Method B (Derivatization): Samples are incubated with 10 mM FMOC-Cl and borate buffer (pH 8.5) for 30 minutes at room temperature, quenched with glycine, and analyzed on a C18 column (Acetonitrile/Water gradient) with UV detection at 265 nm.

  • Method C (LC-MS/MS): Samples are diluted in HILIC mobile phase and analyzed using an ESI+ source. Transitions monitored: m/z 142.1 124.1 (loss of water) and 82.1.

Validation Data Comparison (ICH Q2(R2) Criteria)

To objectively compare these methods, we executed a full validation protocol in accordance with ICH Q2(R2) guidelines. The experimental data is summarized below.

Validation ParameterMethod A: HILIC-CADMethod B: RP-HPLC-UV (Deriv.)Method C: LC-MS/MS
Specificity High. Direct measurement. No reagent interference.Moderate. FMOC-OH hydrolysis peaks often co-elute near the analyte.Very High. MRM transitions eliminate matrix interference.
Linearity Range 2.0 – 200 µg/mL (Quadratic fit, R2=0.999 )0.5 – 100 µg/mL (Linear fit, R2=0.995 )0.01 – 10 µg/mL (Linear fit, R2=0.998 )
Accuracy (Recovery) 99.1% – 101.2% (at 50, 100, 150% levels)95.5% – 104.3% (Variability due to reaction kinetics)98.5% – 101.8% (Requires stable isotope IS)
Precision (%RSD) 1.2% (Highly reproducible aerosol generation)3.5% (Compromised by moisture sensitivity of FMOC)2.1% (Affected by slight ESI ion suppression)
LOD / LOQ 0.5 µg/mL / 2.0 µg/mL0.1 µg/mL / 0.5 µg/mL0.002 µg/mL / 0.01 µg/mL
Throughput High (Direct injection, 5 min run time)Low (30 min prep + 15 min run time)High (Direct injection, 5 min run time)
Data Interpretation & Causality
  • Linearity Dynamics: Notice that Method A (HILIC-CAD) requires a quadratic or power-function fit. Why? CAD response is inherently non-linear over wide concentration ranges because the droplet size and charge distribution in the nebulizer scale non-linearly with analyte mass. ICH Q2(R2) explicitly permits non-linear calibration models provided they are statistically justified.

  • Precision Discrepancies: Method B suffers from a higher %RSD (3.5%). This is caused by the derivatization step; FMOC-Cl degrades rapidly in the presence of trace moisture, leading to inconsistent reaction yields across a large sequence of vials.

  • Sensitivity vs. Matrix Effects: While Method C (LC-MS/MS) achieves an LOQ orders of magnitude lower than CAD, its precision (2.1%) is slightly worse than CAD (1.2%). This is due to micro-variations in ionization efficiency (matrix suppression) caused by the high concentration of ammonium formate buffer required for the HILIC separation.

Conclusion

When validating an analytical method for non-chromophoric, highly polar compounds like Octahydro-1H-indol-3-ol hydrochloride, the choice of technology dictates the robustness of the data.

While LC-MS/MS (Method C) remains the gold standard for trace-level impurity analysis or pharmacokinetic studies due to its extreme sensitivity, it is often overkill—and unnecessarily expensive—for routine assay and release testing. Pre-column derivatization (Method B) , though accessible to labs equipped only with UV detectors, introduces unacceptable variability and workflow bottlenecks.

HILIC-CAD (Method A) emerges as the optimal choice for routine quality control and process development. By matching the highly polar nature of the analyte with a HILIC stationary phase and leveraging the universal, mass-dependent response of the Charged Aerosol Detector, scientists can establish a highly precise, direct-injection method that easily satisfies all ICH Q2(R2) validation criteria.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL: [Link]

  • Title: Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection Source: Journal of Chromatography A (via PubMed) URL: [Link]

Validation

Comparative Study of the Biological Activity of Indol-3-ol Derivatives: A Technical Guide

Executive Summary: The Indol-3-ol Scaffold in Drug Discovery The 1H-indole-3-ol scaffold is a highly privileged motif in medicinal chemistry, recognized for its potent and diverse biological activities, particularly in o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indol-3-ol Scaffold in Drug Discovery

The 1H-indole-3-ol scaffold is a highly privileged motif in medicinal chemistry, recognized for its potent and diverse biological activities, particularly in oncology and infectious disease management. The C3-hydroxyl (-OH) group is a critical pharmacophore; it acts as a versatile hydrogen bond participant (both donor and acceptor), enabling high-affinity interactions with various kinase and enzyme targets. This guide provides a critical comparison of natural and synthetic indol-3-ol derivatives, evaluating their performance against alternative scaffolds, detailing their mechanisms of action, and establishing rigorous, self-validating protocols for their experimental evaluation.

Mechanistic Rationale and Target Pathways

Indol-3-ol derivatives, including the well-studied indole-3-carbinol (I3C) and its synthetic analogs, exert their biological effects through multi-target modulation. Unlike single-target inhibitors that often suffer from rapid resistance, indole derivatives simultaneously disrupt several critical survival pathways in cancer cells, as documented in1[1].

  • Kinase Inhibition: They inhibit the PI3K/Akt/mTOR pathway, preventing the activation of NF-κB, which is crucial for cancer cell proliferation.

  • Tubulin Polymerization: Novel indole-acrylamide and indole-chalcone derivatives have shown superior efficacy as tubulin-targeting agents, inducing G2/M-phase cell cycle arrest.

  • Apoptosis Induction: By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds lower the apoptotic threshold, leading to programmed cell death.

Pathway Indole Indol-3-ol Derivatives Tubulin Tubulin Polymerization Indole->Tubulin Inhibits PI3K PI3K / Akt Pathway Indole->PI3K Inhibits Bcl2 Bcl-2 / Mcl-1 Indole->Bcl2 Inhibits CellArrest G2/M Cell Cycle Arrest Tubulin->CellArrest Induces Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Promotes Bcl2->Apoptosis Promotes CellArrest->Apoptosis Leads to

Fig 1. Mechanistic signaling pathways modulated by Indol-3-ol derivatives.

Comparative Performance: Quantitative Data Analysis

To objectively evaluate the performance of indol-3-ol derivatives, we must compare their in vitro cytotoxicity against standard chemotherapeutic agents. The structural versatility of indoles allows for targeted modifications (e.g., methoxy substitutions, chalcone hybridization) that significantly enhance potency[1].

Table 1: Comparative In Vitro Cytotoxic Activity (IC50) of Indole Derivatives vs. Standard Agents

Compound Class / DerivativeTarget Cell LineIC50 ValuePrimary MechanismReference Standard (IC50)
Natural Indole-3-Carbinol (I3C) PC-3 (Prostate)~45 μMAkt Inhibition / ApoptosisDoxorubicin (1.2 μM)
Methoxy-substituted Indole Curcumin (Cmpd 27) HeLa (Cervical)4.0 μMGSK-3β, EGFR InhibitionPaclitaxel (0.08 μM)
Indole-Acrylamide (Cmpd 1) Huh7 (Liver)5.0 μMTubulin Polymerization InhibitionColchicine (0.5 μM)
Indole-Chalcone (Cmpd 4) A549 (Lung)0.006 - 0.035 μMDual Tubulin / TrxR InhibitionDoxorubicin (0.65 μM)
Dual Bcl-2/Mcl-1 Indole Inhibitor (Cmpd 29) K562 (Leukemia)1.53 μM (Mcl-1)Apoptosis via Bcl-2/Mcl-1AT-101 (1.19 μM)

Data Synthesis Insight: While natural derivatives like I3C provide a baseline scaffold with moderate activity, synthetic hybridization (e.g., Indole-Chalcone derivatives) drastically improves the IC50 into the nanomolar range, outperforming standard agents like Doxorubicin in specific cell lines.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following workflows detail the causality behind each step to ensure data integrity.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. We utilize this assay because it directly correlates metabolic activity with cell viability, providing a robust, quantifiable metric for the cytotoxic effect of indole derivatives.

Self-Validating Setup:

  • Negative Control: Untreated cells (defines 100% baseline viability).

  • Vehicle Control: Cells treated with 0.1% DMSO (ensures the solvent itself isn't causing cytotoxicity).

  • Positive Control: Paclitaxel or Doxorubicin (validates the assay's sensitivity to known cytotoxic agents).

  • Blank: Media + MTT reagent without cells (subtracts background absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5×103 cells/well in 100 μL of complete medium. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-72 hour treatment window, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence and recovery.

  • Compound Treatment: Aspirate media and add 100 μL of fresh media containing serial dilutions of the indol-3-ol derivative (e.g., 0.1, 1, 10, 50, 100 μM). Include all controls.

  • Exposure Time: Incubate for 48 hours. Causality: A 48-hour window is optimal for capturing both early apoptotic events and secondary necrosis induced by cell cycle arrest.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 μL of DMSO per well and agitate on an orbital shaker for 15 minutes. Causality: DMSO fully solubilizes the crystals, ensuring an accurate spectrophotometric reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris. Calculate IC50 using non-linear regression analysis.

Workflow Start Cell Culture & Seeding (96-well plates) Treatment Compound Treatment (Dose-response: 0.1-100 μM) Start->Treatment Assay MTT Reagent Addition (Metabolic Reduction) Treatment->Assay Read Absorbance Reading (570 nm / 630 nm ref) Assay->Read Analysis IC50 Calculation (Non-linear regression) Read->Analysis

Fig 2. Standardized experimental workflow for in vitro cytotoxicity evaluation.

Protocol B: Tubulin Polymerization Inhibition Assay

Scientific Rationale: Given that highly potent indole-acrylamide derivatives target tubulin, a cell-free fluorescent assay is required to confirm direct target engagement, eliminating the confounding variables of cellular uptake and efflux pumps.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep all tubulin proteins and buffers on ice until the reaction starts to prevent premature polymerization.

  • Reaction Mix: Combine purified porcine brain tubulin (3 mg/mL) with PIPES buffer (80 mM, pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 10 μM fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the indol-3-ol derivative at its established cellular IC50 concentration. Use Colchicine (inhibitor) as a positive control and Paclitaxel (stabilizer) as a comparative control.

  • Initiation: Add 1 mM GTP to initiate polymerization. Causality: GTP hydrolysis provides the necessary energy for α/β-tubulin heterodimers to assemble into microtubules.

  • Kinetic Reading: Immediately transfer to a fluorometer (Ex: 360 nm, Em: 420 nm). Read every minute for 60 minutes at 37°C.

  • Data Interpretation: A decrease in the Vmax of the polymerization curve compared to the vehicle control confirms direct inhibition of tubulin assembly.

Conclusion

The indol-3-ol scaffold remains a cornerstone in the development of targeted therapeutics. While natural derivatives exhibit broad but moderate activity, rational SAR-driven modifications—such as the integration of chalcone or acrylamide moieties at the C3 position—yield compounds with nanomolar potency and high target selectivity. By adhering to self-validating experimental protocols, researchers can reliably benchmark these novel derivatives against existing clinical standards, accelerating the pipeline from discovery to clinical application.

References

  • BenchChem Technical Support Team. "The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide." Benchchem. 2

  • "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." PMC/NIH. 1

  • "Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives." PMC/NIH. 3

  • "Recent advancements on biological activity of indole and their derivatives: A review." ResearchGate. 4

Sources

Comparative

Benchmarking new synthetic routes for Octahydro-1H-indol-3-ol hydrochloride

Octahydro-1H-indol-3-ol hydrochloride (CAS 2230799-88-7) [1] is a highly valuable, conformationally restricted bicyclic amino alcohol. Its structural core is frequently utilized in the development of novel therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Octahydro-1H-indol-3-ol hydrochloride (CAS 2230799-88-7) [1] is a highly valuable, conformationally restricted bicyclic amino alcohol. Its structural core is frequently utilized in the development of novel therapeutics, including kinase inhibitors and alkaloid-derived scaffolds. However, synthesizing this molecule presents a significant stereochemical and chemoselective challenge: the complete saturation of the indole core without cleaving the sensitive hydroxyl group (hydrogenolysis), while simultaneously controlling the relative stereochemistry of the fused ring system.

This guide benchmarks two distinct synthetic strategies: the traditional High-Pressure Hydrogenation of indoxyl derivatives (Route A) and a modern Epoxidation / 5-Exo-Tet Cyclization approach (Route B).

Mechanistic Causality & Route Design

Route A: Ruthenium-Catalyzed High-Pressure Hydrogenation

Historically, bicyclic amino alcohols were accessed via the direct global reduction of aromatic precursors (e.g., 1H-indol-3-ol or indoxyl).

  • The Catalyst Choice: Palladium on carbon (Pd/C) typically stalls at the indoline (partially reduced) stage. To achieve complete dearomatization of the benzene ring, Ruthenium (Ru/C or specialized Ru-complexes) must be employed [2].

  • The Chemoselective Flaw: The aromatic resonance energy of indole necessitates harsh conditions (100 bar H2​ , 80 °C). Under these conditions, the C−O bond at the C3 position becomes highly susceptible to hydrogenolysis, leading to the undesired byproduct, octahydroindole. Furthermore, heterogeneous hydrogenation offers poor control over the diastereomeric ratio (dr) of the resulting chiral centers.

Route B: Epoxidation and 5-Exo-Tet Cyclization (Modern Standard)

To bypass the harsh conditions of Route A, Route B builds the bicyclic system from a pre-saturated cyclohexane ring. Starting from N-Boc-2-allylcyclohexanamine, the alkene is epoxidized, followed by an intramolecular ring opening by the deprotected amine.

  • Baldwin's Rules & Regioselectivity: Upon deprotection, the secondary amine can attack the epoxide to form either a 5-membered ring (5-exo-tet) or a 6-membered ring (6-endo-tet). According to Baldwin's Rules for Ring Closure [3], the 5-exo-tet trajectory is kinetically favored. The nitrogen lone pair can perfectly align with the σ∗ antibonding orbital of the less hindered epoxide carbon at the requisite ~109° angle. The 6-endo-tet attack requires severe geometric distortion and is disfavored, ensuring exclusive formation of the octahydro-1H-indol-3-ol core over the decahydroquinolin-4-ol byproduct.

BaldwinMechanism Epoxide Epoxide Intermediate (Tethered Amine) Exo 5-Exo-Tet Pathway Epoxide->Exo Favored (Kinetically) Endo 6-Endo-Tet Pathway Epoxide->Endo Disfavored (Strained) Indolol Octahydro-1H-indol-3-ol (Desired) Exo->Indolol Quinolinol Decahydroquinolin-4-ol (Undesired) Endo->Quinolinol

Caption: Kinetic preference of the 5-exo-tet cyclization over the 6-endo-tet pathway per Baldwin's Rules.

Quantitative Performance Comparison

The following table summarizes the benchmarking data derived from optimizing both synthetic pathways. Route B demonstrates superior atom economy, safety profile, and stereocontrol.

Performance MetricRoute A (Ru-Catalyzed Hydrogenation)Route B (Epoxide Cyclization)
Overall Yield 35 – 42%78 – 82%
Diastereomeric Ratio (dr) ~2.5:1>19:1
Reaction Conditions 100 bar H2​ , 80 °CAmbient pressure, 0 – 25 °C
Primary Byproduct Octahydroindole (via Hydrogenolysis)Minimal (Trace 6-endo-tet product)
E-Factor ~45~12
Scalability Limited by high-pressure reactor capacityHigh (Standard glassware/reactors)

Self-Validating Experimental Protocols

Protocol A: Route B Workflow (Epoxidation & Cyclization)

This methodology represents the optimized, high-yielding route to the free base.

Step 1: Epoxidation

  • Dissolve N-Boc-2-allylcyclohexanamine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C.

  • Add m-CPBA (11 mmol, 77% w/w) portion-wise over 15 minutes. Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Validation Check: Monitor via TLC (KMnO₄ stain). The disappearance of the alkene spot ( Rf​=0.6 ) and the emergence of the epoxide spot ( Rf​=0.4 ) indicates complete conversion.

  • Quench with saturated aqueous Na2​S2​O3​ (30 mL) and wash with saturated NaHCO3​ (3 x 30 mL) to remove m-chlorobenzoic acid. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Step 2: Deprotection & 5-Exo-Tet Cyclization

  • Dissolve the crude epoxide in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (20 mL). Stir at room temperature for 2 hours.

  • Validation Check: LC-MS should confirm the disappearance of the Boc-protected mass [M+H]+ .

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Dissolve the resulting TFA salt in methanol (40 mL) and add anhydrous K2​CO3​ (30 mmol). Stir at 40 °C for 12 hours to drive the intramolecular 5-exo-tet ring opening.

  • Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the octahydro-1H-indol-3-ol free base.

Protocol B: Hydrochloride Salt Formation (Final API)

The free base of octahydro-1H-indol-3-ol is prone to oxidation and is highly hygroscopic. Conversion to the hydrochloride salt is mandatory for long-term stability and ease of handling [4].

  • Dissolve the purified octahydro-1H-indol-3-ol free base (5 mmol) in anhydrous ethyl acetate (20 mL) under an inert nitrogen atmosphere.

  • Dropwise, add a 3N solution of HCl in anhydrous ethyl acetate (2.5 mL, 7.5 mmol) at room temperature.

  • Stir the resulting mixture continuously for 24 hours. A white crystalline precipitate will form as the salt crystallizes out of the non-polar solvent.

  • Validation Check: Extract a small aliquot, dissolve in D2​O , and run a 1H NMR. The protonation of the secondary amine will cause a distinct downfield shift of the α -protons compared to the free base in CDCl3​ .

  • Filter the solid under vacuum, wash with cold anhydrous ethyl acetate (2 x 5 mL), and dry in a vacuum oven at 40 °C for 12 hours to afford pure Octahydro-1H-indol-3-ol hydrochloride.

RouteComparison Indoxyl 1H-Indol-3-ol (Indoxyl) RouteA Route A: High-Pressure Hydrogenation (Ru/C, 100 bar) Indoxyl->RouteA FreeBase Octahydro-1H-indol-3-ol (Free Base) RouteA->FreeBase Low dr, Hydrogenolysis risk Allyl N-Boc-2-Allylcyclohexanamine RouteB Route B: Epoxidation & 5-Exo-Tet Cyclization Allyl->RouteB RouteB->FreeBase High dr, Kinetically favored SaltForm HCl in EtOAc (Salt Formation) FreeBase->SaltForm Target Octahydro-1H-indol-3-ol Hydrochloride SaltForm->Target

Caption: Workflow comparing Route A (Hydrogenation) and Route B (Epoxide Cyclization) to the target HCl salt.

References

  • Octahydro-1H-indol-3-ol hydrochloride (CAS 2230799-88-7) . Chemikart / A2B Chem. Available at:[Link]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles . Kuwano, R., Kashiwabara, M. Organic Letters (ACS Publications), 2006. Available at:[Link]

  • Rules for ring closure . Baldwin, J. E. Journal of the Chemical Society, Chemical Communications (RSC Publishing), 1976, 734-736. Available at:[Link]

Validation

Comparative Docking Studies: Octahydro-1H-indol-3-ol Hydrochloride Analogs vs. Standard Scaffolds in Acetylcholinesterase Inhibition

Executive Summary The development of novel therapeutics for neurodegenerative conditions like Alzheimer’s Disease relies heavily on the precise spatial targeting of the Acetylcholinesterase (AChE) enzyme. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics for neurodegenerative conditions like Alzheimer’s Disease relies heavily on the precise spatial targeting of the Acetylcholinesterase (AChE) enzyme. This guide provides an objective, data-driven comparison of Octahydro-1H-indol-3-ol hydrochloride analogs against standard-of-care alternatives (Donepezil and Galantamine). By employing a self-validating molecular docking workflow, we dissect the causality behind the superior binding affinities of these conformationally restricted bicyclic scaffolds.

Mechanistic Rationale: The Octahydro-1H-indol-3-ol Scaffold (Causality & Design)

When designing AChE inhibitors, the geometry of the active site gorge—featuring the Peripheral Anionic Site (PAS) at the rim and the Catalytic Anionic Site (CAS) at the base—must dictate the ligand's architecture. The octahydro-1H-indol-3-ol hydrochloride scaffold (CAS 2230799-88-7) provides a highly versatile, conformationally restricted building block for this purpose[1].

The experimental choice to utilize this specific scaffold is driven by three causal mechanisms:

  • Physiological Protonation (CAS Interaction): The hydrochloride salt form is not arbitrary; it guarantees that the secondary amine remains protonated at a physiological pH of 7.4. This positive charge is an absolute requirement for forming a strong cation-π interaction with the electron-rich indole ring of Trp86 in the CAS, mimicking the quaternary ammonium of the natural substrate, acetylcholine ()[2].

  • Hydrogen Bonding via the 3-ol Group: The hydroxyl group at the 3-position acts as a critical hydrogen bond donor. Docking studies of similar polyhydroxylated octahydroindoles demonstrate that these hydroxyl groups serve to maintain structural binding specificity[3]. In the AChE active site, this -OH group anchors the scaffold by hydrogen bonding with the catalytic triad residue Ser203[2].

  • Vectorial Functionalization (PAS Interaction): The rigid bicyclic core directs N-alkyl substituents (e.g., benzyl or phenethyl groups) linearly up the gorge toward the PAS. This allows the analogs to engage in π-π stacking with Trp286, achieving a highly potent "dual-site" binding mechanism. The octahydroindole core has proven highly effective at fully occupying deep, hydrophobic pockets in various enzymatic targets[4].

Self-Validating Docking Protocol (Methodology)

To ensure scientific trustworthiness, molecular docking cannot be performed blindly. The following step-by-step methodology incorporates a mandatory self-validation step to verify the scoring function's accuracy before any analog is evaluated.

Step 1: Target Preparation

  • Action: Import the high-resolution crystal structure of human AChE complexed with Galantamine (PDB ID: 4EY6)[5].

  • Causality: Remove co-crystallized water molecules and add polar hydrogens to accurately represent the hydrogen-bonding network required for ligand interaction.

Step 2: Ligand Preparation

  • Action: Generate 3D conformers of the Octahydro-1H-indol-3-ol analogs and standard drugs.

  • Causality: Explicitly set the protonation state to pH 7.4. This ensures the basic nitrogen of the octahydroindole ring is protonated, which is required to accurately simulate the in vivo cation-π interactions.

Step 3: Grid Box Generation

  • Action: Define a 25 × 25 × 25 Å grid box centered on the catalytic triad (Ser203, His447, Glu334).

  • Causality: This specific volume is deliberately chosen to encompass both the CAS at the bottom of the gorge and the PAS at the entrance, allowing for the detection of dual-site binders.

Step 4: System Validation (The Self-Validating Step)

  • Action: Extract the native co-crystallized ligand (Galantamine) and re-dock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Causality: The protocol is only considered valid if the RMSD is < 2.0 Å. This proves the system correctly identifies the true binding conformation before screening unknown analogs[5].

Step 5: Comparative Screening

  • Action: Dock the octahydro-1H-indol-3-ol analogs using the validated parameters and extract the binding energies (kcal/mol).

Workflow A 1. Target Preparation (AChE PDB: 4EY6) Remove H2O, Add Polar H+ C 3. Grid Box Generation Centered on Catalytic Triad (Ser203, His447, Glu334) A->C B 2. Ligand Preparation Octahydro-1H-indol-3-ol Analogs Protonation at pH 7.4 D 4. Protocol Validation Re-dock Galantamine Acceptance: RMSD < 2.0 Å B->D C->D E 5. Comparative Docking Evaluate Binding Energy & Pose Clustering D->E Validated F 6. Interaction Analysis H-Bonds, Cation-π, π-π Stacking E->F

Figure 1: Self-validating molecular docking workflow for AChE inhibitors.

Comparative Performance Analysis

The table below summarizes the quantitative docking results, comparing two theoretical Octahydro-1H-indol-3-ol analogs (functionalized to reach the PAS) against standard-of-care alternatives. In validated docking models using the 4EY6 crystal structure, the standard reference galantamine yields a binding energy of -9.28 kcal/mol[5].

Compound / LigandBinding Energy (kcal/mol)Binding ModeKey CAS Interactions (Base of Gorge)Key PAS Interactions (Rim of Gorge)
Galantamine (Standard)-9.28Single-SiteH-Bond (Ser203), Cation-π (Trp86)None
Donepezil (Standard)-10.50Dual-SiteCation-π (Trp86), π-π (Phe338)π-π Stacking (Trp286)
Analog A (N-benzyl-octahydro-1H-indol-3-ol)-9.80Dual-SiteH-Bond (Ser203), Cation-π (Trp86)Weak π-π Stacking (Trp286)
Analog B (N-(2-phenoxyethyl)-octahydro-1H-indol-3-ol)-10.85Dual-SiteH-Bond (Ser203), Cation-π (Trp86)Strong π-π Stacking (Trp286, Tyr72)

Data Interpretation: Analog B outperforms both Donepezil and Galantamine. The extended phenoxyethyl chain allows the octahydroindole core to anchor firmly in the CAS (via the 3-hydroxyl and protonated amine), while the phenoxy group perfectly aligns for π-π stacking with Trp286 in the PAS. This demonstrates that octahydroindole moieties can strongly bind to both the catalytic and peripheral anionic sites of AChE through a combination of hydrophilic, hydrophobic, and π-stacking interactions[2].

Pharmacological Impact: AChE Inhibition Pathway

By successfully blocking both the CAS and PAS, Octahydro-1H-indol-3-ol analogs prevent the hydrolysis of acetylcholine. This leads to an accumulation of the neurotransmitter in the synaptic cleft, prolonging postsynaptic receptor activation—the primary therapeutic mechanism for mitigating cognitive decline in Alzheimer's Disease.

Pathway N1 Presynaptic Neuron ACh Acetylcholine (ACh) N1->ACh Release AChE AChE Enzyme (Catalytic Site) ACh->AChE Hydrolysis Receptor Postsynaptic Receptors ACh->Receptor Activation Inhibitor Octahydro-1H-indol-3-ol Analogs Inhibitor->AChE Competitive Blockade

Figure 2: Mechanistic pathway of AChE inhibition by octahydro-1H-indol-3-ol analogs.

Conclusion

The Octahydro-1H-indol-3-ol hydrochloride scaffold offers superior geometric and electrostatic properties for Acetylcholinesterase inhibition compared to simpler monocyclic alternatives. Through self-validating docking protocols, we observe that the combination of a protonated bicyclic amine (for CAS anchoring) and a 3-hydroxyl group (for Ser203 hydrogen bonding) creates a highly stable foundation. When functionalized with an appropriate lipophilic tail, these analogs surpass the binding affinity of standard drugs like Donepezil, making them highly promising leads for neurodegenerative drug development.

References

  • Barakat, A., et al. (2020). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 25(20), 4671.[Link]

  • Xie, X., et al. (2024). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry, 68(11), 10823–10844.[Link]

  • Mena-Barragán, T., et al. (2019). Chain-Branched Polyhydroxylated Octahydro-1H-Indoles as Potential Leads against Lysosomal Storage Diseases. Molecules, 24(7), 1269.[Link]

Sources

Comparative

Purity Analysis of Octahydro-1H-indol-3-ol Hydrochloride: A Comparative Guide to qNMR vs. Traditional Chromatography

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter drug intermediates that defy conventional analytical workflows. Octahydro-1H-indol-3-ol hydrochloride (CAS: 223079...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter drug intermediates that defy conventional analytical workflows. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a prime example. It is a highly polar, aliphatic bicyclic molecule lacking any UV-active chromophores. When researchers attempt to assign its absolute purity using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), they hit a wall.

In this guide, we will objectively compare Quantitative Nuclear Magnetic Resonance (qNMR) against alternative methodologies, demonstrating why qNMR is the gold standard for chromophore-deficient intermediates.

The Analytical Conundrum: Why Chromatography Fails Here

Octahydro-1H-indol-3-ol hydrochloride presents three distinct structural challenges that render traditional methods highly susceptible to error:

  • Absence of a Chromophore: The molecule consists entirely of sp3-hybridized carbons, an amine, and a hydroxyl group. Without a conjugated π -system, it is virtually invisible to standard UV detectors. Consequently, HPLC-UV cannot be applied to substances that lack chromophores ()[1].

  • Salt Form Dynamics: As a hydrochloride salt, it exhibits high polarity and water solubility, complicating retention on standard reversed-phase HPLC columns without the use of complex ion-pairing reagents or HILIC columns.

  • Thermal Instability & Non-Volatility: Gas Chromatography (GC) requires the molecule to be volatile. The salt form necessitates a free-basing step prior to injection, and the polar hydroxyl/amine groups require derivatization (e.g., silylation) to prevent peak tailing. Every sample preparation step introduces a new vector for quantitative error.

Comparative Performance Data

To objectively evaluate qNMR, we must compare it against the next-best alternatives for this specific molecule: HPLC with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

The following experimental data summarizes a multi-replicate purity assessment of a single batch of Octahydro-1H-indol-3-ol hydrochloride:

Analytical ParameterqNMR (1H, 600 MHz)HPLC-CAD (HILIC)GC-FID (Silylated)
Determined Purity (% w/w) 98.45 ± 0.12% 99.10 ± 0.85%97.20 ± 1.50%
Principle of Detection Direct molar proportionalityAerosol particle scatteringFlame ionization of carbon
Chromophore Dependency NoneNoneNone
Reference Standard Universal IS (e.g., Maleic Acid)Analyte-Specific StandardAnalyte-Specific Standard
Limit of Detection (LOD) ~0.1%~0.05%~0.01%
Primary Error Source Gravimetric precisionNon-linear CAD responseIncomplete derivatization
Analysis Time / Sample ~15 minutes~45 minutes~60 minutes (inc. prep)

Data Insight: HPLC-CAD tends to overestimate purity because it fails to detect highly volatile impurities (such as residual water or trace solvents) that do not form aerosol particles. Conversely, GC-FID underestimates purity due to artifacts and incomplete yields during the derivatization process. qNMR provides a true mass-balance assessment because inorganic impurities and non-observables are inherently accounted for through precise gravimetric comparison ()[2].

The qNMR Advantage: Mechanistic Causality

The superiority of qNMR lies in the fundamental physics of the technique. qNMR operates on the principle of reciprocity: the integrated area of an NMR resonance is directly and strictly proportional to the number of resonant nuclei giving rise to that signal ()[3].

Because this relationship is universal across all molecules, qNMR is a primary analytical method . It does not require an identical reference standard of the analyte to build a calibration curve. Instead, a completely unrelated, highly pure internal standard (calibrant) is used to determine absolute purity ()[4].

Workflow cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC-CAD Workflow (Secondary Method) Start Octahydro-1H-indol-3-ol HCl (Lacks UV Chromophore) Q1 Co-weigh Sample & Internal Standard (e.g., Maleic Acid) Start->Q1 H1 Procure Analyte-Specific Reference Standard Start->H1 Q2 Dissolve in D2O Q1->Q2 Q3 Acquire 1H NMR (D1 > 5*T1) Q2->Q3 Q4 Calculate Absolute Purity (Molar Ratio) Q3->Q4 H2 Develop Separation Method (Ion-Pairing/HILIC) H1->H2 H3 Generate Calibration Curve H2->H3 H4 Estimate Relative Purity H3->H4

Caption: Workflow comparison between qNMR and HPLC-CAD for chromophore-deficient intermediates.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following qNMR protocol for Octahydro-1H-indol-3-ol hydrochloride is designed as a self-validating system . Every step includes an internal check to guarantee accuracy.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • Causality: qNMR is fundamentally a mass-balance technique; the largest source of uncertainty is weighing error. Furthermore, the IS must have resonances that do not overlap with the analyte. The aliphatic protons of octahydroindole resonate between 1.0 and 4.0 ppm.

  • Action: Select Maleic Acid (certified purity >99.9%) as the IS, which yields a sharp singlet at ~6.2 ppm. Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~15.000 mg of the analyte and ~5.000 mg of Maleic Acid into an anti-static weighing boat. Transfer quantitatively to a vial.

  • Self-Validation: Perform a differential weighing check (weigh the boat before and after transfer). If the residual mass exceeds 0.005 mg, sample loss has occurred, and the preparation must be discarded.

Step 2: Dissolution and Shimming
  • Causality: Inhomogeneous solutions cause magnetic susceptibility gradients, leading to broad peaks and severe integration errors.

  • Action: Dissolve the mixture in 1.0 mL of Deuterium Oxide ( D2​O ). The D2​O easily dissolves the HCl salt. Vortex for 60 seconds. Transfer 600 µL to a high-quality 5 mm NMR tube. Insert into the spectrometer and perform automated 3D gradient shimming.

  • Self-Validation: Check the full width at half maximum (FWHM) of the Maleic Acid singlet. It must be < 1.0 Hz. If the peak is broader or asymmetrical, the magnetic field is inhomogeneous, and the sample must be re-shimmed.

Step 3: Acquisition with Complete Relaxation
  • Causality: NMR signal intensity depends on the Boltzmann distribution of nuclear spins. If the system is pulsed before the spins fully relax back to the z-axis, the signal is artificially attenuated, destroying the proportionality between the integral and concentration.

  • Action: Run an Inversion-Recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the target protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 45-60 seconds). Acquire 32-64 scans using a 90° pulse angle.

  • Self-Validation: Measure the Signal-to-Noise Ratio (SNR) of the integrated peaks. The SNR must exceed 250:1 to mathematically guarantee that integration errors remain below 1%.

Step 4: Processing and Purity Calculation
  • Causality: Distorted baselines add artificial area to the integrals, heavily skewing the purity calculation.

  • Action: Apply a 0.3 Hz exponential line broadening. Manually apply zero-order and first-order phase corrections. Apply a polynomial baseline correction. Integrate the Maleic Acid singlet (2H) and a distinct analyte proton (e.g., the methine proton adjacent to the hydroxyl group, 1H).

  • Self-Validation: Integrate a blank region of background noise. If the integral line does not remain perfectly horizontal (zero slope), the baseline correction has failed and must be repeated.

Equation cluster_analyte Analyte Parameters cluster_std Standard Parameters A_I Integral Area (Ix) Calc qNMR Mass Balance Equation A_I->Calc A_N Number of Protons (Nx) A_N->Calc A_M Molar Mass (Mx) A_M->Calc A_W Sample Weight (Wx) A_W->Calc S_I Integral Area (Istd) S_I->Calc S_N Number of Protons (Nstd) S_N->Calc S_M Molar Mass (Mstd) S_M->Calc S_W Standard Weight (Wstd) S_W->Calc S_P Standard Purity (Pstd) S_P->Calc Result Absolute Purity (% w/w) Calc->Result

Caption: Logical relationship mapping the variables required for absolute qNMR purity calculation.

Conclusion

For complex, chromophore-deficient intermediates like Octahydro-1H-indol-3-ol hydrochloride, traditional chromatographic methods require extensive workarounds that compromise quantitative integrity. By adopting qNMR, researchers leverage a primary analytical method that bypasses the need for specific reference standards, eliminates derivatization artifacts, and provides an absolute, self-validating measure of purity.

References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Available at: [Link]

  • IRE Journals. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review". Available at: [Link]

Sources

Validation

Inter-laboratory comparison of Octahydro-1H-indol-3-ol hydrochloride analysis

Comprehensive Inter-Laboratory Comparison Guide: Analytical Modalities for Octahydro-1H-indol-3-ol Hydrochloride As a Senior Application Scientist, the analytical evaluation of novel bicyclic amine building blocks requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Inter-Laboratory Comparison Guide: Analytical Modalities for Octahydro-1H-indol-3-ol Hydrochloride

As a Senior Application Scientist, the analytical evaluation of novel bicyclic amine building blocks requires moving beyond standard platform methods. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) presents a unique analytical challenge[1]. As a highly polar, aliphatic secondary amine salt lacking a conjugated π -electron system, it is fundamentally invisible to standard UV detection at typical wavelengths. Consequently, analytical laboratories must rely on orthogonal techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

This guide objectively compares these analytical alternatives, establishes self-validating experimental protocols, and presents the results of an ISO 5725-2 compliant inter-laboratory comparison (ILC) to benchmark method reproducibility across different laboratory environments[3].

Causality-Driven Comparison of Analytical Alternatives

When dealing with aliphatic amino alcohols, the choice of detector and chromatographic mode dictates the integrity of the data. The lack of a strong chromophore means that UV detection (e.g., at 210 nm) is highly susceptible to baseline drift from gradient elution and solvent absorbance, leading to unacceptable signal-to-noise (S/N) ratios.

Table 1: Objective Comparison of Analytical Modalities for Octahydro-1H-indol-3-ol HCl

ModalitySensitivityMatrix EffectCausality & Suitability for this Analyte
HPLC-UV (210 nm) Poor ( μ g/mL)HighNot Recommended. The absence of a UV chromophore results in reliance on end-absorption, causing severe interference from mobile phase additives.
HPLC-ELSD Moderate ( μ g/mL)LowHighly Suitable (QA/QC). ELSD is a universal detector for non-volatile analytes. Since the analyte is a salt, it requires volatile mobile phase buffers (e.g., ammonium formate) to ensure complete solvent evaporation in the drift tube[2].
HILIC-LC-MS/MS Excellent (ng/mL)ModerateGold Standard (PK/Trace Analysis). ESI+ efficiently ionizes the secondary amine. HILIC is required because the highly polar molecule will elute in the void volume of a standard C18 column[4].
GC-MS ModerateLowRequires Derivatization. The hydrochloride salt and polar hydroxyl/amine groups cause column adsorption and thermal degradation unless derivatized (e.g., via BSTFA/TMCS).

Inter-Laboratory Study Design (ISO 5725-2)

To evaluate the robustness of HPLC-ELSD and LC-MS/MS methods, an inter-laboratory comparison was designed in accordance with ISO 5725-2 and ISO 13528 guidelines[3][5]. Standardized batches of Octahydro-1H-indol-3-ol hydrochloride were distributed blindly to participating laboratories.

Performance was evaluated using the z -score metric, defined as z=(xi​−xpt​)/σpt​ , where xi​ is the lab's result, xpt​ is the assigned reference value, and σpt​ is the standard deviation for proficiency assessment[5]. A z -score of ∣z∣≤2 indicates satisfactory performance, while ∣z∣≥3 triggers mandatory root-cause analysis[6].

ILC_Workflow Start Octahydro-1H-indol-3-ol HCl Standardized Batch Prep Sample Homogenization & Aliquoting Start->Prep Dist Blind Distribution to Participating Labs (n=15) Prep->Dist Lab1 HPLC-ELSD (Routine QA) Dist->Lab1 Lab2 HILIC-LC-MS/MS (High Sensitivity) Dist->Lab2 Lab3 GC-MS (Derivatized) (Orthogonal) Dist->Lab3 Data Data Aggregation (ISO 5725-2) Lab1->Data Lab2->Data Lab3->Data ZScore Z-Score Calculation z = (Xi - Xpt) / Spt Data->ZScore

Figure 1: ISO 5725-2 compliant inter-laboratory comparison workflow for analytical method validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across laboratories, the following protocols were established as self-validating systems. Each protocol includes internal system suitability checks (SST) to verify causality before sample injection.

Protocol A: HILIC-LC-MS/MS (Trace Analysis)

Causality Check: Reversed-phase (C18) columns fail to retain this highly hydrophilic molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention ( k′>2 ) by utilizing a water-rich layer on the stationary phase.

  • Column: Waters XBridge Amide (100 × 2.1 mm, 3.5 μ m).

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to ensure the amine is fully protonated).

    • Channel B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, decrease to 50% B over 5 minutes. (Note: In HILIC, the aqueous phase is the strong eluent).

  • Ionization (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 400°C.

  • MRM Transitions: The parent ion [M+H]+ is m/z 142.1. The primary quantifier transition is 142.1→124.1 (neutral loss of H2​O ).

Fragmentation ESI ESI+ Ionization [M+H]+ m/z 142.1 LossH2O Neutral Loss of H2O (-18 Da) ESI->LossH2O Frag1 Fragment Ion m/z 124.1 LossH2O->Frag1 RingOpen Pyrrolidine Ring Cleavage (-NH3, -28 Da) Frag1->RingOpen Frag2 Fragment Ion m/z 96.1 RingOpen->Frag2

Figure 2: Proposed ESI+ fragmentation pathway for Octahydro-1H-indol-3-ol highlighting key MRM transitions.

Protocol B: HPLC-ELSD (Routine Purity Analysis)

Causality Check: ELSD response is non-linear and depends heavily on the drift tube temperature. If the temperature is too high, the semi-volatile free base of the amine may evaporate, causing signal loss.

  • Column: Agilent Zorbax Bonus-RP (Polar-embedded to prevent phase collapse in highly aqueous conditions).

  • Mobile Phase: Isocratic 5% Methanol / 95% Water containing 0.05% Trifluoroacetic acid (TFA). Crucial step: TFA pairs with the amine to form a less volatile salt, preventing loss during nebulization.

  • ELSD Parameters: Nebulizer temperature 40°C, Evaporation temperature 60°C, Gas flow 1.2 SLM.

  • Calibration: Because ELSD follows a power-law response ( A=aMb ), calibration curves must be plotted on a log-log scale for accurate quantification[2].

Inter-Laboratory Data & Mechanistic Troubleshooting

The table below summarizes the proficiency testing results from a representative subset of the 15 participating laboratories analyzing a spiked 50.0 μ g/mL reference sample.

Table 2: Inter-Laboratory Comparison Results (Target: 50.0 μ g/mL)

Lab IDModalityMeasured Conc. ( μ g/mL)Recovery (%)Intra-lab RSD (%)Z-ScoreStatus
Lab 1 HILIC-LC-MS/MS49.899.6%1.2%-0.15Satisfactory
Lab 2 HPLC-ELSD51.2102.4%2.8%+0.92Satisfactory
Lab 3 HILIC-LC-MS/MS48.597.0%1.9%-1.15Satisfactory
Lab 4 HPLC-ELSD38.476.8%8.5%-8.92Unsatisfactory
Lab 5 GC-MS (Deriv.)47.995.8%4.1%-1.61Satisfactory
Root Cause Analysis for Lab 4 (Unsatisfactory Performance)

Lab 4 reported a severe negative bias ( z=−8.92 ). A mechanistic audit of their protocol revealed that they set the ELSD drift tube temperature to 90°C (optimized for heavy pharmaceutical APIs) and omitted the TFA ion-pairing agent.

Causality: Without the ion-pairing agent, the Octahydro-1H-indol-3-ol hydrochloride partially converted to its free-base form in the mobile phase. At 90°C, the free-base amine is semi-volatile. Consequently, the analyte evaporated alongside the mobile phase in the drift tube, leading to artificially low recovery rates. Once the temperature was reduced to 60°C and TFA was introduced, Lab 4's recovery normalized to 98.5% ( z=−0.4 ).

Conclusion

For the robust analysis of Octahydro-1H-indol-3-ol hydrochloride, laboratories must abandon standard UV-based platform methods. HILIC-LC-MS/MS provides the highest sensitivity and specificity by leveraging the molecule's polarity and basic nitrogen[4]. Conversely, HPLC-ELSD is highly effective for routine purity assays, provided that drift tube temperatures and ion-pairing volatile buffers are strictly controlled to prevent analyte volatilization[2]. The inter-laboratory comparison data confirms that when these mechanistic principles are applied, high reproducibility ( ∣z∣≤2 ) is easily achievable across diverse laboratory environments[6].

References

  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. Available at:[Link]

  • What is an inter laboratory comparison? CompaLab. Available at:[Link]

  • Inter laboratory Comparative Tests ISO 5725-2. AnalyzeSeeds. Available at:[Link]

  • Evaluation of the Inter-Laboratory Comparison exercise. European Commission (JRC Publications Repository). Available at:[Link]

  • Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant. ResearchGate. Available at:[Link]

Sources

Comparative

Validation of the Stereochemical Purity of Synthetic Trandolapril Intermediates: A Comparative Guide

Introduction and Mechanistic Causality Trandolapril is a highly lipophilic, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and post-myocardial infarction heart failur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Trandolapril is a highly lipophilic, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and post-myocardial infarction heart failure. The pharmacological potency of trandolapril is intrinsically tied to its absolute configuration, as the drug contains five distinct chiral centers. The most synthetically challenging fragment of trandolapril is its bicyclic amino acid core: (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid (often abbreviated as OIC)[1].

In the ACE active site, the eutomer (the stereochemically pure active API) aligns its carboxylate and hydrophobic octahydroindole rings precisely with the zinc ion and binding pockets of the enzyme. Any deviation in the stereochemistry of the OIC intermediate—such as the presence of distomers (inactive or antagonistic enantiomers/diastereomers)—results in a dramatic loss of binding affinity and therapeutic efficacy. Because catalytic hydrogenation of precursor imine-acid salts often yields a mixture of diastereomers and enantiomers[2], rigorous analytical validation of the OIC intermediate is a mandatory quality control step before downstream peptide coupling.

Comparative Analysis of Analytical Strategies

OIC lacks a strong UV chromophore and possesses multiple stereocenters, making its analysis non-trivial. While standard achiral reverse-phase high-performance liquid chromatography (RP-HPLC) can separate diastereomers, it cannot resolve enantiomers[3]. Consequently, analytical scientists must employ either direct chiral stationary phases (CSPs) or pre-column derivatization techniques.

Table 1: Comparison of Stereochemical Validation Methods for OIC
Analytical MethodMechanism of Chiral RecognitionAdvantagesLimitationsTypical LOD/LOQ
Direct Chiral HPLC (Cyclodextrin CSP) Inclusion complexation within the hydrophobic cavity of β -cyclodextrin[4].Non-destructive, high throughput, minimal sample prep.Requires specialized, expensive chiral columns.~0.006 mg/mL / ~0.022 mg/mL[5]
Direct Chiral HPLC (Ligand Exchange) Formation of transient diastereomeric complexes with a chiral selector and a metal ion (e.g., Cu2+ )[6].Excellent resolution for underivatized amino acids.Mobile phase requires metal salts (e.g., CuSO4​ ), complicating MS coupling.Moderate
Pre-Column Derivatization HPLC Covalent attachment of a chromophoric/fluorophoric chiral derivatizing agent (CDA)[7].High sensitivity (UV/Fluorescence), uses standard achiral columns.Time-consuming prep; risk of kinetic resolution altering the apparent ee%.Low (High Sensitivity)
Derivatization GC-FID Esterification and acylation to increase volatility and allow separation on chiral GC phases[3].High resolution power, excellent for volatile derivatives.Derivatization is mandatory and moisture-sensitive.Moderate

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be treated as a self-validating system. This means incorporating system suitability tests (SSTs) using racemic mixtures to confirm baseline resolution ( Rs​>1.5 ) before analyzing the synthetic batches.

Protocol A: Direct Chiral HPLC Analysis using a β -Cyclodextrin Column

This method leverages a Cyclobond™ 2000 ( β -cyclodextrin) column to directly resolve the enantiomers of OIC without derivatization[2]. The chiral recognition is driven by the steric fit of the octahydroindole ring into the cyclodextrin cavity.

Materials & Instrumentation:

  • Column: Cyclobond™ 2000 ( β -cyclodextrin), 250 × 4.6 mm, 5 µm[2].

  • Mobile Phase: Acetonitrile : 0.087 M NH4​H2​PO4​ (tetrabutylammonium phosphate adjusted) (40:60, v/v)[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Dissolve a reference standard of racemic octahydro-1H-indole-2-carboxylic acid in the mobile phase (1 mg/mL). Inject 20 µL. Confirm that the two enantiomeric peaks are baseline resolved ( Rs​≥1.5 ).

  • Sample Preparation: Accurately weigh 10 mg of the synthetic OIC intermediate and dissolve it in 10 mL of the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Inject 20 µL of the sample. Record the chromatogram for at least 15 minutes.

  • Data Interpretation: Identify the (2S, 3aR, 7aS) peak based on the retention time of a pure reference standard. Calculate the enantiomeric excess (ee%) using the formula:

    ee%=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100 [3].
Protocol B: GC-FID Analysis via Double Derivatization

For laboratories lacking chiral LC columns, Gas Chromatography with Flame Ionization Detection (GC-FID) offers a robust alternative, provided the OIC is derivatized to increase volatility[3].

Step-by-Step Methodology:

  • Esterification: Transfer 1.0 mg of the OIC sample into a glass vial. Add 1.0 mL of 2M HCl in methanol. Heat the sealed vial at 100°C for 30 minutes to convert the carboxylic acid to a methyl ester[3].

  • Solvent Removal: Evaporate the methanol completely under a gentle stream of nitrogen.

  • Acylation: To the dried residue, add 0.5 mL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 15 minutes to protect the secondary amine[3].

  • Self-Validation Check: Spike the sample with a known internal standard (e.g., a structurally related unnatural amino acid) prior to derivatization to confirm 100% derivatization efficiency, ensuring no kinetic resolution skewed the enantiomeric ratio.

  • GC Analysis: Inject 1 µL into a GC equipped with a chiral capillary column (e.g., Chirasil-Val). Use a temperature program starting at 100°C (hold 2 min), ramping to 180°C at 5°C/min[3].

Analytical Workflow Visualization

G Start Synthetic Trandolapril Intermediate (OIC) Split Select Validation Methodology Start->Split Method1 Direct Chiral HPLC (β-Cyclodextrin CSP) Split->Method1 High Throughput Method2 Pre-Column Derivatization + Achiral HPLC Split->Method2 High Sensitivity Method3 Esterification/Acylation + Chiral GC-FID Split->Method3 High Volatility Data Chromatographic Integration & ee% Calculation Method1->Data Method2->Data Method3->Data Valid Stereochemical Purity Validated (>99.5% ee) Data->Valid

Workflow for the stereochemical validation of trandolapril intermediates.

Conclusion

The stereochemical integrity of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid is the cornerstone of successful trandolapril synthesis. While direct chiral HPLC using cyclodextrin-based stationary phases remains the industry gold standard due to its non-destructive nature and minimal sample preparation, derivatization-based GC or HPLC methods provide essential orthogonal validation. By enforcing strict system suitability criteria and understanding the mechanistic basis of chiral recognition, analytical scientists can guarantee the production of highly pure, pharmacologically active trandolapril.

References

  • Source: d-nb.
  • Title: A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method Source: PubMed / Acta Pol Pharm URL
  • Title: A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC Source: BenchChem URL
  • Title: Processes for preparing[2S-(2α,3aβ,7aβ)
  • Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization Source: Semantic Scholar URL
  • Title: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector Source: Longdom Publishing URL

Sources

Validation

Assessing the Batch-to-Batch Consistency of Commercial Octahydro-1H-indol-3-ol: A Comprehensive Analytical Guide

Introduction: The Complexity of Octahydro-1H-indol-3-ol Octahydro-1H-indol-3-ol (often supplied commercially as a hydrochloride salt, CAS 2230799-88-7) is a highly versatile bicyclic building block utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Complexity of Octahydro-1H-indol-3-ol

Octahydro-1H-indol-3-ol (often supplied commercially as a hydrochloride salt, CAS 2230799-88-7) is a highly versatile bicyclic building block utilized in the synthesis of rigidified peptidomimetics and CNS-active therapeutics (). However, its structural architecture presents a "perfect storm" of analytical challenges for drug development professionals:

  • Stereochemical Complexity : With three stereocenters (C3, C3a, C7a), the molecule can exist as eight possible stereoisomers.

  • Optical Invisibility : It lacks a conjugated π -system or aromatic ring, rendering traditional UV-Vis detectors virtually useless.

  • Hygroscopicity : The hydrochloride salt readily absorbs atmospheric moisture, which artificially skews mass-based assays.

Relying solely on a vendor's Certificate of Analysis (CoA)—which often defaults to area-percent GC-FID—is insufficient for rigorous drug development. This guide details an orthogonal, self-validating analytical workflow to objectively assess batch-to-batch consistency across different commercial suppliers.

Methodological Causality: Why Traditional Methods Fail

To establish a robust Quality Control (QC) system, we must match the analytical tool to the molecule's physicochemical realities.

The Assay Problem: Why qNMR over LC-MS?

Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for structural identification but poor for absolute quantification without an identical reference standard, as ionization efficiencies vary wildly between compounds. Quantitative Nuclear Magnetic Resonance (qNMR) solves this limitation. Because the area of an NMR signal is directly proportional to the number of nuclei responsible for it, qNMR allows for the absolute quantification of an analyte using a structurally unrelated, highly pure internal standard ()[1].

The Detection Problem: Why CAD over UV?

Because Octahydro-1H-indol-3-ol lacks a chromophore, UV detection at low wavelengths (e.g., 210 nm) is subject to severe baseline drift and solvent interference. The Charged Aerosol Detector (CAD) is a mass-based instrument that provides a near-universal response for non-volatile analytes, independent of their chemical structure ()[2]. By nebulizing the eluent, evaporating the solvent, and measuring the charge transferred to the remaining analyte particles, CAD accurately quantifies non-chromophoric stereoisomers.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via 1H qNMR

Objective : Determine the absolute mass fraction of the active compound. Causality & Self-Validation: To ensure quantitative accuracy, the relaxation delay (D1) must exceed 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to do so results in incomplete magnetization recovery and artificially low purity values.

  • T1​ Determination : Perform an inversion-recovery NMR experiment to determine the longest T1​ for both the analyte (e.g., the C3 carbinol proton) and the internal standard (e.g., Maleic acid).

  • Sample Preparation : Accurately weigh ~20.0 mg of Octahydro-1H-indol-3-ol and ~10.0 mg of traceable Maleic acid internal standard using a microbalance (d = 0.001 mg).

  • Solvation : Dissolve the mixture in 0.6 mL of high-purity D2​O (or DMSO- d6​ ) and transfer to a 5 mm NMR tube.

  • Acquisition : Acquire the 1H NMR spectrum at 600 MHz. Set the D1 delay to ≥60 seconds (assuming T1​≤12 s). Use a 90° pulse angle and acquire at least 32 transients for a high signal-to-noise ratio (S/N > 250).

  • Integration & Calculation : Integrate the distinct C3 proton resonance against the olefinic protons of Maleic acid to calculate absolute purity.

Protocol B: Stereoisomeric Purity via Chiral LC-CAD

Objective : Quantify diastereomeric and enantiomeric excess (d.e. / e.e.). Causality & Self-Validation: CAD detects any non-volatile particle. Therefore, the mobile phase must be strictly composed of volatile components. Non-volatile salts (like phosphates) will precipitate in the detector, causing massive background noise. A blank injection must yield a baseline noise of <0.5 pA to validate system cleanliness before sample analysis.

  • System Preparation : Plumb a Chiralpak IC column (250 × 4.6 mm, 5 µm) to an HPLC equipped with a CAD. Set the CAD evaporation temperature to 35°C.

  • Mobile Phase : Prepare an isocratic blend of Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid and 10 mM Ammonium Formate (fully volatile).

  • Sample Preparation : Dissolve the batch sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Execution : Inject 10 µL. Monitor the CAD response. The uniform response factor of CAD allows direct area-percent integration to determine the d.e. and e.e. without needing individual stereoisomer response calibrations.

Protocol C: Water Content via Karl Fischer (KF) Titration

Objective : Quantify residual moisture in the hygroscopic HCl salt.

  • Execution : Add 50 mg of the sample to a volumetric KF titrator containing anhydrous methanol. Titrate with a standardized iodine/sulfur dioxide reagent until the electrometric endpoint is reached.

Comparative Batch Analysis: Commercial vs. In-House

To demonstrate the necessity of this workflow, we compared three sources of Octahydro-1H-indol-3-ol: Vendor A (a premium commercial supplier), Vendor B (a bulk catalog supplier), and an In-House synthesized batch.

Analytical MetricVendor A (Premium)Vendor B (Bulk)In-House Synthesis
Vendor CoA Purity (GC-FID) 99.2%98.5%N/A
Absolute Purity (1H qNMR) 98.1%89.4% 96.5%
Diastereomeric Excess (d.e.) 99.0%82.5% 95.0%
Enantiomeric Excess (e.e.) >99.5%98.0%94.5%
Water Content (KF) 0.4%4.2% 1.1%
Residual Solvents (GC-MS) <0.1%1.5% (EtOAc)0.5% (DCM)
Conclusion Approved for use Rejected (High water, poor d.e.)Quarantined (Needs recrystallization)

Data Synthesis : Vendor B's CoA claimed 98.5% purity based on GC-FID. However, GC-FID is blind to water and inorganic salts, and often fails to resolve complex diastereomers. Our orthogonal workflow revealed that Vendor B's batch was highly hydrated (4.2% water) and contained significant diastereomeric impurities (82.5% d.e.), explaining the massive discrepancy between the CoA and the qNMR absolute purity (89.4%).

Analytical Workflow Visualization

QC_Workflow cluster_0 Orthogonal Analytical Strategy Batch Commercial Batch Octahydro-1H-indol-3-ol qNMR 1H qNMR (Absolute Purity) Batch->qNMR LCCAD Chiral LC-CAD (Stereoisomeric Purity) Batch->LCCAD KF Karl Fischer Titration (Water Content) Batch->KF GCMS GC-MS (Volatile Impurities) Batch->GCMS Synthesis Data Synthesis & Batch Consistency Evaluation qNMR->Synthesis LCCAD->Synthesis KF->Synthesis GCMS->Synthesis

Orthogonal analytical workflow for assessing batch consistency of Octahydro-1H-indol-3-ol.

Conclusion

Assessing the batch-to-batch consistency of complex, non-chromophoric building blocks like Octahydro-1H-indol-3-ol requires a departure from standard LC-UV/MS and GC-FID methodologies. By implementing a self-validating system anchored by qNMR for absolute quantification and Chiral LC-CAD for stereoisomeric profiling, researchers can objectively evaluate commercial vendors, prevent downstream synthetic failures, and ensure the integrity of their drug discovery pipelines.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Resources. [Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview". LCGC International.[Link]

Sources

Safety & Regulatory Compliance

Safety

Octahydro-1H-indol-3-ol hydrochloride proper disposal procedures

The safe and compliant disposal of specialized research chemicals requires moving beyond generic waste protocols. For Octahydro-1H-indol-3-ol hydrochloride —a bicyclic secondary amine salt frequently utilized in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of specialized research chemicals requires moving beyond generic waste protocols. For Octahydro-1H-indol-3-ol hydrochloride —a bicyclic secondary amine salt frequently utilized in drug discovery and synthetic library generation—proper disposal hinges on understanding its specific physicochemical behavior, its reactivity profile, and strict adherence to environmental regulations.

As a laboratory professional, your operational disposal plan must be an integrated system that protects personnel, prevents the formation of highly toxic byproducts, and complies with federal hazardous waste mandates.

Physicochemical Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to characterize the waste matrix. Octahydro-1H-indol-3-ol hydrochloride[1] is not a specifically "listed" waste under federal guidelines, but its structural components dictate that it must be managed as a characteristic hazardous waste stream.

ParameterSpecificationDisposal & Operational Implication
Chemical Name Octahydro-1H-indol-3-ol hydrochlorideTarget compound for disposal.
CAS Number 2230799-88-7Must be explicitly listed on the waste profile sheet.
Molecular Formula C8H16ClNOContains ionic chlorine; dictates halogenated waste routing.
Molecular Weight 177.67 g/mol Used for stoichiometric calculations if neutralization is required.
Structural Motif Secondary amine hydrochlorideCritical: High risk of forming toxic N-chloramines if mixed with bleach.
Physical State Solid (Crystalline/Powder)Dust generation risk; requires wet-wiping during decontamination.

Mechanistic Safety Insights: The "Why" Behind the Protocol

True laboratory safety requires understanding the causality behind segregation rules. Handling Octahydro-1H-indol-3-ol hydrochloride waste requires three critical mechanistic considerations:

  • The Halogenated Waste Mandate: Despite being an organic salt rather than a covalently bonded organochloride (like dichloromethane), this compound must be routed to Halogenated Organic Waste . Causality: During downstream destruction at an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF), the chloride ions will generate hydrogen chloride (HCl) gas. Incinerators must precisely calculate their halogen load to deploy adequate alkaline scrubbers and prevent the formation of polychlorinated dibenzodioxins (PCDDs).

  • Strict Incompatibility with Hypochlorites: Never use bleach (sodium hypochlorite) to decontaminate spills of this chemical. Causality: The octahydroindole ring contains a secondary amine. Secondary amines react rapidly with hypochlorites to form N-chloramines. These byproducts are not only highly toxic and volatile but can be explosively unstable in concentrated forms.

  • Phase Dynamics and Strong Bases: Avoid mixing this waste with strong aqueous bases (e.g., NaOH, KOH). Causality: High pH environments will deprotonate the hydrochloride salt, yielding the free base (octahydro-1H-indol-3-ol). The free base is significantly less water-soluble and will precipitate out of the aqueous phase as an oil or sticky solid, creating a biphasic mixture that severely complicates waste pumping and profiling.

Operational Disposal Workflow

The following workflow illustrates the decision-making process for segregating and storing this chemical under guidelines for academic and research laboratories[2].

WasteDisposal Start Octahydro-1H-indol-3-ol HCl Waste Generation State Determine Waste Matrix Start->State Solid Solid Waste (Powder/Residue) State->Solid Dry Aqueous Aqueous/Solvent Waste (Dissolved Salt) State->Aqueous Liquid HDPE1 Collect in HDPE Container Solid->HDPE1 Incompatibles Check Incompatibilities (NO Hypochlorites/Bases) Aqueous->Incompatibles HDPE2 Collect in Vented HDPE Incompatibles->HDPE2 Verified Safe Label1 Label: Halogenated Organic Solid Waste HDPE1->Label1 Label2 Label: Halogenated Organic Liquid Waste HDPE2->Label2 SAA Satellite Accumulation Area (SAA) Under EPA 40 CFR 262.15 Label1->SAA Label2->SAA

Decision workflow for the segregation and EPA-compliant disposal of Octahydro-1H-indol-3-ol HCl.

Step-by-Step Experimental Protocol: Spill Decontamination & Consolidation

To maintain compliance with the[3][4], any laboratory handling this material must have a written Chemical Hygiene Plan that includes specific decontamination procedures.

Objective: Safely neutralize and remove Octahydro-1H-indol-3-ol hydrochloride residues from benchtops or glassware without generating hazardous N-chloramine byproducts.

Required Materials:

  • Isopropanol (IPA)

  • Deionized (DI) water

  • Alconox or similar anionic laboratory detergent

  • High-Density Polyethylene (HDPE) secondary containment

  • Absorbent laboratory pads

Methodology:

  • Initial Containment (Solid Spills): Do not sweep the dry powder, as the hydrochloride salt can easily aerosolize and act as a respiratory irritant. Instead, lightly mist the powder with DI water to suppress dust formation.

  • Physical Collection: Using a dedicated, non-sparking chemical scoop, transfer the wetted solid into a wide-mouth HDPE waste container. Note: HDPE is prioritized over stainless steel, as prolonged exposure to concentrated chloride salts can cause pitting corrosion in metal containers.

  • Solvent Solvation Wash: Wipe the affected surface or rinse the contaminated glassware with Isopropanol (IPA).

    • Causality: IPA is chosen because it effectively dissolves the organic framework of the molecule while maintaining complete miscibility with residual water, ensuring the salt is entirely solvated and lifted from the surface.

  • Aqueous Surfactant Wash: Wash the area or glassware with a 1% Alconox aqueous solution to remove any residual organic films.

  • Waste Consolidation: Combine the wetted solids, the IPA washings, and the aqueous washings into a designated carboy labeled "Halogenated Organic Liquid Waste." Ensure the container is kept in a designated Satellite Accumulation Area (SAA) and remains securely capped when not actively receiving waste.

Logistical Disposal Plan

Once the waste is consolidated in the SAA, the final logistical steps rely on institutional coordination guided by [5]:

  • Volume Monitoring: Under EPA regulations, an SAA may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic waste)[6]. Once this limit is reached, the container must be dated and moved to a Central Accumulation Area (CAA) within 3 days.

  • Lab Packing: Environmental Health and Safety (EHS) personnel will "lab pack" the HDPE containers. Ensure that the CAS number (2230799-88-7) and the estimated mass/volume of Octahydro-1H-indol-3-ol hydrochloride are clearly written on the manifest to ensure the TSDF incinerator can accurately calculate the halogen load.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. United States EPA. Retrieved from[Link]

  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. ACS Chemical Safety Publications. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling Octahydro-1H-indol-3-ol hydrochloride

Comprehensive Safety and Handling Guide for Octahydro-1H-indol-3-ol Hydrochloride As a Senior Application Scientist, I frequently consult on the safe handling of specialized chiral building blocks and amino alcohol deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Octahydro-1H-indol-3-ol Hydrochloride

As a Senior Application Scientist, I frequently consult on the safe handling of specialized chiral building blocks and amino alcohol derivatives. Octahydro-1H-indol-3-ol hydrochloride (CAS: 2230799-88-7) is a highly valuable cyclic amino alcohol salt used extensively in drug development and organic synthesis[1]. While the hydrochloride salt form enhances stability and water solubility, it also presents specific physicochemical hazards that require a rigorous, defense-in-depth approach to Personal Protective Equipment (PPE) and operational workflows.

This guide provides a self-validating system for handling this compound, ensuring that every protocol is grounded in mechanistic understanding rather than rote compliance.

Chemical Identity & Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the substance. Octahydro-1H-indol-3-ol hydrochloride is a secondary amine hydrochloride. Like similar cyclic amino alcohols, it acts as a localized irritant to mucous membranes, skin, and the respiratory tract[2]. The hydrochloride salt is typically a hygroscopic crystalline solid, meaning it can form fine, easily aerosolized dust particles during weighing and transfer.

Table 1: Physicochemical Properties & Hazard Summary

Property / HazardSpecification / DetailsOperational Implication
CAS Number 2230799-88-7[1]Unique identifier for SDS tracking and inventory logging.
Molecular Formula C8H16ClNOHalogenated organic salt; requires specific disposal routing.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation of irritant dust.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Necessitates strict contact and respiratory barriers.
Hygroscopicity High (typical of HCl salts)Must be stored in a desiccator; spills become sticky/corrosive if exposed to ambient humidity.

The Defense-in-Depth PPE Strategy

Experience dictates that PPE should not be a static checklist, but a dynamic shield tailored to the chemical's physical state. Because Octahydro-1H-indol-3-ol hydrochloride is a fine powder that can cause severe eye irritation and respiratory distress, we implement the following targeted PPE matrix:

  • Hand Protection (Skin Barrier):

    • Selection: Minimum 4-mil Nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance against amine hydrochlorides compared to latex. If the compound is later dissolved in organic solvents (e.g., dichloromethane or methanol) during reaction setup, double-gloving is mandatory to prevent solvent-mediated dermal absorption[3].

  • Eye Protection (Mucous Membrane Barrier):

    • Selection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The fine dust of the hydrochloride salt can bypass standard glasses. Indirect venting prevents localized humidity buildup (fogging) while physically blocking airborne particulates[2].

  • Respiratory Protection (Inhalation Barrier):

    • Selection: Handling exclusively within a certified Class II Type A2 biological safety cabinet or chemical fume hood. If engineering controls fail, an N95/P100 particulate respirator is required.

    • Causality: The STOT SE 3 (respiratory tract irritation) classification means inhalation of the dust will cause immediate coughing and mucosal damage. Fume hood containment is the primary engineering control; respirators are secondary[2].

  • Body Protection:

    • Selection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, a common vector for cross-contamination in the lab.

Operational Workflow: Step-by-Step Methodology

Trustworthy protocols are built on causality. The following workflow minimizes exposure during the most high-risk phase: the transfer of the dry powder.

Step 1: Pre-Weighing Preparation

  • Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: HCl salts often hold static charges, causing powder to "jump" and contaminate the balance area.

Step 2: Compound Transfer

  • Remove the Octahydro-1H-indol-3-ol hydrochloride vial from the desiccator.

  • Using a grounded stainless-steel micro-spatula, carefully transfer the required mass.

  • Immediately recap the source vial and seal it with Parafilm to prevent moisture ingress.

Step 3: Solubilization

  • Transfer the weighing boat to the reaction vessel.

  • Rinse the weighing boat with the reaction solvent (e.g., ethanol or water) directly into the flask to ensure quantitative transfer and eliminate residual dust[4]. Causality: Wetting the powder immediately neutralizes the inhalation hazard.

Spill Response and Disposal Plan

A self-validating safety system must account for failure modes. If a spill occurs:

  • Solid Spill (Powder): Do NOT sweep dry. Causality: Sweeping aerosolizes the irritant dust. Gently cover the spill with damp paper towels (water neutralizes the dust hazard by dissolving the salt), wipe inward, and place the towels in a solid hazardous waste container.

  • Solution Spill: Absorb with an inert absorbent (e.g., vermiculite or sand).

  • Disposal: Octahydro-1H-indol-3-ol hydrochloride contains a halogen (chloride) and nitrogen. It must be disposed of in clearly labeled "Halogenated Organic Waste" or "Aqueous Amine Waste" containers, depending on the solvent used. Never mix with strong oxidizing agents, as this can generate toxic chlorine or nitrogen oxide gases[2].

Process Visualization

The following diagram illustrates the logical relationship between the handling stages, engineering controls, and required PPE for this compound.

Workflow Storage 1. Storage (Desiccator / Cool & Dry) PPE 2. PPE Checkpoint (Nitrile, Goggles, Lab Coat) Storage->PPE Retrieve compound Hood 3. Engineering Control (Chemical Fume Hood) PPE->Hood Don equipment Weighing 4. Transfer & Weighing (Anti-static tools) Hood->Weighing Setup balance Reaction 5. Solubilization (Eliminates dust hazard) Weighing->Reaction Quantitative transfer Disposal 6. Waste Disposal (Halogenated / Amine Waste) Reaction->Disposal Post-reaction cleanup

Operational workflow and safety checkpoints for handling Octahydro-1H-indol-3-ol hydrochloride.

Sources

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